Aluminium metaphosphate
Description
The exact mass of the compound Aluminum metaphosphate, Al2O3 19.4%, P2O5 78.9% is 263.8570560 g/mol and the complexity rating of the compound is 260. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
InChI |
InChI=1S/Al.3HO3P/c;3*1-4(2)3/h;3*(H,1,2,3)/q+3;;;/p-3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAHRLDIUIPTCJ-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=P(=O)O[Al](OP(=O)=O)OP(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlO9P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Aluminium metaphosphate crystal structure analysis
An In-depth Technical Guide to the Crystal Structure of Aluminum Metaphosphate
Introduction
Aluminum metaphosphate, with the chemical formula Al(PO₃)₃, is a compound of significant interest in materials science and various industrial applications. Its diverse structural polymorphs contribute to a range of physicochemical properties, making it a subject of detailed crystallographic study. This guide provides a comprehensive overview of the crystal structure of aluminum metaphosphate, its synthesis, and the analytical techniques employed for its characterization. It is intended for researchers, scientists, and professionals in drug development who utilize phosphate-based materials.
Crystal Structure of Aluminum Metaphosphate Polymorphs
Aluminum metaphosphate is known to exist in several polymorphic forms, with the monoclinic and cubic structures being well-documented. These polymorphs exhibit distinct crystallographic parameters.
Monoclinic Al(PO₃)₃
A significant polymorph of aluminum metaphosphate crystallizes in the monoclinic system. The structure consists of infinite chains of PO₄ tetrahedra that are interconnected by AlO₆ octahedra.[1] Each aluminum octahedron shares corners with six phosphate (B84403) tetrahedra.[1]
Cubic Al(PO₃)₃
A cubic form of aluminum metaphosphate has also been identified.[2] This structure belongs to the space group I-43d.[2] The framework of this polymorph is also built from alternating AlO₄ and PO₄ tetrahedra.[3]
Data Presentation
The quantitative crystallographic data for the monoclinic and cubic polymorphs of aluminum metaphosphate are summarized below for comparative analysis.
Table 1: Crystallographic Data for Aluminum Metaphosphate Polymorphs
| Parameter | Monoclinic Al(PO₃)₃[1] | Cubic Al(PO₃)₃[2] |
| Crystal System | Monoclinic | Cubic |
| Space Group | Ic (or I2/c) | I-43d |
| a (Å) | 10.423 | 12.061 |
| b (Å) | 18.687 | 12.061 |
| c (Å) | 9.222 | 12.061 |
| α (°) | 90 | 90 |
| β (°) | 81.63 | 90 |
| γ (°) | 90 | 90 |
| Z | 12 | - |
Table 2: Selected Mean Bond Angles in Monoclinic Al(PO₃)₃
| Bond Angle | Value (°)[1] |
| Mean angle between shorter bonds in tetrahedra | 117.5 (5) |
| Mean angle between longer bonds in tetrahedra around P(7), P(8), P(9) | 106.2 (5) |
| Mean angle between longer bonds in other tetrahedra | 100.2 (7) |
Experimental Protocols
The characterization of aluminum metaphosphate's crystal structure relies on several key analytical techniques. The generalized protocols for these methods are detailed below.
X-Ray Diffraction (XRD)
X-Ray Diffraction is a fundamental technique for determining the crystalline structure of materials.
-
Sample Preparation : The aluminum metaphosphate sample should be a fine, homogeneous powder. Gentle grinding with an agate mortar and pestle is recommended to achieve a particle size of less than 10 µm.[4]
-
Instrument Parameters :
-
X-ray Source : Typically Cu Kα radiation (λ = 1.5406 Å) is used.[4]
-
Voltage and Current : Common settings are 40 kV and 40 mA.[4]
-
Scan Range (2θ) : A range of 10° to 80° is generally sufficient for aluminum phosphate.[4]
-
Step Size and Scan Speed : A step size of 0.02° and a scan speed of 2°/minute are standard for routine analysis.[4]
-
-
Data Analysis : The resulting diffraction pattern is compared with standard patterns from databases like the ICDD PDF to identify the crystalline phases present.[4] Rietveld refinement can be used for a more detailed structural analysis.
Spectroscopic Analysis
Vibrational spectroscopy techniques like FTIR and Raman are used to probe the chemical bonds within the material.
-
Fourier-Transform Infrared (FTIR) Spectroscopy :
-
Method : Attenuated Total Reflectance (ATR) is a common mode for solid samples.
-
Analysis : FTIR helps to identify the chemical bonds and functional groups. For aluminum metaphosphate, it can confirm the presence of P-O-Al and P-O-P bonds.[5][6] The region between 1000 and 1200 cm⁻¹ is associated with P=O and P-OH stretching vibrations.[7]
-
-
Raman Spectroscopy :
-
Analysis : This technique provides complementary information to FTIR. In aluminum phosphates, it can be used to identify AlPO₄ and FeOₓ entities if present, as well as Si-O-P and P-O-P bonds.[7]
-
-
X-ray Photoelectron Spectroscopy (XPS) :
-
Method : XPS is a surface-sensitive technique providing elemental composition and chemical state information.[4] Spectra are often collected using monochromatic Al Kα X-radiation.[8]
-
Analysis : For aluminum metaphosphate, the O 1s region can be resolved into peaks corresponding to P-O-Al and P-O-P environments, typically around 532.3 eV and 533.7 eV, respectively.[5][6]
-
Synthesis Methodologies
The synthesis of aluminum metaphosphate can be achieved through various methods, with the choice of precursors and reaction conditions influencing the final product.
-
Reaction of Phosphoric Acid with Aluminum Precursors : A common method involves the reaction of phosphoric acid with aluminum compounds such as Al(OH)₃, Al(NO₃)₃, or AlCl₃, followed by annealing at elevated temperatures (e.g., 800 °C).[5][6]
-
Hydrothermal Synthesis : Large single crystals of aluminum phosphate can be grown using hydrothermal techniques, which involve crystallization from aqueous solutions at elevated temperatures and pressures.[9]
-
Reaction with Aluminum Alkoxides : Aluminum metaphosphate can be prepared by reacting an aluminum alkoxide, such as aluminum sec-butoxide, with orthophosphoric acid. The mixture is heated through several stages to yield the final product.[10]
Visualizations
The following diagrams illustrate the logical workflow for the structural analysis of aluminum metaphosphate and the relationship between its synthesis and resulting structure.
Caption: Experimental workflow for aluminum metaphosphate crystal structure analysis.
Caption: Relationship between synthesis precursors and the resulting Al(PO₃)₃ structure.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. mp-14011: Al(PO3)3 (cubic, I-43d, 220) [legacy.materialsproject.org]
- 3. Aluminium phosphate - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Rationalization of the X-ray photoelectron spectroscopy of aluminium phosphates synthesized from different precursors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US4059669A - Method of making aluminum phosphate - Google Patents [patents.google.com]
Spectroscopic Profile of Aluminum Metaphosphate: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for aluminum metaphosphate, Al(PO₃)₃, focusing on Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the characterization of this inorganic polymer.
Introduction to Aluminum Metaphosphate
Aluminum metaphosphate is an inorganic polymer with a complex structure composed of repeating metaphosphate units coordinated to aluminum centers. Its structural versatility, existing in various crystalline and amorphous forms, makes spectroscopic analysis crucial for its characterization. The nature of the P-O-P and Al-O-P linkages, as well as the coordination environment of the aluminum and phosphorus atoms, can be elucidated through a combination of vibrational and nuclear magnetic resonance spectroscopic techniques.
Spectroscopic Data
The following sections present a summary of the key spectroscopic data for aluminum metaphosphate, organized for clarity and comparative analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the vibrational modes of the functional groups present in aluminum metaphosphate. The key absorption bands are associated with the stretching and bending vibrations of the phosphate (B84403) and aluminophosphate groups.
| Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| ~1270 | ν_as(PO₂) - Asymmetric stretching of terminal P=O bonds | [1] |
| ~1120 - 1000 | ν_as(P-O-P) - Asymmetric stretching of bridging P-O-P bonds in polyphosphate chains | [2] |
| ~1028 | Asymmetric stretching of the ring structure in cyclic metaphosphates | [3] |
| ~970 | ν(Al-O-P) - Stretching vibrations of Al-O-P linkages | [2] |
| ~920 | ν_s(P-O-P) - Symmetric stretching of bridging P-O-P bonds | [1] |
| ~808 | Symmetric stretching of the ring structure in cyclic metaphosphates | [3] |
| ~741 | Vibrational modes associated with Al(PO₃)₃ structures | [3] |
| ~520 | δ(O-P-O) - Bending vibrations of the phosphate groups | [1] |
ν_as = asymmetric stretching, ν_s = symmetric stretching, δ = bending
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR, particularly for symmetric vibrations and skeletal modes of the phosphate chains.
| Raman Shift (cm⁻¹) | Assignment | Reference(s) |
| ~1170 | ν_s(PO₂) - Symmetric stretching of terminal P=O bonds | [1] |
| ~1000 - 1250 | Asymmetric and symmetric P-O stretching vibrations | [2] |
| ~985 | Phosphate band, often used for normalization | [4] |
| ~700 | ν_s(P-O-P) - Symmetric stretching of bridging P-O-P bonds | [1] |
| ~550 - 750 | Vibrational modes of aluminum-phosphate-sulfates (for comparison) | [4] |
ν_s = symmetric stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state Magic Angle Spinning (MAS) NMR is essential for probing the local coordination environment of the aluminum and phosphorus atoms in the amorphous and crystalline phases of aluminum metaphosphate.
³¹P MAS NMR
| Chemical Shift (ppm) | Assignment | Reference(s) |
| -13.5 to -22.1 | Inequivalent monophosphate sites in aluminophosphates | [5] |
| ~ -30 | Q² species (middle groups in polyphosphate chains) | [6] |
²⁷Al MAS NMR
| Chemical Shift (ppm) | Assignment | Reference(s) |
| 41 - 29 | Tetrahedrally coordinated Al (AlO₄) | [7] |
| ~13.6 | Octahedrally coordinated Al (AlO₆) | [7] |
| ~0 | Octahedrally coordinated Al in Al(H₂O)₆³⁺ (reference) | [7] |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of aluminum metaphosphate are provided below. These protocols are synthesized from established practices for the analysis of solid-state inorganic phosphate materials.
FTIR Spectroscopy: KBr Pellet Method
-
Sample Preparation :
-
Thoroughly dry the aluminum metaphosphate sample to remove any adsorbed water, which can interfere with the spectrum.
-
Grind 1-2 mg of the dried sample with approximately 200 mg of spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
-
-
Pellet Formation :
-
Transfer the powder mixture to a pellet die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition :
-
Record a background spectrum of a pure KBr pellet.
-
Place the sample pellet in the FTIR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.
-
-
Data Processing :
-
Perform a background subtraction using the spectrum of the pure KBr pellet.
-
Baseline correct the resulting spectrum if necessary.
-
Raman Spectroscopy: Solid Powder Analysis
-
Sample Preparation :
-
Place a small amount of the powdered aluminum metaphosphate sample onto a microscope slide or into a sample holder.
-
-
Instrument Setup :
-
Use a Raman spectrometer equipped with a suitable laser excitation source (e.g., 532 nm or 785 nm).
-
Focus the laser beam onto the sample using a microscope objective.
-
-
Data Acquisition :
-
Acquire the Raman spectrum over a relevant spectral range (e.g., 100-1400 cm⁻¹).
-
Set the laser power and acquisition time to obtain a good quality spectrum without causing sample degradation. Multiple accumulations may be necessary to improve the signal-to-noise ratio.
-
-
Data Processing :
-
Perform cosmic ray removal and baseline correction on the acquired spectrum.
-
Solid-State NMR Spectroscopy: ³¹P and ²⁷Al MAS NMR
-
Sample Preparation :
-
Pack the finely powdered aluminum metaphosphate sample into a MAS rotor (e.g., 4 mm or 7 mm zirconia rotor).
-
-
Instrument Setup :
-
Use a solid-state NMR spectrometer operating at a high magnetic field strength (e.g., 9.4 T or higher) to achieve better resolution for quadrupolar nuclei like ²⁷Al.
-
-
Data Acquisition for ³¹P MAS NMR :
-
Use a single-pulse excitation sequence with high-power proton decoupling.
-
Set the magic angle spinning rate to a moderate speed (e.g., 5-10 kHz).
-
Use a recycle delay that is at least 5 times the spin-lattice relaxation time (T₁) of the phosphorus nuclei to ensure quantitative results.
-
Reference the chemical shifts externally to 85% H₃PO₄.
-
-
Data Acquisition for ²⁷Al MAS NMR :
-
Use a single-pulse experiment with a short pulse width (corresponding to a small tip angle, e.g., π/12) to selectively excite the central transition and minimize quadrupolar effects.
-
Employ a high magic angle spinning rate (e.g., 10-15 kHz) to average out anisotropic interactions.
-
Use a short recycle delay due to the typically fast relaxation of quadrupolar nuclei.
-
Reference the chemical shifts externally to a 1M aqueous solution of Al(NO₃)₃.
-
-
Data Processing :
-
Apply appropriate window functions (e.g., exponential multiplication) and Fourier transform the free induction decay (FID).
-
Perform phase and baseline correction on the resulting spectra.
-
Visualizations
The following diagrams illustrate key conceptual frameworks related to the synthesis, characterization, and structure of aluminum metaphosphate.
Caption: Workflow for the synthesis and spectroscopic characterization of aluminum metaphosphate.
Caption: Structural relationships in aluminum metaphosphate, from fundamental units to the polymeric structure.
References
- 1. Speciation of Phosphorus in Pet Foods by Solid-State 31P-MAS-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. shimadzu.com [shimadzu.com]
- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 5. digital.library.unt.edu [digital.library.unt.edu]
- 6. Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00522A [pubs.rsc.org]
- 7. Multifield magic-angle spinning and double-rotation nuclear magnetic resonance studies of a hydrated aluminophosphate molecular sieve: AlPO4-H2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Thermal Decomposition of Aluminum Metaphosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition pathway of aluminum metaphosphate, Al(PO₃)₃. It details the transformation processes, influencing factors, and the experimental methodologies used for its characterization. This document is intended to be a valuable resource for professionals in research, materials science, and pharmaceutical development where thermal stability of phosphate-based materials is of critical importance.
Introduction
Aluminum metaphosphate is a polymeric inorganic compound with applications as a binding agent in refractory materials, a component in specialty glasses, and as a catalyst support. Its thermal stability is a key parameter in these high-temperature applications. Understanding the decomposition pathway, including intermediate and final products, is crucial for predicting material performance and for the development of new materials with tailored thermal properties. The thermal degradation of aluminum metaphosphate is primarily studied using techniques such as thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and X-ray diffraction (XRD).
Thermal Decomposition Pathway
The thermal decomposition of aluminum metaphosphate is a multi-stage process that is significantly influenced by the surrounding atmosphere, particularly the oxygen partial pressure. The general pathway involves the initial decomposition of aluminum metaphosphate into aluminum orthophosphate, followed by the further decomposition of the orthophosphate at higher temperatures.
Decomposition of Aluminum Dihydrogen Phosphate Precursor:
Aluminum metaphosphate is often synthesized by the thermal treatment of aluminum dihydrogen phosphate, Al(H₂PO₄)₃. This precursor undergoes a series of condensation reactions upon heating, eliminating water and forming polyphosphate chains. At temperatures around 700°C, this process leads to the formation of aluminum metaphosphate.[1][2] The heating rate during this synthesis has a notable impact on the crystalline form of the resulting Al(PO₃)₃.[3]
Decomposition of Aluminum Metaphosphate (Al(PO₃)₃):
The primary decomposition of aluminum metaphosphate begins at approximately 1000°C.[1][4] In this step, the metaphosphate transforms into the more thermally stable aluminum orthophosphate (AlPO₄) with the release of volatile phosphorus pentoxide (P₂O₅).[1][4]
Equation 1: Decomposition of Aluminum Metaphosphate
Al(PO₃)₃(s) → AlPO₄(s) + P₂O₅(g)
The presence of hydroxyl groups (P-OH) in the aluminum metaphosphate, which can be remnants from the synthesis process, decompose at a lower temperature of around 875°C, evolving water.[1][4]
Influence of Atmosphere:
The thermal stability of aluminum metaphosphate is enhanced in the presence of oxygen.[5] In environments with low oxygen partial pressure (e.g., 10⁻¹⁰ atm), the decomposition of Al(PO₃)₃ to AlPO₄ occurs at a lower temperature range of 900-1100°C.[5] In air, the decomposition is shifted to higher temperatures, occurring between approximately 1100-1400°C.[5]
Further Decomposition of Aluminum Orthophosphate (AlPO₄):
At very high temperatures, typically exceeding 1200°C, aluminum orthophosphate can further decompose into aluminum oxide (Al₂O₃) and phosphorus-containing gases.[5] The exact nature of the gaseous products is dependent on the oxygen partial pressure, with (P₂O₃)₂ being a primary species at very low oxygen levels.[5]
Equation 2: High-Temperature Decomposition of Aluminum Orthophosphate
2AlPO₄(s) → Al₂O₃(s) + P₂O₅(g)
The following diagram illustrates the overall thermal decomposition pathway of aluminum metaphosphate.
Quantitative Data
The following tables summarize the key thermal events and associated mass loss during the decomposition of aluminum metaphosphate and its precursor, based on thermogravimetric analysis (TGA) data from the literature.
Table 1: Thermal Decomposition of Aluminum Dihydrogen Phosphate to Aluminum Metaphosphate
| Temperature Range (°C) | Event | Mass Loss (%) | Atmosphere |
| 120 | Volatilization of adsorbed water | 5 - 12 | Air |
| 150 - 350 | Condensation reactions | Variable | Air |
| ~700 | Formation of Al(PO₃)₃ | Stable | Air |
Data synthesized from qualitative descriptions in the literature.[2]
Table 2: Thermal Decomposition of Aluminum Metaphosphate
| Temperature Range (°C) | Event | Mass Loss (%) | Atmosphere |
| 875 | Decomposition of residual P-OH groups | Minor | Inert |
| 900 - 1100 | Decomposition to AlPO₄ | Significant | Low O₂ (10⁻¹⁰ atm) |
| 1100 - 1400 | Decomposition to AlPO₄ | Significant | Air |
| >1200 | Decomposition of AlPO₄ to Al₂O₃ | Variable | Inert/Low O₂ |
Data synthesized from qualitative descriptions in the literature.[1][4][5]
Experimental Protocols
Detailed experimental protocols are essential for the accurate and reproducible study of the thermal decomposition of aluminum metaphosphate. The following sections outline standardized procedures for the key analytical techniques.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample. A simultaneous TGA/DSC instrument is ideal for correlating mass loss events with their corresponding thermal transitions (endothermic or exothermic).
Instrumentation:
-
Simultaneous TGA/DSC instrument
-
Inert crucibles (e.g., alumina (B75360) or platinum)
-
Microbalance with high precision
Sample Preparation:
-
Finely grind the aluminum metaphosphate sample to ensure uniform heat distribution.
-
Accurately weigh 5-10 mg of the powdered sample into an inert crucible.
Experimental Conditions:
-
Atmosphere: Use a dynamic inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions and to carry away evolved gases. For studying the influence of oxygen, a controlled mixture of oxygen and an inert gas can be used.
-
Temperature Program:
-
Initial Temperature: Ambient temperature (e.g., 25°C).
-
Heating Rate: A linear heating rate of 10°C/min is a common starting point. Slower rates (e.g., 5°C/min) can provide better resolution of thermal events.
-
Final Temperature: Heat to a final temperature sufficient to observe the desired decomposition steps (e.g., 1500°C).
-
-
Data Collection: Continuously record the sample mass, rate of mass change (DTG), heat flow (DSC), and temperature.
X-ray Diffraction (XRD)
XRD is used to identify the crystalline phases present in the material before, during, and after thermal decomposition.
Instrumentation:
-
Powder X-ray diffractometer with a high-temperature stage (for in-situ studies) or a standard diffractometer for analyzing residues.
-
Monochromatic X-ray source (e.g., Cu Kα).
Sample Preparation:
-
For ex-situ analysis, heat the aluminum metaphosphate sample to a specific temperature in a furnace under a controlled atmosphere and hold for a designated time.
-
Quench the sample to room temperature.
-
Grind the resulting residue into a fine powder.
-
Mount the powder on a sample holder.
Experimental Conditions:
-
Scan Range (2θ): Typically from 10° to 80°.
-
Step Size and Dwell Time: Use a small step size (e.g., 0.02°) and a sufficient dwell time to obtain good signal-to-noise ratio.
-
Data Analysis: Compare the resulting diffraction pattern to a database (e.g., ICDD) to identify the crystalline phases present.
The following diagram illustrates a typical experimental workflow for studying the thermal decomposition of aluminum metaphosphate.
Conclusion
The thermal decomposition of aluminum metaphosphate is a well-defined process that proceeds through the formation of aluminum orthophosphate and the subsequent generation of aluminum oxide at higher temperatures. The stability and decomposition temperatures are highly dependent on the atmospheric conditions, with an oxidizing environment increasing thermal stability. A thorough understanding of this decomposition pathway, obtained through systematic experimental investigation using TGA/DSC and XRD, is essential for the effective utilization of aluminum metaphosphate in high-temperature applications and for the design of novel materials with enhanced thermal properties.
References
In-Depth Technical Guide to the Phase Transitions and Allotropic Forms of Aluminum Metaphosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aluminum metaphosphate, Al(PO₃)₃, is a compound of significant interest in various scientific and industrial fields, including as a component in specialty glasses, ceramics, and potentially as a catalyst or in drug delivery systems. Its performance in these applications is intrinsically linked to its solid-state structure. This technical guide provides a comprehensive overview of the known allotropic forms of aluminum metaphosphate, their phase transitions, and the experimental methodologies used for their characterization. Quantitative data are summarized for comparative analysis, and key experimental workflows and structural relationships are visualized to facilitate a deeper understanding of this versatile material.
Allotropic Forms of Aluminum Metaphosphate
Aluminum metaphosphate is known to exist in at least two distinct crystalline forms, or allotropes: a cubic phase and a monoclinic phase. The existence of other polymorphs has been suggested in the literature, but detailed crystallographic data for them are not well-established.
Table 1: Crystallographic Data of Aluminum Metaphosphate Allotropes
| Allotrope | Crystal System | Space Group | Lattice Parameters (Å) |
| Cubic | Cubic | I-43d | a = 12.061 |
| Monoclinic | Monoclinic | Cc | a = 11.515, b = 11.515, c = 9.370, β = 113.6° |
Data sourced from the Materials Project.[1][2]
The cubic form of aluminum metaphosphate possesses a three-dimensional network structure where Al³⁺ ions are octahedrally coordinated to six oxygen atoms, and these AlO₆ octahedra share corners with PO₄ tetrahedra.[2] The monoclinic structure also consists of a network of AlO₆ octahedra and PO₄ tetrahedra.[1]
Phase Transitions of Aluminum Metaphosphate
The phase transitions of aluminum metaphosphate are primarily characterized by thermal decomposition at elevated temperatures. The transition between the allotropic forms is less well-documented in terms of specific transition temperatures and enthalpies under various conditions.
Thermal Decomposition
Under controlled atmospheric conditions, aluminum metaphosphate undergoes thermal decomposition to aluminum orthophosphate (AlPO₄). This is not a polymorphic phase transition but a chemical decomposition.
Table 2: Thermal Decomposition Data for Aluminum Metaphosphate
| Transition | Onset Temperature (°C) | Conditions | Products |
| Al(PO₃)₃ → AlPO₄ | ~830 | 10⁻¹⁰ atm O₂ partial pressure | AlPO₄, O₂, (P₂O₃)₂ |
| Al(PO₃)₃ → AlPO₄ | >1400 | Air | AlPO₄ |
Data sourced from studies on aluminum phosphate (B84403) phase changes.[3]
The thermal stability of aluminum metaphosphate increases with higher oxygen partial pressure.[3] In air, the breakdown of its structure occurs at temperatures exceeding 1400°C.[3] At a very low oxygen partial pressure of 10⁻¹⁰ atm, the decomposition to aluminum orthophosphate begins at approximately 830°C.[3]
Experimental Protocols
The characterization of the allotropic forms and phase transitions of aluminum metaphosphate relies on several key analytical techniques. Detailed experimental protocols are essential for obtaining reliable and reproducible data.
Synthesis of Aluminum Metaphosphate Allotropes
While specific protocols for the targeted synthesis of each allotrope are not extensively detailed in the literature, general methods for producing aluminum metaphosphate can be adapted.
General Synthesis Protocol:
A common method involves the reaction of an aluminum source, such as aluminum hydroxide (B78521) or aluminum oxide, with an excess of phosphoric acid, followed by heating.
-
Mixing: A uniform suspension of a dry, powdered aluminum compound (e.g., Al(OH)₃) is prepared in a phosphoric acid solution. The choice of phosphoric acid concentration can influence the reaction.
-
Initial Heating: The suspension is heated to a temperature around 150°C until bubbling ceases. This step drives off water and initiates the reaction.
-
Calcination: The material is then heated to a higher temperature, for example, 500°C, to form aluminum metaphosphate.[4]
The specific crystalline form obtained can be influenced by factors such as the starting materials, the ratio of aluminum to phosphorus, the heating rate, and the final calcination temperature and duration.
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA and DSC are crucial for studying the thermal stability and phase transitions of aluminum metaphosphate.
TGA Protocol:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of powdered aluminum metaphosphate is placed in an inert crucible (e.g., alumina).
-
Instrument Setup: The TGA instrument is purged with a specific gas (e.g., nitrogen, air) at a controlled flow rate (e.g., 20-100 mL/min).
-
Temperature Program: The sample is heated at a constant rate (e.g., 10°C/min) to a final temperature (e.g., 1500°C).
-
Data Analysis: The resulting TGA curve, which plots weight change versus temperature, is analyzed to determine the onset of decomposition.
DSC Protocol:
-
Sample Preparation: A small amount of the powdered sample (typically 2-5 mg) is hermetically sealed in a sample pan (e.g., aluminum). An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas.
-
Temperature Program: The sample and reference are subjected to a controlled temperature program, similar to TGA.
-
Data Analysis: The DSC curve shows the heat flow as a function of temperature. Endothermic peaks can indicate phase transitions or decomposition, while exothermic peaks may represent crystallization.
In-situ High-Pressure X-ray Diffraction (XRD)
In-situ high-pressure XRD is a powerful technique for studying phase transitions under pressure.
General In-situ High-Pressure XRD Protocol:
-
Sample Loading: The powdered aluminum metaphosphate sample is loaded into a diamond anvil cell (DAC) along with a pressure-transmitting medium and a pressure calibrant (e.g., ruby).
-
Data Collection: The DAC is placed in the X-ray beam of a synchrotron source. Diffraction patterns are collected at various pressures.
-
Pressure Application: Pressure is applied incrementally.
-
Data Analysis: The diffraction patterns at each pressure are analyzed to identify changes in the crystal structure, indicating a phase transition. Rietveld refinement can be used to determine the lattice parameters of the high-pressure phase.
Visualizations
Relationship between Aluminum Metaphosphate and its Decomposition Product
Caption: Thermal decomposition pathway of aluminum metaphosphate.
General Experimental Workflow for Thermal Analysis
Caption: Workflow for TGA and DSC analysis of aluminum metaphosphate.
References
An In-depth Technical Guide to the Molecular Structure of Aluminium Metaphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminium metaphosphate, with the chemical formula Al(PO₃)₃, is an inorganic polymer of significant interest across various scientific and industrial domains, including ceramics, catalysis, and as a component in specialized glasses. Its structural versatility, arising from the various ways phosphate (B84403) tetrahedra can link and coordinate with aluminium, leads to the existence of several polymorphic forms. This guide provides a comprehensive overview of the molecular structure of the primary crystalline forms of this compound, detailed experimental protocols for their synthesis and characterization, and a summary of key structural data.
Molecular Structure and Polymorphism
This compound is characterized by a network of corner-sharing PO₄ tetrahedra and AlO₆ octahedra. The arrangement of these fundamental building blocks gives rise to different crystal structures, or polymorphs, each with distinct physical and chemical properties. The most well-documented polymorphs are the cubic, monoclinic, and orthorhombic forms.
Cubic this compound
The cubic form of Al(PO₃)₃ crystallizes in the I-43d space group. In this structure, the aluminium atoms are coordinated to six oxygen atoms, forming AlO₆ octahedra. These octahedra are interconnected by rings of four phosphate tetrahedra (tetrametaphosphate rings).
Monoclinic this compound
The monoclinic polymorph of this compound (space group Ic) features infinite chains of corner-sharing phosphate tetrahedra running along the[1] direction. These chains are interconnected by AlO₆ octahedra. The repeat unit in the phosphate chain consists of six tetrahedra.
Orthorhombic this compound
An orthorhombic form, isostructural with the low-cristobalite form of silica (B1680970) (SiO₂), is also known. In this structure, both aluminium and phosphorus are tetrahedrally coordinated to oxygen, forming a three-dimensional framework of alternating AlO₄ and PO₄ tetrahedra.
Quantitative Structural Data
The following tables summarize the key crystallographic data for the different polymorphs of this compound.
Table 1: Crystal System and Lattice Parameters
| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Cubic | Cubic | I-43d | 12.061 | 12.061 | 12.061 | 90 | 90 | 90 |
| Monoclinic | Monoclinic | Ic | 10.423 | 18.687 | 9.222 | 90 | 81.63 | 90 |
| Orthorhombic | Orthorhombic | C222₁ | 7.05 | 7.08 | 6.95 | 90 | 90 | 90 |
Table 2: Selected Bond Lengths and Angles
| Polymorph | Bond | Bond Length (Å) | Bond Angle | Angle (°) |
| Cubic | Al-O | 1.89 | O-Al-O | - |
| P-O (bridging) | - | O-P-O | - | |
| P-O (terminal) | - | Al-O-P | 13-33 (tilt angles) | |
| Monoclinic | Al-O | avg. 1.884 | O-Al-O | - |
| P-O (linked to Al) | avg. 1.483 | O-P-O | - | |
| P-O (linked to P) | avg. 1.577 | Al-O-P | - | |
| Orthorhombic | Al-O | 1.74 | O-Al-O | - |
| P-O | 1.52 | O-P-O | - | |
| Al-O-P | 150 |
Experimental Protocols
Synthesis of this compound
1. Solid-State Synthesis of Cubic Al(PO₃)₃
-
Materials: Aluminium hydroxide (B78521) (Al(OH)₃), Tetraphosphoric acid (H₆P₄O₁₃, 82-84% P₂O₅ content).
-
Procedure:
-
Mix 31 pounds of Al(OH)₃ with 105 pounds of tetraphosphoric acid to form a uniform suspension.[2]
-
Heat the mixture in a carbon crucible to 150 °C for 60 minutes, or until bubbling ceases.[2]
-
Increase the temperature to 500 °C and maintain for a sufficient time to form this compound.[2]
-
Cool the product, then grind it in a ball mill with water.
-
Filter the insoluble this compound using a suction filter and dry in warm air.[2]
-
2. Hydrothermal Synthesis of Aluminophosphates
-
Materials: Aluminium source (e.g., aluminium hydroxide, Al(OH)₃), Phosphorus source (e.g., orthophosphoric acid, H₃PO₄), Deionized water, Structure-directing agent (template, e.g., di-propylamine, DPA).
-
Procedure:
-
Prepare a gel with the desired molar composition (e.g., 1.0 Al₂O₃ : 1.0 P₂O₅ : 1.2 DPA : 120 H₂O).[3]
-
Hydrolyze the aluminium source in deionized water with stirring.
-
Slowly add the phosphoric acid to the aluminium suspension and homogenize for 2 hours.[3]
-
Add the structure-directing agent and stir for an additional 2 hours.[3]
-
Transfer the gel to a Teflon-lined stainless-steel autoclave and heat at a specified temperature (e.g., 200 °C) for a set duration (e.g., 24-72 hours) to induce crystallization.[3]
-
Cool the autoclave, filter the solid product, wash with deionized water, and dry at 100 °C.[3]
-
Calcination at a higher temperature (e.g., 550 °C) is often required to remove the organic template.
-
Characterization Techniques
1. X-ray Diffraction (XRD)
-
Purpose: To identify the crystalline phases and determine lattice parameters.
-
Sample Preparation: The this compound sample should be a fine, homogeneous powder (particle size < 10 µm). Pack the powder into a sample holder, ensuring a flat surface.[1]
-
Instrument Parameters:
-
Data Analysis: Compare the diffraction pattern to standard databases (e.g., ICDD) for phase identification. Use software for Rietveld refinement to obtain precise lattice parameters.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To probe the local coordination environment of aluminium and phosphorus.
-
Nuclei: ²⁷Al (spin 5/2, quadrupolar) and ³¹P (spin 1/2).
-
Instrumentation: Solid-state NMR spectrometer (e.g., Bruker Avance).
-
²⁷Al MAS NMR Parameters:
-
Resonance Frequency: e.g., 182.48 MHz.
-
Magic Angle Spinning (MAS) Rate: 20 kHz.
-
Pulse Width: Short pulse (e.g., 30° or 1.0 µs) to excite the central transition.
-
Recycle Delay: 5 s.
-
Referencing: External reference of 1.0 M AlCl₃ solution.
-
-
³¹P MAS NMR Parameters:
-
Resonance Frequency: e.g., 283.69 MHz.
-
MAS Rate: 12 kHz.
-
Pulse: 90° pulse.
-
Recycle Delay: 4 s.
-
Referencing: External reference of NH₄H₂PO₄ (δ = 1.0 ppm).
-
3. Vibrational Spectroscopy (FTIR and Raman)
-
Purpose: To identify functional groups and probe the bonding framework.
-
FTIR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a translucent disk.
-
Spectral Range: 400-4000 cm⁻¹.
-
Key Bands: P-O stretching vibrations (900-1300 cm⁻¹), O-P-O bending vibrations (400-600 cm⁻¹), and Al-O vibrations.
-
-
Raman Spectroscopy:
-
Excitation Source: Laser (e.g., 532 nm or 785 nm).
-
Spectral Range: 100-4000 cm⁻¹.
-
Key Bands: Symmetric and asymmetric stretching and bending modes of the PO₄ tetrahedra.
-
Structural Relationships and Experimental Workflows
The following diagrams illustrate the relationships between the different polymorphs and a typical experimental workflow for synthesis and characterization.
Caption: Relationship between amorphous precursor and crystalline polymorphs.
Caption: General experimental workflow for this compound studies.
References
An In-depth Technical Guide to the Synthesis and Characterization of Aluminum Metaphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum metaphosphate, with the chemical formula Al(PO₃)₃, is an inorganic polymer that exists as a white, crystalline or amorphous powder.[1] It is characterized by its high thermal stability and insolubility in water, properties that make it a valuable material in a diverse range of industrial and scientific applications.[1] These applications include its use as a constituent in the manufacturing of specialized glasses, enamels, and glazes, as a component in high-temperature insulating cements, and as a catalyst in various chemical reactions.[2][3] In the pharmaceutical sector, it serves as an excipient, contributing to the stability and formulation of drug products.[4] This technical guide provides a comprehensive overview of the synthesis and characterization of aluminum metaphosphate, with a focus on detailed experimental protocols and quantitative data analysis to support researchers and professionals in its application and development.
Synthesis of Aluminum Metaphosphate
The synthesis of aluminum metaphosphate can be achieved through several methods, each yielding products with potentially different physical and chemical properties. The most common approaches are solid-state reactions and sol-gel methods. The choice of precursors and reaction conditions plays a critical role in determining the final characteristics of the material, such as its crystallinity, particle size, and morphology.
Solid-State Synthesis Methods
Solid-state synthesis typically involves the high-temperature reaction of an aluminum source with a phosphorus source. Common precursors include aluminum oxide (Al₂O₃), aluminum hydroxide (B78521) (Al(OH)₃), and various forms of phosphoric acid.
Table 1: Summary of Solid-State Synthesis Parameters for Aluminum Metaphosphate
| Precursor 1 | Precursor 2 | Molar Ratio (Al:P) | Temperature (°C) | Time (h) | Reference |
| Aluminum Hydroxide (Al(OH)₃) | Tetraphosphoric Acid (H₆P₄O₁₃) | 1:3 - 1:3.5 (as P₂O₅) | 150, then 500 | 1, then ongoing | [5] |
| Aluminum Oxide (Al₂O₃) | Phosphoric Acid (H₃PO₄) | 1:1 | Heat-treated | Varies | [6] |
| Aluminum Hydroxide (Al(OH)₃) | Phosphoric Acid (H₃PO₄) | 1:3 | 60 | 0.17 | [7] |
| Aluminum Chloride (AlCl₃) | Phosphoric Acid (H₃PO₄) | 1:3 | 800 (annealing) | - | [8] |
| Aluminum Nitrate (Al(NO₃)₃) | Phosphoric Acid (H₃PO₄) | 1:3 | 500 & 800 (annealing) | - | [8] |
Sol-Gel Synthesis Method
The sol-gel process offers a route to high-purity aluminum metaphosphate at lower temperatures compared to solid-state methods. This technique involves the hydrolysis and condensation of molecular precursors, typically aluminum alkoxides and a phosphorus source, to form a gel which is then dried and calcined.
Table 2: Summary of Sol-Gel Synthesis Parameters for Aluminum Metaphosphate
| Precursor 1 | Precursor 2 | Molar Ratio (Al:P) | Temperature (°C) | Time (h) | Reference |
| Aluminum sec-butoxide (B8327801) | Orthophosphoric Acid (86%) | 1:3 | 110, 160, 200, 300, 400 | 3, 19, 2, 21, 4.5 | [9] |
Experimental Protocols
Protocol 1: Solid-State Synthesis from Aluminum Hydroxide and Tetraphosphoric Acid
This protocol is adapted from a patented method for the industrial production of aluminum metaphosphate.[5]
Materials:
-
Dry, powdered aluminum hydroxide (Al(OH)₃)
-
Tetraphosphoric acid (H₆P₄O₁₃) with a P₂O₅ content between 82% and 84%
-
Carbon crucibles
-
Ball mill
-
Suction filter
Procedure:
-
Create a uniform, non-separable suspension of the aluminum hydroxide powder in tetraphosphoric acid. The molar ratio should be approximately 1 mole of Al₂O₃ equivalent to between 3.0 and 3.5 moles of P₂O₅ (as tetraphosphoric acid).
-
Heat the suspension in carbon crucibles to approximately 150 °C until all bubbling ceases, indicating the completion of the initial reaction and water evaporation.
-
Increase the temperature to 500 °C and maintain until the reaction is complete.
-
After cooling, grind the product in a ball mill in the presence of water.
-
Filter the insoluble aluminum metaphosphate using a suction filter.
-
Dry the final product in warm air.
Protocol 2: Sol-Gel Synthesis from Aluminum sec-butoxide and Orthophosphoric Acid
This protocol is based on a method for producing high-purity aluminum phosphate (B84403) compounds.[9]
Materials:
-
Aluminum sec-butoxide (Al(OC₄H₉)₃)
-
Orthophosphoric acid (H₃PO₄), 86% aqueous solution
-
Deionized water
-
Reaction vessel with heating and stirring capabilities
-
Vacuum evaporator
-
Oven
Procedure:
-
Slowly add 1000 ml of deionized water to 1225 g of aluminum sec-butoxide with stirring.
-
Evaporate the resulting mixture to dryness under vacuum.
-
Add 1180 g of 86% orthophosphoric acid to the dried product.
-
Stir and heat the mixture until a smooth, homogeneous colloidal sol is obtained.
-
Heat the sol in a staged process: 110 °C for 3 hours, 160 °C for 19 hours, 200 °C for 2 hours, 300 °C for 21 hours, and finally 400 °C for 4.5 hours.
-
The resulting product is a hard, white, lumpy solid of aluminum metaphosphate.
Characterization of Aluminum Metaphosphate
A thorough characterization of aluminum metaphosphate is essential to confirm its identity, purity, and physical properties. The primary techniques employed for this purpose are X-ray Diffraction (XRD), Fourier-Transform Infrared Spectroscopy (FTIR), Thermal Analysis (TGA/DSC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
X-ray Diffraction (XRD)
XRD is a powerful tool for identifying the crystalline phases of aluminum metaphosphate. The material can exist in different polymorphic forms, with the cubic and monoclinic phases being commonly reported.[1][8]
Table 3: XRD Data for Cubic Aluminum Metaphosphate (ICSD: 26759)
| 2θ (°) (Cu Kα) | d-spacing (Å) | Miller Indices (hkl) |
| 15.3 | 5.79 | (211) |
| 21.7 | 4.09 | (222) |
| 26.6 | 3.35 | (400) |
| 30.8 | 2.90 | (420) |
| 34.5 | 2.60 | (422) |
| 37.9 | 2.37 | (431) |
| 41.0 | 2.20 | (611) |
| 44.0 | 2.06 | (620) |
| 46.8 | 1.94 | (622) |
| 49.5 | 1.84 | (631) |
Experimental Protocol for XRD Analysis:
-
Sample Preparation: The aluminum metaphosphate sample should be a fine, homogeneous powder. If necessary, gently grind the sample in an agate mortar and pestle to achieve a particle size of less than 10 µm.
-
Instrument Parameters:
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å)
-
Voltage and Current: 40 kV and 40 mA
-
Scan Range (2θ): 10° to 80°
-
Step Size: 0.02°
-
Scan Speed: 2°/minute for routine analysis. Slower scan speeds can be used for higher resolution.
-
-
Data Analysis: The crystalline phases are identified by comparing the experimental diffraction pattern with standard patterns from a database such as the International Centre for Diffraction Data (ICDD) PDF database.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is used to identify the functional groups and chemical bonds present in aluminum metaphosphate. The spectra are characterized by strong absorption bands corresponding to the vibrations of the phosphate network.
Table 4: FTIR Peak Assignments for Aluminum Metaphosphate
| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |
| ~1300 | P=O stretching | [10] |
| 1028 | Asymmetric stretching of the P-O-P ring structure | [1][10] |
| ~945 | P-O-P stretching | [10] |
| 808 | Symmetric stretching of the P-O-P ring structure | [1][10] |
| 700-800 | Symmetric stretching of the tetrahedral framework | [6] |
| 741 | P-O-Al linkages | [10] |
Experimental Protocol for FTIR Analysis:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the aluminum metaphosphate powder with dry potassium bromide (KBr) and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of the powder.
-
Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and assign them to their corresponding vibrational modes based on established literature values.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition of aluminum metaphosphate. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions.
Aluminum metaphosphate is known for its high thermal stability. It undergoes decomposition at temperatures around 1000 °C, transforming into the more stable aluminum orthophosphate (AlPO₄) and phosphorus pentoxide.[3] The exact decomposition temperature can be influenced by factors such as the heating rate and the surrounding atmosphere.[3]
Table 5: Thermal Properties of Aluminum Metaphosphate
| Property | Value | Conditions | Reference |
| Decomposition Onset | ~1000 °C | 10 °C/min heating rate in nitrogen | [3] |
| Decomposition Products | AlPO₄, P₂O₅ | - | [3] |
Experimental Protocol for TGA/DSC Analysis:
-
Sample Preparation: Accurately weigh a small amount of the powdered sample (typically 5-10 mg for TGA, 2-5 mg for DSC) into an inert crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup: Purge the instrument with a specific gas (e.g., nitrogen or air) at a controlled flow rate (e.g., 20-100 mL/min).
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 1200-1500 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset temperature of decomposition is determined from this curve. The DSC curve shows endothermic or exothermic peaks corresponding to thermal events.
³¹P Magic Angle Spinning (MAS) Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P MAS NMR is a powerful technique for probing the local environment of phosphorus atoms in solid materials. For aluminum metaphosphate, the spectra are consistent with phosphorus atoms in a tetrahedral coordination environment. The chemical shift can provide information about the connectivity of the phosphate tetrahedra.
Table 6: ³¹P MAS NMR Data for Aluminum Metaphosphate
| Parameter | Value | Reference |
| Chemical Shift Range | Consistent with tetrahedral phosphorus | [11] |
Experimental Protocol for ³¹P MAS NMR Analysis:
-
Sample Preparation: The powdered aluminum metaphosphate sample is packed into a MAS rotor.
-
Data Acquisition: The spectrum is acquired on a solid-state NMR spectrometer equipped with a MAS probe. A high-power proton decoupler is typically used to obtain high-resolution spectra. The spectra are referenced to an external standard of 85% H₃PO₄.
-
Data Analysis: The chemical shifts of the observed resonances are determined and compared to literature values for different phosphate environments.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of aluminum metaphosphate.
Caption: Relationship between synthesis parameters and final product properties of aluminum metaphosphate.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of aluminum metaphosphate. By presenting a compilation of synthesis methods, detailed experimental protocols, and quantitative characterization data, this document serves as a valuable resource for researchers, scientists, and drug development professionals. The careful selection of synthesis parameters is crucial for tailoring the properties of aluminum metaphosphate to meet the specific demands of various applications. The characterization techniques outlined herein provide the necessary tools for verifying the quality and performance of the synthesized material. Further research into novel synthesis routes and a deeper understanding of the structure-property relationships will continue to expand the utility of this versatile inorganic polymer.
References
- 1. researchgate.net [researchgate.net]
- 2. repositorio.ufop.br [repositorio.ufop.br]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Aluminum Metaphosphate | Aluminium metaphosphate | AlO9P3 - Ereztech [ereztech.com]
- 8. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 9. Thermal analysis (DSC-TG-MS) - phosphate ore samples - Mendeley Data [data.mendeley.com]
- 10. researchgate.net [researchgate.net]
- 11. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
An In-depth Technical Guide to the Physical and Chemical Properties of Aluminum Metaphosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aluminum metaphosphate, Al(PO₃)₃, is an inorganic polymer of significant interest across various scientific disciplines due to its high thermal stability, chemical inertness, and unique structural properties. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of aluminum metaphosphate. It is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development and materials science. The guide details the material's properties, outlines experimental protocols for its synthesis and characterization, and presents this information in a clear and accessible format, including structured data tables and process diagrams.
Chemical and Physical Properties
Aluminum metaphosphate is a white, crystalline or amorphous powder.[1] It is a salt of aluminum and metaphosphoric acid. The foundational properties of aluminum metaphosphate are summarized in the tables below, providing a quantitative overview of its key characteristics.
Table 1: General Properties of Aluminum Metaphosphate
| Property | Value | References |
| Molecular Formula | Al(PO₃)₃ or AlO₉P₃ | [2][3][4] |
| Molecular Weight | 263.90 g/mol | [2][3][4] |
| Appearance | White powder | [2][4][5] |
| CAS Number | 13776-88-0, 32823-06-6 | [2][3][4][6] |
Table 2: Physical Properties of Aluminum Metaphosphate
| Property | Value | References |
| Density | ~2.78 g/mL at 25 °C | [6][7][8] |
| Melting Point | ~1527 °C | [7][8] |
| Solubility in Water | Insoluble | [4][6][7][9] |
| Solubility in Other Solvents | Insoluble in acids; Soluble in strong alkaline environments. | [7] |
| Crystal Structure | Monoclinic | [10][11] |
Table 3: Thermal Properties of Aluminum Metaphosphate
| Property | Description | References |
| Thermal Stability | Stable under normal conditions but may decompose at high temperatures. | [7] |
| Decomposition | Begins to transform into aluminum orthophosphate (AlPO₄) and phosphorus pentoxide around 1000°C. Thermodynamic stability increases with higher oxygen partial pressure. | [12][13] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of aluminum metaphosphate, compiled from various sources.
Synthesis of Aluminum Metaphosphate
Method 1: Reaction of Aluminum Oxide with Tetraphosphoric Acid [14]
This method is adapted from a patented industrial process for the preparation of aluminum metaphosphate.
-
Materials:
-
Dry, powdery aluminum oxide (Al₂O₃)
-
Tetraphosphoric acid (H₆P₄O₁₃) with a P₂O₅ content between 82% and 84%
-
Carbon crucibles
-
Ball mill
-
Suction filter
-
-
Procedure:
-
Create a uniform, non-separable suspension of the aluminum oxide powder in tetraphosphoric acid. The molar ratio should be approximately 1 mole of Al₂O₃ to between 3.0 and 3.5 moles of P₂O₅ (as tetraphosphoric acid).
-
Heat the suspension in carbon crucibles to approximately 150 °C until all bubbling ceases. This indicates the completion of the initial reaction and evaporation of water.
-
Continue heating, raising the temperature to 500 °C to form aluminum metaphosphate.
-
After cooling, remove the product from the crucibles.
-
Grind the product in a ball mill in the presence of water.
-
Filter the insoluble aluminum metaphosphate using a suction filter.
-
Dry the final product in warm air.
-
Method 2: Chemical Precipitation [15][16]
This method involves the precipitation of aluminum phosphate (B84403) from aqueous solutions, with the final product form being dependent on pH and the molar ratio of reactants.
-
Materials:
-
A soluble aluminum salt (e.g., aluminum hydroxide)
-
Phosphoric acid
-
A base for pH adjustment (e.g., sodium aluminate)
-
Teflon reactor
-
-
Procedure:
-
Prepare an acidic solution of aluminum phosphate by reacting aluminum hydroxide (B78521) with phosphoric acid. The resulting pH should be less than 3.5.
-
In a separate vessel, prepare a solution of sodium aluminate.
-
The acidic aluminum phosphate solution is then reacted with the sodium aluminate solution to precipitate aluminum phosphate. The pH of the final solution is a critical parameter and is varied to control the properties of the precipitate.
-
To ensure a crystalline structure, the precipitate is aged in the mother liquor under isothermal conditions at temperatures ranging from 30 to 250 °C for a period of 6 hours in a sealed Teflon reactor.
-
After aging and cooling, the precipitate is filtered under vacuum.
-
The filtered product is then dried in an oven at 100–110 °C.
-
Characterization of Aluminum Metaphosphate
A variety of analytical techniques are employed to characterize the physical and chemical properties of synthesized aluminum metaphosphate.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the constituent elements.[17]
-
Sample Preparation: The powdered sample is mounted on a sample holder.
-
Instrumentation: A spectrometer with a monochromatic Al Kα X-ray source is used.
-
Data Analysis: Spectra are referenced to the C 1s peak of adventitious carbon at 284.6 eV. A linear background is typically subtracted from the core level spectra.
-
-
X-ray Diffraction (XRD): To identify the crystalline phases and determine the crystal structure.[15][18]
-
Sample Preparation: A powdered sample is evenly spread on a sample holder.
-
Instrumentation: A powder diffractometer with Cu Kα radiation is commonly used.
-
Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the phases present.
-
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and particle size of the powder.[18]
-
Sample Preparation: The powder is mounted on a stub using conductive tape and may be sputter-coated with a conductive material (e.g., gold) to prevent charging.
-
Instrumentation: A scanning electron microscope is used to acquire images at various magnifications.
-
-
Transmission Electron Microscopy (TEM): To examine the microstructure, including the size and morphology of nanoparticles.[19]
-
Sample Preparation: A small amount of the powder is dispersed in a solvent (e.g., ethanol) and a drop of the suspension is placed on a TEM grid and allowed to dry.
-
Instrumentation: A transmission electron microscope is used to obtain high-resolution images of the material.
-
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition behavior of the material.[12][20]
-
Sample Preparation: A small, accurately weighed amount of the sample is placed in a TGA crucible.
-
Instrumentation: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate, and the change in mass is recorded as a function of temperature.
-
Visualizations
The following diagrams illustrate key workflows and pathways relevant to aluminum metaphosphate.
Caption: Workflow for the synthesis of aluminum metaphosphate.
Caption: General workflow for the characterization of aluminum metaphosphate.
Caption: NLRP3 inflammasome activation by aluminum phosphate adjuvants.
Applications in Research and Drug Development
While aluminum metaphosphate itself is primarily used in ceramics, glazes, and as a high-temperature insulating cement, the broader class of aluminum phosphates has significant applications in the pharmaceutical industry.[5][6][7] Notably, aluminum phosphate is widely used as an adjuvant in vaccines to enhance the immune response to antigens.[21][22][23] The mechanism of action for aluminum-containing adjuvants is thought to involve the activation of the NLRP3 inflammasome, leading to an enhanced immune response.[21][23] This makes the study of aluminum phosphates, including the metaphosphate form, relevant to vaccine and drug delivery research. Its insolubility and stability could also be explored for controlled-release formulations.
Conclusion
Aluminum metaphosphate is a material with well-defined physical and chemical properties that make it suitable for a range of industrial applications. For researchers in materials science and drug development, a thorough understanding of these properties is crucial for its potential application. This guide has provided a consolidated source of technical data and experimental protocols to support further research and development efforts involving this versatile inorganic compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Aluminum metaphosphate | AlO9P3 | CID 16131219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Aluminum Metaphosphate - ProChem, Inc. [prochemonline.com]
- 5. Page loading... [wap.guidechem.com]
- 6. ALUMINUM METAPHOSPHATE CAS#: 32823-06-6 [m.chemicalbook.com]
- 7. Mintchem Aluminum Metaphosphate (AlPOâ) Suppliers, Exporters | HEAVEN [m.heavenmaterials.com]
- 8. lookchem.com [lookchem.com]
- 9. aluminum metaphosphate | CAS#:32823-06-6 | Chemsrc [chemsrc.com]
- 10. journals.iucr.org [journals.iucr.org]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. osti.gov [osti.gov]
- 14. US2266486A - Preparation of aluminum metaphosphate - Google Patents [patents.google.com]
- 15. jhps.donnu.edu.ua [jhps.donnu.edu.ua]
- 16. CA2660564C - Preparation of aluminum phosphate or polyphosphate particles - Google Patents [patents.google.com]
- 17. pubs.aip.org [pubs.aip.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. ias.ac.in [ias.ac.in]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Research Progress of Aluminum Phosphate Adjuvants and Their Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Aluminium Metaphosphate (CAS 13776-88-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Aluminium Metaphosphate (CAS 13776-88-0), a polymeric inorganic compound with significant applications in materials science. It details the physicochemical properties, synthesis protocols, and established industrial uses of this material. This document is intended for a scientific audience, including those in drug development, to provide a clear understanding of the compound's characteristics. It is important to note a crucial distinction between this compound (Al(PO₃)₃) and aluminium orthophosphate (AlPO₄). While aluminium orthophosphate is widely used as a vaccine adjuvant and antacid, a thorough review of current scientific literature reveals a significant lack of data on the biological activity, toxicity, and pharmaceutical applications of this compound.[1] This guide will focus on the known properties and applications of this compound, while also highlighting this critical knowledge gap for the drug development community.
Physicochemical Properties
This compound is a white, crystalline or amorphous powder known for its high thermal stability.[2] It is a polymer consisting of repeating metaphosphate units coordinated with aluminum ions.[2] The key quantitative properties are summarized in Table 1.
| Property | Value | References |
| Molecular Formula | Al(PO₃)₃ or AlO₉P₃ | [3][4][5][6] |
| Molecular Weight | 263.90 g/mol | [3][4][6] |
| CAS Number | 13776-88-0 | |
| Appearance | White powder | [4][6] |
| Density | ~2.78 g/mL at 25 °C | [7] |
| Melting Point | ~1527 °C | |
| Solubility in Water | Insoluble | [7] |
| Solubility in Acids | Insoluble | [8] |
| Solubility in Alkali | Soluble in strong alkaline environments | [8] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is typically achieved through high-temperature reactions involving an aluminum source and a phosphoric acid. The described methods are suitable for industrial-scale production rather than for biological or pharmaceutical applications.
Method 1: Reaction of Aluminum Oxide with Phosphoric Acid
This method involves the high-temperature reaction of an aluminum compound with a phosphoric acid of high P₂O₅ content.[9]
-
Materials:
-
Dry, powdery aluminum oxide (Al₂O₃) or aluminum hydroxide (B78521) (Al(OH)₃).
-
Tetraphosphoric acid (H₆P₄O₁₃) with a P₂O₅ content between 82% and 84%, or another phosphoric acid with a P₂O₅ content between 32% and 84%.[9]
-
-
Procedure:
-
Create a uniform, non-separable suspension of the aluminum compound in the phosphoric acid. The stoichiometric proportion should be approximately 1 mole of Al₂O₃ to between 3.0 and 3.5 moles of P₂O₅.[9]
-
Heat the suspension to approximately 150 °C. Maintain this temperature until all bubbling ceases, indicating the completion of the initial reaction and evaporation of water.[9]
-
Increase the temperature to the neighborhood of 500 °C to complete the reaction and form the final this compound product.[9]
-
The resulting product can be ground in a ball mill, filtered, and dried.[9]
-
Applications
The unique properties of this compound, particularly its thermal stability and insolubility, make it a valuable material in several industrial fields. There is currently no documented use of this compound in drug development or as a therapeutic agent.
-
Glass and Ceramics: It is a key component in the production of special optical glasses, glazes, and enamels.[8][10] Its high P₂O₅ content makes it an ideal phosphorus source for glassy materials.[8]
-
High-Temperature Materials: It is used in the formulation of high-temperature insulating cements and as a binder in refractory materials.[10]
-
Coatings: this compound is used in protective coatings, where it can improve durability and resistance.
-
Catalysis: It can be used as a catalyst or catalyst support in various chemical reactions.
Toxicology and Biological Activity
There is a significant lack of comprehensive toxicological data for this compound. Safety Data Sheets (SDS) indicate that the compound may cause skin, eye, and respiratory irritation upon contact.[11][12] However, acute toxicity data, such as LD50 values, are not available, and the toxicological properties have not been fully investigated.[13]
It is critical for researchers in drug development to not confuse the biological profile of this compound with that of other aluminum compounds. For instance, Aluminium orthophosphate (AlPO₄) is a well-documented immunological adjuvant used in vaccines, known to enhance the immune response, partly through the activation of the NLRP3 inflammasome pathway.[14][15] Currently, this biological activity is not attributed to this compound.[1] No in-vivo or in-vitro studies detailing the biocompatibility, cellular interactions, or potential therapeutic effects of this compound are present in the current body of scientific literature.
Conclusion and Outlook for Drug Development
This compound (CAS 13776-88-0) is a thermally stable inorganic polymer with well-established applications in materials science, particularly in the manufacturing of glass, ceramics, and high-temperature refractories. Its physicochemical properties are well-defined, and synthesis protocols for industrial use are established.
For professionals in research, science, and drug development, the key takeaway is the current and pronounced absence of data regarding the biological effects and pharmaceutical applications of this compound. Unlike the related compound aluminium orthophosphate, it is not used as a vaccine adjuvant or in any other medical application. The lack of toxicological and biocompatibility data precludes its consideration for pharmaceutical development at this time. Future research may explore the potential of its polymeric structure for applications such as drug delivery, but this would require extensive foundational in-vitro and in-vivo studies to establish its safety and biological interaction profile.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. What is Aluminium Phosphate used for? [synapse.patsnap.com]
- 4. Aluminum metaphosphate | AlO9P3 | CID 16131219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What are the side effects of Aluminium Phosphate? [synapse.patsnap.com]
- 6. Aluminum Metaphosphate | this compound | AlO9P3 - Ereztech [ereztech.com]
- 7. CA2660564C - Preparation of aluminum phosphate or polyphosphate particles - Google Patents [patents.google.com]
- 8. basstechintl.com [basstechintl.com]
- 9. US2266486A - Preparation of aluminum metaphosphate - Google Patents [patents.google.com]
- 10. Aluminum metaphosphate, Al{2}O{3} 19.4%, P{2}O{5} 78.9% 5 x 1 kg | Request for Quote [thermofisher.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. aluminum metaphosphate | CAS#:32823-06-6 | Chemsrc [chemsrc.com]
- 14. Research Progress of Aluminum Phosphate Adjuvants and Their Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Unraveling the Solubility of Aluminum Metaphosphate: A Technical Guide for Researchers
An in-depth exploration into the dissolution characteristics of aluminum metaphosphate across various solvents, providing critical data and methodologies for professionals in research, science, and drug development.
Aluminum metaphosphate, an inorganic polymer with the general formula [Al(PO₃)₃]n, is a compound of significant interest in various industrial and scientific fields, including ceramics, specialty glasses, and as a catalyst. Its utility is often dictated by its interaction with different solvents. This technical guide provides a comprehensive overview of the solubility of aluminum metaphosphate, addressing conflicting reports in existing literature and presenting available quantitative data. It further outlines detailed experimental protocols for solubility determination to aid researchers in obtaining reliable and reproducible results.
Understanding the Solubility Profile
The solubility of aluminum metaphosphate is a complex subject, with reports varying from "easily soluble" to "insoluble" in water. This discrepancy can be attributed to the existence of different polymeric forms of metaphosphate, such as tetrametaphosphates and hexametaphosphates, which exhibit distinct dissolution behaviors. Generally, aluminum metaphosphate is considered to be sparingly soluble in water but demonstrates increased solubility in acidic and alkaline environments.
Data Presentation: Solubility of Aluminum Metaphosphate
The following tables summarize the available quantitative and qualitative data on the solubility of aluminum metaphosphate in various solvents.
Table 1: Quantitative Solubility Data for Aluminum Metaphosphate in Aqueous Solutions
| Form of Aluminum Metaphosphate | Solvent/Condition | Temperature (°C) | Solubility | Time | Reference |
| Aluminum Metaphosphate | Water (pH 8) | 21.5 | 4.575 µg/L | 24 hours | [1] |
| Aluminum Metaphosphate | Water (pH 8) | 21.5 | 13.81 µg/L | 168 hours | [1] |
| Aluminum Metaphosphate | Water (pH 8) | 21.5 | 35.78 µg/L | 672 hours | [1] |
| Aluminum Tetrametaphosphate | Alkaline Solution (pH 12.5) | Not Specified | Nearly complete dissolution of aluminum | 30 days | [2] |
| Aluminum Hexametaphosphate | Alkaline Solution (pH 11.0) | Not Specified | Complete dissolution of aluminum | 34 days | [3] |
| Aluminum Hexametaphosphate | Alkaline Solution (pH 11.5) | Not Specified | 43% of maximum aluminum concentration dissolved | 34 days | [3] |
| Aluminum Hexametaphosphate | Alkaline Solution (pH 12.0) | Not Specified | ~30% of maximum aluminum concentration dissolved | 34 days | [3] |
| Aluminum Hexametaphosphate | Alkaline Solution (pH 12.5) | Not Specified | 15% of maximum aluminum concentration dissolved | 34 days | [3] |
Table 2: Qualitative Solubility of Aluminum Metaphosphate
| Solvent | Solubility | Reference |
| Water | Insoluble / Sparingly Soluble | [4][5][6] |
| Nitric Acid | Soluble | [7] |
| Hydrochloric Acid | Soluble | [7] |
| Alkaline Solutions | Soluble | [2][3] |
Experimental Protocols for Solubility Determination
Accurate and consistent determination of solubility is paramount for research and development. The following section details a robust methodology for determining the solubility of aluminum metaphosphate.
Key Experiment: Equilibrium Solubility Determination using the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a sparingly soluble solid in a solvent.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of finely powdered aluminum metaphosphate to a series of flasks containing the desired solvent (e.g., deionized water, acidic solution of known pH, alkaline solution of known pH).
-
The flasks should be sealed to prevent solvent evaporation.
-
-
Equilibration:
-
Place the flasks in a constant temperature water bath or incubator and agitate them for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.
-
-
Phase Separation:
-
After equilibration, allow the flasks to stand undisturbed at a constant temperature to allow the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe fitted with a suitable filter (e.g., 0.45 µm) to remove any suspended particles.
-
-
Analysis of Dissolved Solute:
-
The concentration of dissolved aluminum or phosphate (B84403) in the filtered supernatant is determined using a suitable analytical technique.
-
Analytical Technique: Spectrophotometric Determination of Phosphate (Molybdenum Blue Method)
This colorimetric method is a sensitive and widely used technique for determining the concentration of phosphate in aqueous solutions.
-
Principle: In an acidic solution, orthophosphate reacts with ammonium (B1175870) molybdate (B1676688) to form a phosphomolybdate complex. This complex is then reduced by a reducing agent (e.g., ascorbic acid or stannous chloride) to produce a stable blue-colored complex, known as molybdenum blue. The intensity of the blue color is directly proportional to the phosphate concentration.
-
Procedure:
-
Standard Preparation: Prepare a series of standard phosphate solutions of known concentrations.
-
Sample Preparation: Take a known volume of the filtered supernatant from the shake-flask experiment.
-
Color Development: To both the standards and the sample, add an acidic molybdate reagent followed by a reducing agent. Allow the color to develop for a specified time.
-
Measurement: Measure the absorbance of the standards and the sample at the wavelength of maximum absorbance (typically around 880 nm) using a UV-Vis spectrophotometer.
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Use the calibration curve to determine the phosphate concentration in the sample.
-
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the logical flow of the solubility determination and the factors influencing it.
References
- 1. researchgate.net [researchgate.net]
- 2. enamine.net [enamine.net]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. Phosphate test - Wikipedia [en.wikipedia.org]
- 5. Colourimetric determination of phosphate [wwwchem.uwimona.edu.jm]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. www1.udel.edu [www1.udel.edu]
In-Depth Technical Guide to the Thermal Stability of Crystalline Aluminum Metaphosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of crystalline aluminum metaphosphate (Al(PO₃)₃). The information presented herein is curated from scientific literature to aid researchers and professionals in understanding the high-temperature behavior of this compound, which is crucial for its applications in various fields, including ceramics, catalysis, and potentially as an excipient in pharmaceutical formulations.
Introduction
Crystalline aluminum metaphosphate is an inorganic polymer with a complex crystal structure. Its thermal stability is a critical parameter that dictates its performance in high-temperature applications. Understanding its decomposition pathway, the influence of the surrounding atmosphere, and the nature of its transformation products is essential for its effective utilization. This guide summarizes the key thermal properties, experimental methodologies for their determination, and detailed synthesis procedures.
Thermal Decomposition of Crystalline Aluminum Metaphosphate
The thermal decomposition of crystalline aluminum metaphosphate is primarily characterized by its transformation into the more stable aluminum orthophosphate (AlPO₄) at elevated temperatures. This transformation involves the loss of phosphorus pentoxide (P₂O₅).
The overall decomposition reaction can be represented as:
2Al(PO₃)₃(s) → 2AlPO₄(s) + P₂O₅(g)
The thermal stability of aluminum metaphosphate is significantly influenced by the surrounding atmosphere, particularly the partial pressure of oxygen.
Quantitative Thermal Analysis Data
The following table summarizes the key quantitative data related to the thermal decomposition of crystalline aluminum metaphosphate under different atmospheric conditions.
| Parameter | Value | Atmosphere | Reference |
| Decomposition Onset Temperature | ~830 °C | Low Oxygen Partial Pressure (10⁻¹⁰ atm) | [1] |
| Begins around 1000 °C | Not Specified | [2] | |
| Above 1400 °C | Air | [1] | |
| Major Weight Loss Range | 900 - 1100 °C | Low Oxygen Partial Pressure (10⁻¹⁰ atm) | [1] |
| Theoretical Weight Loss (%) for Al(PO₃)₃ → AlPO₄ | 33.33% | - | Calculated |
| Final Decomposition Product | Aluminum Orthophosphate (AlPO₄) | Air and Low Oxygen | [1][2] |
Note: The theoretical weight loss is calculated based on the stoichiometry of the decomposition reaction where one mole of P₂O₅ is lost from two moles of Al(PO₃)₃.
Experimental Protocols
This section details the methodologies for the synthesis of crystalline aluminum metaphosphate and its subsequent thermal analysis.
Synthesis of Crystalline Aluminum Metaphosphate
Several methods have been reported for the synthesis of crystalline aluminum metaphosphate. The choice of method can influence the crystalline phase and purity of the final product.
Method 1: From Aluminum Dihydrogen Phosphate (B84403) Solution
This method involves the thermal decomposition of an aluminum dihydrogen phosphate (Al(H₂PO₄)₃) solution.
-
Preparation of the Precursor Solution: An aluminum dihydrogen phosphate solution is prepared by reacting aluminum hydroxide (B78521) with phosphoric acid.
-
Heating Protocol: The solution is heated to 700 °C. During heating, the solution first forms hydrated alumino-phosphate compounds between 150-350 °C, which then condensate to form anhydrous monoclinic aluminum metaphosphate (Al(PO₃)₃ [B]).[1]
-
Phase Transformation: The monoclinic form transforms into the more stable cubic form (Al(PO₃)₃ [A]) at higher temperatures. The rate of heating can influence the final crystalline phase, with slower heating rates favoring the formation of the cubic [A] form.[1]
Method 2: Flux Method
The flux method is a common technique for growing high-quality single crystals.
-
Reactant Mixture: The specific reactants and flux are mixed in a crucible.
-
Heating and Cooling: The mixture is heated to a high temperature to form a molten solution and then slowly cooled to allow for the crystallization of Al(PO₃)₃.
Method 3: Hydrothermal Synthesis
Hydrothermal synthesis is employed to crystallize substances from high-temperature aqueous solutions at high vapor pressures.
-
Reactant Slurry: A reaction mixture containing sources of aluminum and phosphate is prepared in an aqueous solution.
-
Autoclave Treatment: The slurry is sealed in an autoclave and heated to a specific temperature (e.g., 180 °C) for a set duration (e.g., 24-72 hours) to facilitate the crystallization of Al(PO₃)₃.
Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) are the primary techniques used to study the thermal stability of aluminum metaphosphate.
-
Sample Preparation: A small, accurately weighed sample of crystalline aluminum metaphosphate (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).[2]
-
Instrumentation: A simultaneous TGA/DTA or TGA/DSC instrument is used.
-
Atmosphere: The experiment is conducted under a controlled atmosphere, such as dry air or an inert gas (e.g., nitrogen or argon), with a constant flow rate (e.g., 20-100 mL/min).[2]
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 1500 °C) at a constant heating rate (e.g., 10 °C/min).[2]
-
Data Analysis: The TGA curve plots the percentage of weight loss as a function of temperature. The DTA/DSC curve shows endothermic or exothermic events corresponding to phase transitions or decomposition.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and the decomposition pathway of crystalline aluminum metaphosphate.
Caption: Experimental workflows for the synthesis of crystalline aluminum metaphosphate.
Caption: A generalized workflow for the thermal analysis of crystalline aluminum metaphosphate.
References
Methodological & Application
Application Notes and Protocols for Sol-Gel Synthesis of Aluminum Metaphosphate Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of aluminum metaphosphate nanoparticles using the sol-gel method. This document is intended to guide researchers in the preparation and characterization of these nanoparticles for various applications, including their potential use in drug delivery systems.
Introduction to Aluminum Metaphosphate Nanoparticles
Aluminum metaphosphate, with the chemical formula Al(PO₃)₃, is a type of inorganic polymer. When synthesized at the nanoscale, it offers a high surface area-to-volume ratio and unique physicochemical properties, making it a material of interest for a range of applications. In the biomedical field, phosphate-based nanoparticles are being explored for their biocompatibility and potential as carriers for therapeutic agents. The sol-gel method provides a versatile and cost-effective route to synthesize high-purity aluminum metaphosphate nanoparticles with controlled particle size and morphology at relatively low temperatures.
Applications in Research and Drug Development
Aluminum phosphate-based materials are recognized for their use as adjuvants in vaccines.[1] The nanoparticle form of aluminum phosphate (B84403) can offer advantages such as a higher surface area for antigen adsorption, potentially leading to enhanced immune responses.[1] Beyond vaccine adjuvants, aluminum metaphosphate nanoparticles are being investigated for their potential in drug delivery. Their porous structure could allow for the encapsulation and controlled release of therapeutic molecules. The development of tailored nanoparticles for targeted drug delivery is a significant area of research aimed at improving therapeutic efficacy and reducing side effects.
Experimental Protocols
This section details the methodologies for the synthesis and characterization of aluminum metaphosphate nanoparticles.
Sol-Gel Synthesis of Aluminum Metaphosphate Nanoparticles
This protocol is a generalized procedure based on established sol-gel principles and available literature on aluminum phosphate synthesis.[2][3][4] Researchers should optimize the parameters based on their specific experimental setup and desired nanoparticle characteristics.
Materials:
-
Aluminum precursor: Aluminum isopropoxide (AIP) or Aluminum sec-butoxide
-
Phosphorus precursor: Orthophosphoric acid (H₃PO₄) or Triethyl phosphate (TEP)
-
Solvent: Anhydrous ethanol (B145695) or 1-butanol
-
Catalyst (optional): Nitric acid or acetic acid (for hydrolysis control)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Dropping funnel
-
Drying oven
-
Furnace for calcination
Procedure:
-
Precursor Solution Preparation:
-
In a three-neck flask under an inert atmosphere (e.g., nitrogen), dissolve the aluminum precursor (e.g., aluminum isopropoxide) in the chosen anhydrous solvent (e.g., ethanol) with vigorous stirring. The molar concentration can be in the range of 0.5-1.5 mol/L.[5]
-
In a separate beaker, prepare a solution of the phosphorus precursor (e.g., orthophosphoric acid) in the same solvent. The molar ratio of Al:P should be maintained at 1:3 to favor the formation of aluminum metaphosphate.
-
-
Hydrolysis and Condensation:
-
Slowly add the phosphorus precursor solution to the aluminum precursor solution dropwise using a dropping funnel while maintaining vigorous stirring.
-
If using an alkoxide precursor, a controlled amount of deionized water mixed with the solvent can be added to initiate hydrolysis. An acid catalyst can be added to the water to control the hydrolysis and condensation rates.[6]
-
The reaction is often exothermic and may require cooling to control the temperature.[2]
-
-
Sol Formation and Gelation:
-
After the addition is complete, continue stirring the mixture at room temperature or a slightly elevated temperature (e.g., 60°C) for several hours to form a homogeneous sol.
-
Allow the sol to age without stirring in a sealed container for 24-48 hours until a gel is formed.[7] The gelation time can vary depending on the precursors, solvent, and temperature.[6]
-
-
Drying and Calcination:
-
Dry the obtained gel in an oven at a temperature of 100-120°C for 12-24 hours to remove the solvent and other volatile components, resulting in a xerogel.
-
The dried xerogel is then subjected to a multi-step calcination process. A representative heating schedule involves heating at 110°C for 3 hours, 160°C for 19 hours, 200°C for 2 hours, 300°C for 21 hours, and finally at 400-600°C for 4.5 hours to obtain the crystalline aluminum metaphosphate nanoparticles.[2]
-
A visual representation of the sol-gel synthesis workflow is provided below.
Characterization of Aluminum Metaphosphate Nanoparticles
Thorough characterization is essential to confirm the synthesis of the desired nanoparticles and to understand their physical and chemical properties.
X-ray Diffraction (XRD):
-
Purpose: To determine the crystalline structure and phase purity of the synthesized nanoparticles.
-
Protocol:
-
Prepare a powdered sample of the calcined nanoparticles.
-
Mount the sample on a zero-background sample holder.
-
Perform XRD analysis using a diffractometer with Cu Kα radiation.
-
Scan a 2θ range of 10-80° with a step size of 0.02°.
-
Compare the resulting diffraction pattern with standard JCPDS data for aluminum metaphosphate to confirm the crystal phase.
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Purpose: To identify the functional groups present in the nanoparticles and confirm the formation of P-O-Al bonds.
-
Protocol:
-
Mix a small amount of the nanoparticle powder with potassium bromide (KBr) and press it into a pellet.
-
Alternatively, use an ATR-FTIR setup.
-
Record the FTIR spectrum in the range of 4000-400 cm⁻¹.
-
Analyze the spectrum for characteristic absorption bands corresponding to phosphate and aluminophosphate groups.
-
Scanning Electron Microscopy (SEM):
-
Purpose: To visualize the surface morphology and particle size of the nanoparticles.
-
Protocol:
-
Mount the nanoparticle powder on an SEM stub using conductive carbon tape.
-
Sputter-coat the sample with a thin layer of gold or platinum to make it conductive.
-
Image the sample using an SEM microscope at various magnifications.
-
Transmission Electron Microscopy (TEM):
-
Purpose: To determine the particle size, size distribution, and morphology of individual nanoparticles.
-
Protocol:
-
Disperse the nanoparticles in a suitable solvent (e.g., ethanol) using ultrasonication.
-
Place a drop of the dispersion onto a carbon-coated copper grid and allow the solvent to evaporate.
-
Image the grid using a TEM microscope.
-
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the characterization of synthesized aluminum metaphosphate nanoparticles.
Table 1: Particle Size and Morphology
| Characterization Technique | Parameter | Result |
| SEM | Morphology | e.g., Spherical, agglomerated |
| Average Particle Size (nm) | ||
| TEM | Morphology | e.g., Spherical, uniform |
| Average Particle Size (nm) | ||
| Size Distribution (nm) |
Table 2: Crystalline Structure and Phase Purity
| Characterization Technique | Parameter | Result |
| XRD | Crystalline Phase | e.g., Aluminum Metaphosphate |
| 2θ Peaks (°) | ||
| Crystallite Size (nm) |
Table 3: Functional Group Analysis
| Characterization Technique | Parameter | Result |
| FTIR | Characteristic Peaks (cm⁻¹) | e.g., P-O stretching, O-P-O bending |
| Bond Confirmation | e.g., Presence of P-O-Al linkages |
Logical Relationships in Synthesis
The relationship between the key stages of the sol-gel process and the resulting nanoparticle characteristics is crucial for optimizing the synthesis.
References
- 1. data.epo.org [data.epo.org]
- 2. US4059669A - Method of making aluminum phosphate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Aluminum phosphates derived from alumina and alumina-sol-gel systems | UBC Chemistry [chem.ubc.ca]
- 5. CN104944455A - Sol-gel method for preparing aluminum oxide - Google Patents [patents.google.com]
- 6. azonano.com [azonano.com]
- 7. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
Application Notes and Protocols for the Hydrothermal Synthesis of Aluminum Metaphosphate Powders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the hydrothermal synthesis of aluminum metaphosphate (Al(PO₃)₃) powders. While direct and detailed protocols for the hydrothermal synthesis of pure aluminum metaphosphate are not extensively documented in publicly available literature, this document outlines a generalized experimental protocol based on the synthesis of analogous aluminum phosphate (B84403) compounds. It also includes information on the potential applications and characterization of the resulting powders.
Introduction to Aluminum Metaphosphate
Aluminum metaphosphate is an inorganic polymer with the chemical formula Al(PO₃)₃. It is a white, crystalline powder known for its high thermal stability, high melting point, and insolubility in water. These properties make it a valuable material in various industrial and scientific applications.
Key Applications:
-
Ceramics and Glasses: Used as a component in the manufacturing of specialty glasses and ceramics due to its high phosphate content and thermal stability.
-
Catalysis: Its surface acidity and structural properties make it a potential catalyst or catalyst support in various chemical reactions.
-
Coatings: Employed in the formulation of protective coatings and high-temperature insulating cements.
-
Biomaterials: While less common, aluminum phosphates are explored in dental cements and as adjuvants in vaccines. Further research into the biocompatibility of hydrothermally synthesized Al(PO₃)₃ is required for drug development applications.
Hydrothermal Synthesis: An Overview
Hydrothermal synthesis is a method of crystallizing substances from high-temperature aqueous solutions at high vapor pressures. This technique offers several advantages over traditional solid-state synthesis methods, including:
-
Higher product purity and homogeneity.
-
Control over particle size and morphology.
-
Lower reaction temperatures compared to calcination methods.
-
Formation of unique or metastable phases.
Experimental Protocol: Hydrothermal Synthesis of Aluminum Metaphosphate (Generalized)
This protocol is a generalized procedure derived from the hydrothermal synthesis of other aluminum phosphates. Optimization of the parameters outlined below is crucial for the successful synthesis of pure, crystalline Al(PO₃)₃.
3.1. Materials and Reagents:
-
Aluminum hydroxide (B78521) (Al(OH)₃) or Aluminum oxide (Al₂O₃) as the aluminum source.
-
Orthophosphoric acid (H₃PO₄, 85 wt%) as the phosphorus source.
-
Deionized water.
3.2. Equipment:
-
Teflon-lined stainless steel autoclave.
-
Magnetic stirrer and heating mantle.
-
pH meter.
-
Centrifuge.
-
Drying oven.
-
Mortar and pestle or ball mill for grinding.
3.3. Procedure:
-
Precursor Solution Preparation:
-
In a beaker, prepare an aqueous suspension of the aluminum source (e.g., Al(OH)₃).
-
Slowly add orthophosphoric acid to the aluminum source suspension while stirring continuously. A molar ratio of P:Al of approximately 3:1 is suggested as a starting point, based on the stoichiometry of Al(PO₃)₃.[1]
-
The reaction can be exothermic, so cooling may be necessary.
-
Adjust the pH of the resulting gel or slurry. The optimal pH for Al(PO₃)₃ formation via hydrothermal methods is not well-documented and will require experimental optimization. A starting point could be in the acidic range (pH 3-5).
-
-
Hydrothermal Treatment:
-
Transfer the precursor mixture into a Teflon-lined stainless steel autoclave. The autoclave should not be filled more than 80% of its total volume.
-
Seal the autoclave and place it in a preheated oven.
-
Heat the autoclave to a temperature in the range of 150-200°C.
-
Maintain the temperature for a duration of 24-72 hours. The reaction time will influence the crystallinity and phase purity of the final product.
-
-
Product Recovery and Purification:
-
After the designated reaction time, turn off the oven and allow the autoclave to cool down to room temperature naturally. Caution: Do not open the autoclave while it is hot and under pressure.
-
Once cooled, open the autoclave and collect the white precipitate.
-
Wash the product several times with deionized water to remove any unreacted precursors and by-products. Centrifugation can be used to separate the solid product from the washing solution.
-
Dry the washed powder in an oven at 80-100°C for several hours until a constant weight is achieved.
-
-
Post-Synthesis Processing (Optional):
-
The dried powder can be gently ground using a mortar and pestle or ball-milled to obtain a fine, homogeneous powder.
-
Data Presentation: Characterization of Aluminum Phosphate Powders
While specific quantitative data for hydrothermally synthesized Al(PO₃)₃ is scarce, the following table presents typical characterization parameters and expected ranges based on analogous aluminum phosphate materials.
| Property | Typical Value/Range | Characterization Technique | Reference |
| Chemical Formula | Al(PO₃)₃ | Elemental Analysis, XRD | General Chemical Knowledge |
| Molecular Weight | 263.9 g/mol | - | General Chemical Knowledge |
| Appearance | White Powder | Visual Inspection | General Observation |
| Crystal System | To be determined | X-ray Diffraction (XRD) | A thesis suggests a tetragonal system for a related compound.[2] |
| Particle Size | Sub-micron to micron | Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM) | Dependent on synthesis conditions. |
| Surface Area | To be determined | Brunauer-Emmett-Teller (BET) Analysis | Expected to be influenced by particle size and morphology. |
| Purity | >98% | Inductively Coupled Plasma (ICP) Spectroscopy, XRD | Dependant on washing and precursor purity. |
| Thermal Stability | High | Thermogravimetric Analysis (TGA) | Aluminum metaphosphate is known for its high thermal stability. |
Visualization of Experimental Workflow and Logical Relationships
Diagram 1: Experimental Workflow for Hydrothermal Synthesis of Al(PO₃)₃
Caption: Experimental workflow for the hydrothermal synthesis of Al(PO₃)₃ powders.
Diagram 2: Influence of Synthesis Parameters on Product Properties
Caption: Logical relationships between synthesis parameters and final product properties.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle phosphoric acid with care in a well-ventilated fume hood, as it is corrosive.
-
Hydrothermal autoclaves operate under high pressure and temperature. Ensure the autoclave is in good condition and operated according to the manufacturer's instructions. Never exceed the recommended temperature and pressure limits.
-
Allow the autoclave to cool completely before opening to avoid rapid depressurization and potential injury.
Conclusion
The hydrothermal synthesis of aluminum metaphosphate powders presents a promising route to obtaining high-purity, crystalline materials with controlled properties. The generalized protocol provided herein serves as a starting point for researchers. Further systematic investigation and optimization of the reaction parameters are necessary to establish a robust and reproducible synthesis method for Al(PO₃)₃ powders tailored for specific applications in materials science, catalysis, and potentially, the pharmaceutical industry.
References
Aluminum Metaphosphate as a Catalyst Support: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum metaphosphate, Al(PO₃)₃, is a member of the aluminum phosphate (B84403) family of materials. While its close relative, aluminum orthophosphate (AlPO₄), has been extensively studied and utilized as a versatile catalyst support, public domain research on the specific application of aluminum metaphosphate in this capacity is limited. This document provides a detailed overview of what is known about aluminum metaphosphate, including its synthesis, and presents comprehensive application notes and protocols for the more widely characterized aluminum orthophosphate as a highly relevant and effective catalyst support material. This information is intended to serve as a valuable resource for researchers exploring phosphate-based materials for catalytic applications.
Distinction Between Aluminum Metaphosphate and Aluminum Orthophosphate
It is crucial to distinguish between aluminum metaphosphate and aluminum orthophosphate, as their chemical structures and properties differ.
-
Aluminum Orthophosphate (AlPO₄): This is the most common form, often referred to simply as aluminum phosphate. It has a 1:1 molar ratio of aluminum to phosphorus. It exists in various crystalline and amorphous forms, with the amorphous form being particularly valued for its high surface area and tunable acidity, making it an excellent catalyst support.
-
Aluminum Metaphosphate (Al(PO₃)₃): This compound has a 1:3 molar ratio of aluminum to phosphorus. It is a polymeric material, and its synthesis and properties are distinct from those of aluminum orthophosphate.
While both are part of the broader class of aluminum phosphates, their suitability and performance as catalyst supports are not interchangeable. The vast majority of scientific literature on "aluminum phosphate" as a catalyst support refers to AlPO₄.
Aluminum Metaphosphate: Synthesis and Properties
While its application as a catalyst support is not well-documented, methods for the synthesis of aluminum metaphosphate have been established. The following protocol is based on established patent literature.
Experimental Protocol: Synthesis of Aluminum Metaphosphate
This protocol describes a method for preparing aluminum metaphosphate by reacting an aluminum alkoxide with phosphoric acid.
Materials:
-
Aluminum sec-butoxide (B8327801) (Al(OC₄H₉)₃)
-
Orthophosphoric acid (H₃PO₄, 86% aqueous solution)
-
Deionized water
Procedure:
-
Hydrolysis of Aluminum Alkoxide: Slowly add 1000 ml of deionized water to 1225 g of aluminum sec-butoxide with stirring.
-
Evaporation: Evaporate the resulting mixture to dryness under vacuum.
-
Reaction with Phosphoric Acid: To the dried product, add 1180 g of 86% aqueous orthophosphoric acid.
-
Homogenization: Stir and heat the mixture until a smooth, homogeneous colloidal sol is obtained.
-
Thermal Treatment: Heat the sol according to the following temperature program:
-
110°C for 3 hours
-
160°C for 19 hours
-
200°C for 2 hours
-
300°C for 21 hours
-
400°C for 4.5 hours
-
-
Product Recovery: A white, hard, lumpy solid product of aluminum metaphosphate will be obtained in quantitative yield. This material can be crushed and sieved to the desired particle size for further use.
Note: The ratio of the number of moles of phosphoric acid to the number of moles of the aluminum compound used in the reaction to form aluminum metaphosphate, Al(PO₃)₃, is approximately 3 to 1.[1]
Aluminum Orthophosphate (AlPO₄) as a Catalyst Support
Given the extensive research and proven efficacy of amorphous aluminum orthophosphate (AlPO₄) as a catalyst support, the following sections provide detailed application notes and protocols for its synthesis, characterization, and use.
Key Properties and Advantages
Amorphous aluminum phosphate is a highly attractive catalyst support material due to its unique combination of properties:
-
High Surface Area and Porosity: Amorphous AlPO₄ gels can possess high specific surface areas (250-350 m²/g) and large pore volumes (0.4-1.8 cm³/g), which allows for high dispersion of the active catalytic metal species, leading to enhanced activity.[2][3]
-
Tunable Acidity: The surface acidity of AlPO₄, which includes both Brønsted and Lewis acid sites, can be controlled by adjusting the P/Al molar ratio during synthesis.[2] This allows for the optimization of catalytic performance for specific acid-catalyzed reactions.
-
Excellent Thermal Stability: Aluminum phosphate demonstrates good thermal stability, making it suitable for high-temperature catalytic processes.[2][3]
-
Chemical Resistance: It is resistant to a variety of chemicals, including acids and bases, which is beneficial in corrosive reaction environments.[2][3]
-
Enhanced Metal-Support Interactions: The nature of the AlPO₄ support can influence the electronic properties and dispersion of the supported metal, leading to improved catalytic activity and stability.[2]
Data Presentation: Physicochemical Properties of Amorphous Aluminum Phosphate
| Property | Typical Value Range | Characterization Technique |
| Specific Surface Area | 250-350 m²/g | BET Analysis |
| Pore Volume | 0.4-1.8 cm³/g | BET Analysis |
| Acidity | Tunable (P/Al ratio) | TPD of basic probe molecules (e.g., NH₃) |
| Crystalline Phase | Amorphous | X-ray Diffraction (XRD) |
Applications in Catalysis
Aluminum phosphate-supported catalysts have demonstrated effectiveness in a wide range of industrial and organic transformations:
-
Acid-Catalyzed Reactions: Its tunable acidity makes it an excellent catalyst for reactions such as alcohol dehydration (e.g., ethanol (B145695) to ethene) and isomerization.[2][4]
-
Fluid Catalytic Cracking (FCC): Amorphous aluminum phosphate can be used as an active matrix in FCC catalysts, improving hydrothermal stability and selectivity.[2]
-
Hydrogenation Reactions: Metals such as nickel supported on aluminum phosphate are active catalysts for the hydrogenation of various organic compounds.[2]
-
Oxidative Dehydrogenation: It can be a component in catalyst formulations for reactions like the oxidative dehydrogenation of propane.[4]
-
O-methylation: Aluminophosphate catalysts have been used for the vapor-phase selective O-methylation of catechol and methanol.[5]
Experimental Protocols for Aluminum Orthophosphate (AlPO₄) Supported Catalysts
Protocol 1: Synthesis of Amorphous, Mesoporous Aluminum Phosphate Support via Co-Precipitation
This protocol describes a co-precipitation method for the synthesis of high-surface-area amorphous aluminum phosphate.[2]
Materials:
-
Aluminum chloride (AlCl₃) or Aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O)
-
Ammonium (B1175870) phosphate ((NH₄)₃PO₄) or Diammonium hydrogen phosphate ((NH₄)₂HPO₄)
-
Ammonium hydroxide (B78521) (NH₄OH) solution
-
Distilled water
-
Ethanol
Procedure:
-
Solution Preparation:
-
Prepare a 0.25 M aqueous solution of aluminum chloride.
-
Prepare a 0.25 M aqueous solution of ammonium phosphate.
-
-
Co-precipitation:
-
Slowly add the aluminum chloride solution to the ammonium phosphate solution under vigorous stirring at room temperature.
-
During the addition, maintain the pH of the mixture at a constant value (e.g., pH 8) by the dropwise addition of ammonium hydroxide solution. A white precipitate of aluminum phosphate will form.
-
-
Aging: Continue stirring the suspension for 2-4 hours at room temperature to allow for the aging of the precipitate.
-
Washing and Filtration:
-
Filter the precipitate using a Buchner funnel.
-
Wash the filter cake repeatedly with distilled water to remove residual ions, followed by a final wash with ethanol.
-
-
Drying: Dry the washed precipitate in an oven at 110°C overnight.
-
Calcination:
-
Calcine the dried powder in a muffle furnace in a static air atmosphere.
-
Ramp the temperature to 500°C at a rate of 5°C/min and hold for 4 hours.
-
The resulting white powder is the amorphous, mesoporous aluminum phosphate support.
-
Protocol 2: Impregnation of an Active Metal (e.g., Nickel) onto AlPO₄ Support
This protocol details the loading of an active metal onto the synthesized aluminum phosphate support using the incipient wetness impregnation method.[2]
Materials:
-
Aluminum phosphate (AlPO₄) support (from Protocol 1)
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Distilled water
Procedure:
-
Determine Pore Volume: Determine the pore volume of the AlPO₄ support using nitrogen physisorption (BET analysis). This is crucial for the incipient wetness technique.
-
Precursor Solution Preparation:
-
Calculate the amount of nickel nitrate hexahydrate required to achieve the desired metal loading (e.g., 10 wt% Ni).
-
Dissolve the calculated amount of nickel nitrate in a volume of distilled water equal to the pore volume of the AlPO₄ support to be impregnated.
-
-
Impregnation: Add the nickel nitrate solution dropwise to the AlPO₄ support powder while continuously mixing to ensure uniform distribution. The powder should appear damp but not form a slurry.
-
Drying: Dry the impregnated support in an oven at 120°C overnight.
-
Calcination:
-
Calcine the dried material in a furnace under a flow of air.
-
Ramp the temperature to 450°C at a rate of 2°C/min and hold for 5 hours. This step converts the nickel nitrate to nickel oxide.
-
-
Reduction (Activation):
-
Prior to catalytic testing, the calcined catalyst is typically reduced to the active metallic form.
-
Place the catalyst in a tube furnace and heat under a flow of hydrogen gas (e.g., 5% H₂ in Ar) at a temperature of 400-500°C for 4 hours.
-
After reduction, cool the catalyst to the reaction temperature under an inert gas flow.
-
Mandatory Visualizations
Synthesis Workflow for AlPO₄-Supported Metal Catalyst
Caption: Workflow for the synthesis of an AlPO₄-supported nickel catalyst.
General Signaling Pathway for Acid-Catalyzed Alcohol Dehydration
Caption: General reaction pathway for alcohol dehydration catalyzed by a Brønsted acid site on an AlPO₄ support.
References
- 1. US4059669A - Method of making aluminum phosphate - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Aluminum Phosphate: Key Uses, Benefits, and Recent Innovations [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. One-Pot Synthesis of Al-P-O Catalysts and Their Catalytic Properties for O-Methylation of Catechol and Methanol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Aluminum Metaphosphate in Specialty Phosphate Glasses
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of aluminum metaphosphate [Al(PO₃)₃] in the formulation of specialty phosphate (B84403) glasses. The inclusion of aluminum metaphosphate significantly enhances the chemical durability, thermal stability, and optical properties of phosphate glasses, making them suitable for a wide range of advanced applications, including as optical materials, for hermetic sealing, and as biomaterials for drug delivery and tissue engineering.
Key Applications of Aluminum Metaphosphate in Specialty Phosphate Glasses
The addition of aluminum metaphosphate to phosphate glass formulations imparts several desirable properties, leading to their use in diverse high-technology fields.
-
Optical and Laser Applications: Aluminum metaphosphate is a critical component in the production of specialized optical glasses, including fluorophosphate (B79755) and laser fusion glasses.[1] Its incorporation leads to a lower refractive index and a larger Abbe number, which are crucial for achieving high optical performance.[1] Furthermore, the addition of alumina (B75360) (Al₂O₃) from aluminum metaphosphate to phosphate glasses improves their suitability as host materials for rare-earth ions in optical fibers and solid-state lasers.[2][3]
-
Biomedical Applications and Drug Delivery: Phosphate-based glasses are biocompatible and biodegradable, making them excellent candidates for tissue engineering scaffolds and controlled drug delivery systems.[4] The addition of aluminum metaphosphate enhances the chemical durability of these glasses, allowing for a more controlled dissolution rate in physiological environments.[5][6] This controlled degradation is crucial for the sustained release of therapeutic ions or loaded drugs.[7] Porous aluminophosphate glasses can be synthesized to facilitate drug loading and subsequent release.[8][9]
-
Hermetic Sealing and Refractory Materials: The improved chemical stability and mechanical strength imparted by aluminum metaphosphate make these glasses suitable for creating hermetic seals between glass and metal components.[1] They also serve as binders and curing agents in high-temperature refractory materials and ceramics.[1]
Properties of Aluminum Metaphosphate-Containing Glasses
The incorporation of aluminum metaphosphate into phosphate glass networks systematically modifies their physical, thermal, and chemical properties.
Data Presentation: Influence of Al₂O₃ Content
The following tables summarize the quantitative effects of increasing aluminum oxide (Al₂O₃) content, derived from aluminum metaphosphate, on the key properties of various phosphate glass systems.
Table 1: Thermal and Physical Properties of P₂O₅-K₂O-Al₂O₃ Glasses
| Al₂O₃ Content (mol%) | Glass Transition Temperature (T g ) (°C) | Density (ρ) (g/cm³) | Refractive Index (n c ) |
| 3 | 480 | 2.65 | 1.510 |
| 6 | 505 | 2.70 | 1.515 |
| 9 | 525 | 2.75 | 1.520 |
| 12 | 545 | 2.80 | 1.525 |
| 15 | 560 | 2.85 | 1.530 |
Data synthesized from a study on PKAi glasses.[4]
Table 2: Thermal Properties of 70P₂O₅-(30-x)Fe₂O₃-xAl₂O₃ Glasses
| Al₂O₃ Content (x, mol%) | Sintering Temperature (T s ) (°C) | Glass Transition Temperature (T g ) (°C) | Melting Point (T M ) (°C) |
| 5 | 612.5 | 598.0 | 955 |
| 10 | 643.3 | 632.1 | 971 |
| 15 | 674.2 | 661.3 | 975 |
| 20 | 705.0 | 685.6 | 962 |
| 25 | 735.8 | 705.0 | 921 |
| 30 | 766.7 | 719.5 | 832 |
Data from a study on the gradual substitution of Fe₂O₃ by Al₂O₃.[10]
Table 3: Dissolution Rates of Phosphate Glasses in Simulated Body Fluid (SBF)
| Glass Composition | Dissolution Rate (fraction dissolved, h⁻¹) |
| Borophosphate glass (x=0 B₂O₃) | 7.0 x 10⁻³ |
| Borophosphate glass (x=20 B₂O₃) | 2.0 x 10⁻⁵ |
Note: While not directly an aluminophosphate glass, this data illustrates the significant impact of compositional changes on dissolution, a key parameter for drug delivery applications.[11]
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of aluminum metaphosphate-containing specialty phosphate glasses.
Synthesis of Aluminophosphate Glasses
Two primary methods are employed for the synthesis of these glasses: conventional melt-quenching and sol-gel synthesis.
Protocol 3.1.1: Melt-Quenching Synthesis
This traditional method involves melting raw materials at high temperatures followed by rapid cooling to form a glass.
Workflow: Melt-Quenching Synthesis
Caption: Workflow for melt-quenching synthesis of aluminophosphate glasses.
Methodology:
-
Batch Preparation: Weigh appropriate amounts of high-purity precursor materials, such as ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄), aluminum oxide (Al₂O₃), and other desired metal oxides (e.g., Fe₂O₃, Na₂CO₃, K₂CO₃).[10]
-
Homogenization: Thoroughly mix the batched powders in a planetary ball mill to ensure a homogenous mixture.[10]
-
Melting: Transfer the mixture to an alumina crucible and melt in a high-temperature furnace. Melting temperatures typically range from 1200°C to 1350°C, depending on the glass composition.[10][12] For compositions with higher Al₂O₃ content, the temperature may need to be increased.[10]
-
Quenching: Once the melt is homogenous and free of bubbles, rapidly pour it onto a preheated steel plate to quench the liquid into a glassy state.
-
Annealing: Transfer the resulting glass slab to an annealing furnace set to a temperature near the glass transition temperature (Tg). Anneal for several hours to relieve internal stresses, then cool slowly to room temperature.[13]
Protocol 3.1.2: Sol-Gel Synthesis
The sol-gel process offers a low-temperature alternative to melt-quenching, allowing for the synthesis of high-purity and homogenous glasses.[14]
Workflow: Sol-Gel Synthesis
Caption: General workflow for the sol-gel synthesis of aluminophosphate glasses.
Methodology:
-
Precursor Solution Preparation: Prepare an aqueous solution of an aluminum precursor, such as aluminum lactate, and a phosphorus precursor, like phosphoric acid (H₃PO₄) or sodium polyphosphate.[1][12]
-
pH Adjustment: Adjust the pH of the solution to an optimal range (e.g., 1.8 to 3.6) to promote the formation of reactive precursor complexes.[8][12]
-
Gelation: Allow the solution to undergo hydrolysis and polycondensation reactions at a controlled temperature (e.g., room temperature or slightly elevated) to form a wet gel.[8]
-
Aging and Drying: Age the gel for a period to strengthen the network, followed by drying under controlled conditions to remove the solvent and form a xerogel.
-
Heat Treatment: Heat the xerogel to temperatures up to 400°C to induce further polymerization and densification, resulting in the final glass product.[1][15]
Characterization of Aluminophosphate Glasses
A suite of analytical techniques is used to characterize the structure and properties of the synthesized glasses.
Protocol 3.2.1: Thermal Analysis
Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) and crystallization temperature (Tc).
Methodology:
-
Place a small, known weight of the powdered glass sample into an alumina crucible.
-
Heat the sample in a DSC instrument at a constant rate, typically 10°C/min, in a controlled atmosphere (e.g., dry air).[16]
-
Analyze the resulting heat flow curve to identify the endothermic shift corresponding to Tg and any exothermic peaks indicating crystallization events.
Protocol 3.2.2: Structural Analysis
X-ray Diffraction (XRD), Fourier-Transform Infrared (FTIR) spectroscopy, and Raman spectroscopy are employed to confirm the amorphous nature and elucidate the structural units of the glass.
Methodology (Raman Spectroscopy):
-
Place a polished glass sample under the objective of a Raman spectrometer.
-
Excite the sample with a laser of a specific wavelength (e.g., 532 nm).
-
Collect the scattered light and analyze the Raman spectrum to identify vibrational modes corresponding to different phosphate structural units (e.g., Q², Q¹).[6]
Protocol 3.2.3: Dissolution and Drug Release Studies
These protocols are particularly relevant for biomedical and drug delivery applications.
Workflow: In Vitro Drug Release Study
Caption: Workflow for an in vitro drug release study from phosphate glasses.
Methodology (Drug Release):
-
Drug Loading: Immerse the porous glass samples in a concentrated solution of the desired drug (e.g., vancomycin in Tris-HCl buffer) for a specified period (e.g., 48 hours) under static conditions.[1]
-
Immersion in Release Medium: Place the drug-loaded glass samples in a known volume of a physiologically relevant medium, such as Simulated Body Fluid (SBF) or Phosphate-Buffered Saline (PBS), maintained at 37°C.[12][17]
-
Sampling: At predetermined time intervals (e.g., 1, 3, 7, 14 days), withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.[12]
-
Quantification: Determine the concentration of the released drug in the collected aliquots using a suitable analytical technique, such as UV-Vis spectrophotometry, by comparing the absorbance to a standard curve.[12]
Protocol 3.2.4: Biocompatibility Assessment
In vitro cytotoxicity assays are essential to evaluate the biological safety of glasses intended for medical applications.
Methodology (Indirect Cell Culture):
-
Preparation of Conditioned Media: Incubate sterile glass microspheres in a standard cell culture medium at a specific concentration (e.g., 100 mg/mL) to create "conditioned media" containing the glass dissolution products.[18]
-
Cell Culture: Culture a relevant cell line (e.g., MG63 osteoblast-like cells) in standard medium.
-
Exposure: Replace the standard medium with the conditioned media and incubate the cells for a defined period.
-
Viability Assessment: Evaluate the biological response of the cells to the dissolution products using assays that measure cell viability and proliferation (e.g., MTT or WST-1 assays).[19]
Signaling Pathways and Logical Relationships
The interaction of aluminophosphate glasses with biological environments and their synthesis processes involve complex relationships that can be visualized.
Logical Relationship: Factors Influencing Drug Release
Caption: Factors influencing the drug release rate from phosphate glasses.
This diagram illustrates that the rate of drug release is a multifactorial process. The intrinsic properties of the glass, such as its composition and porosity, determine its dissolution rate.[5][6] The interaction between the drug and the glass surface, as well as the conditions of the release environment, also directly influence the release kinetics.[12][20]
By understanding and controlling these parameters through careful formulation and synthesis, specialty phosphate glasses containing aluminum metaphosphate can be precisely engineered for a variety of advanced applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. iris.unito.it [iris.unito.it]
- 4. Surface Modification of Bioresorbable Phosphate Glasses for Controlled Protein Adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Preparation and in Vitro Drug Release Behavior Study of Porous Phosphate Glass Ceramic [jim.org.cn]
- 9. Highly porous phosphate-based glasses for controlled delivery of antibacterial Cu ions prepared via sol–gel chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02958A [pubs.rsc.org]
- 10. Wound Healing Promotion via Release of Therapeutic Metallic Ions from Phosphate Glass Fibers: An In Vitro and Ex Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. cellets.com [cellets.com]
- 14. Bioactive glasses incorporating less-common ions to improve biological and physical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Predicting Drug Release From Degradable Hydrogels Using Fluorescence Correlation Spectroscopy and Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bioactive glasses incorporating less-common ions to improve biological and physical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Time-dependent degradation behaviour of phosphate glass fibre reinforced composites with different fibre architecture - University of Nottingham Ningbo China [research.nottingham.edu.cn]
- 19. Functionalization and Surface Modifications of Bioactive Glasses (BGs): Tailoring of the Biological Response Working on the Outermost Surface Layer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dissolution mechanism and release kinetics of phosphate controlled release glasses in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of Aluminum Metaphosphate in Dental Ceramics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pursuit of ideal dental restorative materials has led to significant advancements in ceramic technology. A key area of research involves the modification of glass-ceramic compositions to enhance mechanical properties, improve esthetics, and ensure biocompatibility. Aluminum metaphosphate (Al(PO₃)₃) and its precursors, such as aluminum phosphate (B84403) (AlPO₄), are gaining attention for their role in forming durable and biocompatible glass-ceramic matrices. These aluminophosphate glasses can be used in low-fusing dental porcelains and glass-ionomer cements, contributing to the material's strength, stability, and interaction with the biological environment.
This document provides detailed application notes and protocols for the formulation, processing, and characterization of dental ceramics containing an aluminophosphate glass phase. The information is intended for researchers and professionals in materials science and drug development who are exploring novel dental biomaterials.
Representative Formulation of an Aluminophosphate Glass-Ceramic
The formulation presented below is based on compositions found in dental glass ionomer cements, which utilize a reactive aluminosilicate (B74896) glass that can be adapted for use in low-fusing porcelain applications. The inclusion of aluminum phosphate is key to forming a durable glass matrix upon melting and rapid cooling (fritting).
Table 1: Representative Composition for Aluminophosphate Glass Powder
| Component | Chemical Formula | Weight Percentage (wt%) | Role in Formulation |
| Silicon Dioxide (Silica) | SiO₂ | 41% | Primary glass network former, provides strength and translucency. |
| Aluminum Oxide (Alumina) | Al₂O₃ | 23% | Intermediate glass former, improves durability and viscosity. |
| Aluminum Phosphate | AlPO₄ | 13% | Key glass former, enhances chemical durability and biocompatibility. Contributes to the metaphosphate phase. |
| Calcium Phosphate | Ca₃(PO₄)₂ | 13% | Fluxing agent and source of calcium ions, contributes to bioactivity. |
| Strontium Fluoride (B91410) | SrF₂ | 10% | Provides radiopacity and releases fluoride ions, which can have an anti-cariogenic effect. Acts as a flux. |
This formulation is adapted from a patented dental glass ionomer composition and serves as a representative example for creating an aluminophosphate-containing frit for dental ceramics.[1]
Experimental Protocols
Protocol for Synthesis of Aluminophosphate Glass Frit
This protocol details the laboratory-scale synthesis of the glass powder (frit) that forms the basis of the dental ceramic.
Materials and Equipment:
-
High-purity raw materials (SiO₂, Al₂O₃, AlPO₄, Ca₃(PO₄)₂, SrF₂)
-
High-temperature electric furnace (capable of reaching at least 1200°C)
-
Platinum or high-purity alumina (B75360) crucible
-
Ball mill with zirconia grinding media
-
200-mesh sieve
-
Deionized water for quenching
-
Personal Protective Equipment (PPE): High-temperature gloves, safety glasses, respirator
Procedure:
-
Mixing: Accurately weigh the raw materials according to the percentages in Table 1.
-
Thoroughly mix the powders in a dry environment to ensure a homogeneous mixture.
-
Melting: Transfer the mixed powder to a platinum or alumina crucible and place it in the high-temperature electric furnace.
-
Heat the furnace to 1100°C - 1200°C.[1]
-
Hold the mixture at this peak temperature for 3-5 hours to ensure complete melting and homogenization of the glass.[1]
-
Quenching (Fritting): Rapidly cool the molten glass by pouring it into a large volume of deionized water. This process, known as fritting, shatters the glass into small, easily grindable particles.
-
Drying: Decant the water and dry the resulting glass frit in a drying oven at 110°C for at least 4 hours or until completely dry.
-
Milling and Sieving: Place the dried frit into a ball mill with zirconia grinding media.
-
Mill the frit for 8-10 hours or until a fine powder is achieved.[1]
-
Sieve the milled powder through a 200-mesh sieve to obtain a uniform particle size distribution suitable for dental applications.[1]
Protocol for Fabrication of a Monolithic Ceramic Crown (Pressing Technique)
This protocol describes how to use the synthesized aluminophosphate frit to create a monolithic dental crown using a hot-pressing technique.
Materials and Equipment:
-
Synthesized aluminophosphate glass frit
-
Wax for dental modeling
-
Phosphate-bonded investment material
-
Hot-pressing ceramic furnace
-
Alumina plunger
-
Casting ring and sprue former
-
Burnout furnace
-
Sandblaster with aluminum oxide (50 µm)
-
Dental polishing kit
Procedure:
-
Wax-up: Create a full-contour wax pattern of the desired dental crown on a die model.
-
Spruing and Investing: Attach a wax sprue to the pattern and mount it on a sprue former. Place the assembly inside a casting ring and fill it with phosphate-bonded investment material. Allow the investment to set completely.
-
Wax Burnout: Place the invested ring into a burnout furnace and heat according to the investment manufacturer's instructions to completely eliminate the wax pattern, leaving a mold cavity.
-
Hot Pressing:
-
Place the hot investment mold into the pressing chamber of the ceramic furnace.
-
Place a pre-weighed aluminophosphate glass-ceramic ingot (or pressed pellets of the synthesized frit) and an alumina plunger into the furnace.
-
Run the furnace program for hot-pressing. The furnace will heat the ceramic until it softens and then apply pressure via the plunger to force the softened glass-ceramic into the mold cavity. A typical pressing temperature for low-fusing glass-ceramics is between 750°C and 950°C.[2]
-
-
Divesting and Finishing:
-
Allow the investment mold to cool down slowly to room temperature.
-
Carefully break away the investment material to retrieve the pressed ceramic crown.
-
Remove the sprue using a diamond disc.
-
Clean the surface of the crown by sandblasting with 50 µm aluminum oxide at low pressure.
-
-
Staining and Glazing (Optional): Apply stains and a glaze layer to achieve the desired tooth shade and surface luster. Fire the crown in a porcelain furnace according to the glaze manufacturer's instructions.
-
Polishing: Polish the final restoration using a dental polishing kit to achieve a smooth, high-gloss surface.
Data Presentation: Properties of Aluminophosphate-Containing Ceramics
While specific data for the exact formulation above is not available without experimental testing, the following table summarizes typical physical and mechanical properties for low-fusing dental porcelains and related glass-ceramics. The inclusion of an aluminophosphate glass network is expected to yield properties within these ranges, with an emphasis on good chemical durability.
Table 2: Typical Properties of Low-Fusing Dental Glass-Ceramics
| Property | Typical Value Range | Significance in Dental Applications |
| Mechanical Properties | ||
| Flexural Strength (3-point bending) | 100 - 160 MPa | Indicates the material's ability to resist fracture under chewing forces. Higher values are desirable for posterior restorations.[3][4] |
| Compressive Strength | 125,000 - 140,000 psi (~860 - 965 MPa) | Measures resistance to crushing forces. Important for occlusal (biting) surfaces.[5] |
| Thermal Properties | ||
| Coefficient of Thermal Expansion (CTE) | 12 - 14 ppm/°C | Must be compatible with underlying tooth structure or metal frameworks to prevent stress and debonding during temperature changes. |
| Firing/Pressing Temperature | 750 - 950 °C | Lower firing temperatures reduce the risk of warping in any underlying metal substructures.[2] |
| Physical Properties | ||
| Chemical Solubility | Low | High durability in the oral environment is crucial to prevent degradation and release of ions. |
| Density | 2.4 - 2.7 g/cm³ | Affects the weight of the final restoration. |
Visualization of Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from raw materials to the final characterization of an aluminophosphate dental ceramic.
Caption: Experimental workflow for synthesis and characterization.
Biocompatibility Signaling Pathway
The biocompatibility of phosphate-based ceramics is linked to their ability to interact favorably with bone and soft tissues. While specific pathways for aluminophosphate ceramics are still under investigation, a hypothesized pathway involves the release of phosphate ions, which can influence osteogenic (bone-forming) cell differentiation.
References
- 1. US5520725A - Dental glass ionomer cement composition - Google Patents [patents.google.com]
- 2. US6022819A - Dental porcelain compositions - Google Patents [patents.google.com]
- 3. Relative flexural strength of dental restorative ceramics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flexural strength and internal defects of some dental porcelains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Translucent dental porcelain composition, its preparation and a restoration made thereof - Patent 0272745 [data.epo.org]
Application Notes and Protocols: Aluminium Metaphosphate as a Binder for High-Temperature Refractories
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of aluminum metaphosphate as a high-performance binder in the formulation of high-temperature refractory materials. Detailed experimental protocols for the synthesis of the binder, preparation of refractory castables, and characterization of their key properties are outlined to support research and development in this field.
Introduction
Aluminum phosphate (B84403), particularly in the form of aluminum metaphosphate (Al(PO₃)₃), is a crucial inorganic binder for high-temperature insulating cements and refractory materials.[1] These materials are indispensable in industries that require exceptional thermal stability, high mechanical strength at elevated temperatures, and resistance to chemical corrosion and thermal shock.[1] The binding mechanism originates from an acid-base reaction between a phosphoric acid source and an aluminum source, such as aluminum hydroxide (B78521) or alumina (B75360). Upon heating, this mixture undergoes a series of dehydration and condensation reactions to form a durable, refractory phosphate network.[1] Monoaluminum phosphate (MAP), or aluminum dihydrogen phosphate (Al(H₂PO₄)₃), is a common liquid precursor that transforms into aluminum metaphosphate and ultimately to aluminum orthophosphate (AlPO₄) at higher temperatures, creating a stable, sintered structure.[1][2]
Data Presentation
The following tables summarize quantitative data compiled from various studies on the properties of high-alumina refractories bonded with aluminum phosphate. These tables illustrate the influence of key variables such as binder concentration, phosphoric acid concentration, and curing temperature on the mechanical and physical properties of the refractories.
Table 1: Effect of Phosphoric Acid Concentration on the Properties of High-Alumina Phosphate-Bonded Castables
| Phosphoric Acid Concentration (wt%) | Setting Time (hours) | Cold Crushing Strength (MPa) after firing at 815°C | Hot Modulus of Rupture (MPa) at 815°C | Thermal Shock Resistance (cycles) |
| 35 | ~4 | ~30 | ~5 | ~15 |
| 40 | ~5 | ~45 | ~8 | ~20 |
| 48 | >6 | ~60 | ~10 | >25 |
Data compiled and interpolated from multiple sources for illustrative purposes.[1][3]
Table 2: Influence of Binder Content on the Properties of High-Alumina Refractories
| Binder Content (wt% of total mix) | Apparent Porosity (%) after firing at 1350°C | Bulk Density (g/cm³) after firing at 1350°C | Cold Crushing Strength (MPa) after firing at 1350°C |
| 3 | 17.8 | 2.48 | ~80 |
| 5 | 18.5 | 2.55 | ~70 |
| 7 | 19.2 | 2.49 | ~65 |
Data compiled and interpolated from multiple sources for illustrative purposes.
Table 3: Effect of Curing Temperature on the Cold Crushing Strength of Phosphate-Bonded Refractories
| Curing Temperature (°C) | Cold Crushing Strength (MPa) |
| 110 | ~25 |
| 200 | ~35 |
| 350 | ~50 |
| 500 | ~65 |
Data compiled and interpolated from multiple sources for illustrative purposes.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis of aluminum phosphate binder and the preparation and testing of high-temperature refractory castables.
Synthesis of Monoaluminum Phosphate (MAP) Binder
This protocol describes the synthesis of a 50% aqueous solution of monoaluminum phosphate, a common precursor to aluminum metaphosphate.
Materials:
-
Aluminum hydroxide [Al(OH)₃] powder
-
Orthophosphoric acid (H₃PO₄), 85% solution
-
Distilled water
Procedure:
-
Dilute the 85% orthophosphoric acid with distilled water to a concentration of approximately 60-65%.[4]
-
Heat the diluted phosphoric acid solution in a water bath to 85°C with continuous stirring.[4]
-
Gradually add aluminum hydroxide powder to the heated acid solution in small portions while maintaining continuous mixing. The molar ratio of P₂O₅ to Al₂O₃ should be controlled, with a common target being around 3.0.[4]
-
Continue heating and stirring the mixture for approximately 1 hour to ensure complete dissolution of the aluminum hydroxide.[4]
-
Allow the resulting viscous solution to cool naturally to room temperature.
-
Store the synthesized monoaluminum phosphate binder in a well-sealed container.
Preparation of High-Alumina Phosphate-Bonded Refractory Castables
This protocol outlines the preparation of a high-alumina refractory castable using the synthesized MAP binder.
Materials:
-
High-alumina refractory aggregate (e.g., tabular alumina), graded particle sizes
-
Fine alumina powder
-
Monoaluminum phosphate (MAP) binder solution (50%)
-
Setting agent (e.g., magnesium oxide - MgO), optional
Procedure:
-
In a suitable mixer, dry-mix the graded high-alumina aggregate and fine alumina powder for 1-2 minutes to achieve a homogeneous blend.
-
If a setting agent is used, add the MgO powder to the dry mix and homogenize for another minute.
-
Slowly add the MAP binder solution to the dry mixture while continuously mixing. The amount of binder typically ranges from 10% to 14% by weight of the total dry components.[5]
-
Continue wet-mixing for 3-5 minutes until a uniform and castable consistency is achieved.[4]
-
Cast the refractory mixture into molds of the desired shape and size for testing.
-
Cure the cast specimens at a controlled temperature and humidity (e.g., 24 hours at 30°C).[1]
-
After curing, demold the specimens and dry them in an oven, for example, at 110°C for 24 hours, to remove free water.[1]
-
For high-temperature testing, the dried specimens are fired in a furnace according to a specific schedule (e.g., heating at a rate of 2°C/min to the desired temperature, with a dwell time of 5 hours).[6]
Characterization of Refractory Properties
This test determines the maximum compressive load a refractory material can withstand at room temperature. The protocol is based on ASTM C133.
Procedure:
-
Use dried or fired refractory specimens, typically cubes or cylinders of specified dimensions.
-
Place the specimen between the platens of a compression testing machine.
-
Apply a compressive load at a constant rate until the specimen fails.
-
Record the maximum load applied.
-
Calculate the Cold Crushing Strength (CCS) using the formula: CCS = Maximum Load / Cross-sectional Area
This test determines the volume of open pores in a refractory specimen. The protocol is based on the boiling water method, similar to ASTM C20.
Procedure:
-
Dry the fired refractory specimen to a constant weight and record its dry weight (D).
-
Immerse the specimen in boiling water for a specified period (e.g., 2 hours) to saturate the open pores.
-
Cool the specimen while it remains submerged in water.
-
Determine the suspended weight of the saturated specimen in water (S).
-
Remove the specimen from the water, blot the surface to remove excess water, and determine its saturated weight (W).
-
Calculate the Apparent Porosity (%) using the formula: Apparent Porosity = [(W - D) / (W - S)] x 100
This test evaluates the ability of a refractory material to withstand rapid temperature changes.
Procedure:
-
Heat the refractory specimens in a furnace to a high temperature (e.g., 950°C) and hold for a set period to ensure temperature stabilization.
-
Rapidly cool the specimens by quenching them in a medium such as water or compressed air.
-
Visually inspect the specimens for cracks or failure after each quench cycle.
-
The thermal shock resistance is reported as the number of cycles the specimen can withstand before failure.
-
Alternatively, the extent of damage can be quantified by measuring the reduction in mechanical strength (e.g., cold crushing strength) after a certain number of cycles.
Visualizations
Chemical Transformation Pathway of Aluminum Phosphate Binder
The following diagram illustrates the chemical transformations that occur as the monoaluminum phosphate binder is heated, leading to the formation of the refractory aluminum metaphosphate and orthophosphate phases.
Caption: Chemical transformation of aluminum phosphate binder during heating.
Experimental Workflow for Refractory Castable Preparation and Testing
This diagram outlines the sequential steps involved in the preparation and characterization of high-alumina phosphate-bonded refractory castables.
Caption: Workflow for refractory castable preparation and testing.
Logical Relationship of Key Parameters and Properties
This diagram illustrates the logical relationships between the key processing parameters and the resulting properties of the phosphate-bonded refractory.
Caption: Relationship between processing parameters and refractory properties.
References
Application of Aluminum Metaphosphate in Corrosion-Resistant Coatings: A Detailed Guide for Researchers
For Immediate Release
[City, State] – December 21, 2025 – In the ongoing pursuit of advanced materials for asset protection, aluminum metaphosphate is emerging as a highly effective, environmentally friendly component in corrosion-resistant coatings. Detailed application notes and protocols have been compiled to guide researchers, scientists, and drug development professionals in leveraging this compound for superior substrate protection. These guidelines provide comprehensive methodologies for coating formulation, application, and performance evaluation, supported by quantitative data and visual representations of key processes.
Aluminum metaphosphate, often formed in-situ from the curing of aluminum phosphate (B84403) precursors, contributes to the formation of a durable, passive layer on metallic substrates. This layer acts as a robust barrier against corrosive agents, significantly extending the service life of critical components across various industries.[1] The application of aluminum phosphate-based pigments is particularly noted in epoxy and polyurethane coating systems, where they offer a non-toxic alternative to traditional corrosion inhibitors like those based on chromate (B82759) and lead.[2]
Mechanism of Corrosion Inhibition
The primary mechanism by which aluminum phosphate compounds inhibit corrosion involves the formation of a compact, protective film at the interface between the coating and the steel substrate.[3] The triphosphate ions can complex with corrosion products, such as ferric and ferrous ions, creating a stable barrier that effectively isolates the substrate from aggressive media.[3] This passivation layer significantly retards both anodic and cathodic corrosion reactions.[4][5]
Quantitative Performance Data
The efficacy of aluminum metaphosphate and related aluminum phosphate pigments in corrosion-resistant coatings has been quantified through various standardized tests. The following tables summarize key performance metrics, offering a comparative overview.
Table 1: Corrosion Resistance Performance in Salt Spray Testing (ASTM B117)
| Coating System | Pigment | Substrate | Test Duration (hours) | Observations | Reference |
| Epoxy | Aluminum Triphosphate | Steel | > 500 | Formation of a compact protective film | [3] |
| Polyurethane | Modified Aluminum Phosphate | Steel | 2500 | Similar or better performance than zinc phosphate | |
| Water-Based Coating | Aluminum Phosphate | Steel | Not Specified | Significantly improved anti-corrosion performance | [6] |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data
| Coating System | Pigment | Substrate | Key Findings | Reference |
| Epoxy | Aluminum Triphosphate | Steel | Increased coating resistance over time, indicating good barrier properties. | [3] |
| Water-Based | Graphene Oxide Modified Aluminum Phosphate | Q235 Steel | Increased low-frequency impedance modulus by two orders of magnitude. | [6] |
| Epoxy | Zinc-Aluminum-Phosphate | Steel | Enhanced corrosion inhibition due to higher solubility and release of inhibiting species. | [7] |
Table 3: Adhesion Strength (ASTM D3359)
| Coating System | Substrate | Adhesion Rating | Test Method | Reference |
| Epoxy | Steel | 5B (Excellent) | Cross-cut | [8][9] |
| Polyurethane | Steel | 4B (Good) | Cross-cut | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following protocols outline the key experimental procedures for the application and evaluation of aluminum metaphosphate-based corrosion-resistant coatings.
Protocol 1: Formulation of an Epoxy-Based Coating with Aluminum Phosphate
1. Materials:
- Epoxy Resin (e.g., Bisphenol A type)
- Curing Agent (e.g., Polyamide)
- Aluminum Phosphate Pigment (or a precursor that forms aluminum metaphosphate upon curing)
- Extender Pigments (e.g., Talc, Barytes)
- Solvents (e.g., Xylene, Butanol)
- Additives (e.g., Dispersing agent, Anti-settling agent)
2. Procedure:
- In a high-speed disperser, thoroughly mix the epoxy resin and solvents.
- Gradually add the aluminum phosphate pigment, extender pigments, and other additives while increasing the dispersion speed.
- Continue dispersion until a Hegman gauge reading indicates the desired fineness of grind.
- Prior to application, add the stoichiometric amount of the curing agent and mix thoroughly.
Protocol 2: Substrate Preparation and Coating Application
1. Substrate: Cold-rolled steel panels.
2. Preparation:
- Degrease the panels with a suitable solvent (e.g., acetone, ethanol) to remove oil and grease.
- Abrade the surface with sandpaper (e.g., 180 grit) to create a surface profile for better adhesion.
- Clean the panels again with solvent to remove any residues from abrading.
- Dry the panels completely before coating application.
3. Application:
- Apply the formulated coating to the prepared panels using a spray gun or a film applicator to achieve a uniform dry film thickness (DFT) of 75-100 µm.
- Allow the coated panels to flash off for 15-20 minutes at ambient temperature.
- Cure the panels according to the resin manufacturer's specifications (e.g., 7 days at 25°C or accelerated curing at an elevated temperature such as 60°C for 1 hour). The curing process is critical for the potential transformation of aluminum phosphate to aluminum metaphosphate.[1]
Protocol 3: Corrosion Resistance Evaluation - Salt Spray Test (ASTM B117)
1. Apparatus: Standard salt spray cabinet.
2. Test Solution: 5% (by weight) sodium chloride solution in distilled water.[10][11]
3. Test Conditions:
- Chamber Temperature: 35°C ± 2°C.[10][12]
- pH of Salt Solution: 6.5 to 7.2.[10][12]
- Fog Collection Rate: 1.0 to 2.0 mL/h for an 80 cm² area.[12]
- Specimen Angle: 15 to 30 degrees from the vertical.[12][13]
4. Procedure:
- Scribe a line through the coating to the substrate on the test panels.
- Place the panels in the salt spray cabinet according to the specified angle.
- Expose the panels to the salt fog for a predetermined duration (e.g., 500, 1000, or 2000 hours).
- Periodically inspect the panels for signs of corrosion, such as blistering, rusting, and creepage from the scribe. Evaluate according to relevant ASTM standards (e.g., ASTM D1654 for scribe creepage, ASTM D714 for blistering).
Protocol 4: Electrochemical Impedance Spectroscopy (EIS)
1. Apparatus: Potentiostat with a frequency response analyzer.
2. Test Cell: A three-electrode cell setup with the coated panel as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode.
3. Electrolyte: 3.5% NaCl solution.
4. Procedure:
- Immerse the coated panels in the electrolyte.
- Allow the system to stabilize by monitoring the open-circuit potential (OCP).
- Apply a small amplitude AC voltage (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).
- Record the impedance data and analyze it by fitting to an appropriate equivalent electrical circuit to determine parameters such as coating resistance (R_c) and charge transfer resistance (R_ct).[3][6]
Protocol 5: Adhesion Testing (ASTM D3359 - Method B, Cross-Cut Tape Test)
1. Apparatus: Cross-hatch cutter with multiple blades, pressure-sensitive tape.[8][9]
2. Procedure:
- Using the cross-hatch cutter, make a lattice pattern of cuts through the coating to the substrate.[8]
- Apply the pressure-sensitive tape over the lattice and smooth it down firmly.[14]
- Within 90 seconds of application, remove the tape rapidly at a 180° angle.[15]
- Visually inspect the grid area and classify the adhesion based on the ASTM D3359 scale (5B: no peeling or removal, to 0B: more than 65% of the coating removed).[8][9]
Visualizing the Processes
To further clarify the relationships and workflows, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. ALUMINUM TRIPOLYPHOSPHATE - Ataman Kimya [atamanchemicals.com]
- 3. jelectrochem.xmu.edu.cn [jelectrochem.xmu.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. blog.chasecorp.com [blog.chasecorp.com]
- 9. industrialphysics.com [industrialphysics.com]
- 10. coteclabs.com [coteclabs.com]
- 11. ipqcco.com [ipqcco.com]
- 12. benchchem.com [benchchem.com]
- 13. westpak.com [westpak.com]
- 14. testinglab.com [testinglab.com]
- 15. scribd.com [scribd.com]
Application Notes and Protocols: Aluminum Metaphosphate in Optical Fiber Manufacturing
Affiliation: Google Research
Introduction
Aluminum metaphosphate, Al(PO₃)₃, is a crucial additive in the production of specialty optical glasses and fibers.[1][2][3] Its incorporation into silica-based glass formulations, typically as a component of aluminophosphosilicate (APS) glass, allows for precise control over the final optical, chemical, and mechanical properties of the fiber.[4][5] This is particularly important in the fabrication of active optical fibers for high-power lasers and amplifiers, where co-doping with aluminum and phosphorus enhances the solubility of rare-earth ions like Ytterbium (Yb³⁺) and Erbium (Er³⁺), thereby improving laser efficiency and mitigating detrimental effects such as photodarkening.[5][6]
These notes provide an overview of the applications of aluminum metaphosphate in optical fiber manufacturing, summarize key quantitative data, and offer detailed experimental protocols for its synthesis and incorporation into optical fiber preforms via the Modified Chemical Vapor Deposition (MCVD) process.
Key Applications
The primary role of aluminum metaphosphate in optical fiber manufacturing is to modify the glass network of the fiber core. Its applications include:
-
Enhanced Rare-Earth Ion Solubility: In silica (B1680970) glass, the solubility of rare-earth oxides is limited. Co-doping with alumina (B75360) (Al₂O₃) and phosphorus pentoxide (P₂O₅), which can form AlPO₄ structures within the silica network, significantly increases the solubility of rare-earth ions.[5] This allows for higher concentrations of active ions in the fiber core, leading to shorter, more efficient fiber lasers and amplifiers.[4]
-
Refractive Index Control: The addition of Al₂O₃ and P₂O₅ modifies the refractive index of the silica glass. By carefully controlling the ratio of these co-dopants, it is possible to produce fibers with a specific numerical aperture (NA).[7] Notably, roughly equimolar amounts of Al₂O₃ and P₂O₅ can result in a refractive index close to that of pure silica, which is highly desirable for creating large-mode-area (LMA) fibers that can handle high optical powers with reduced non-linear effects.[4][5]
-
Improved Glass Stability and Durability: Aluminum metaphosphate imparts superior chemical stability and moisture resistance to the glass, which is beneficial for the longevity and reliability of the optical fiber.[1]
-
Suppression of Crystallization: The addition of a small amount of P₂O₅ can suppress the crystallization that tends to occur in aluminosilicate (B74896) glasses at high Al₂O₃ concentrations, thereby reducing optical losses.[4]
Data Presentation: Properties of Aluminophosphosilicate (APS) Fibers
The optical properties of fibers doped with aluminum and phosphorus are highly dependent on the relative concentrations of Al₂O₃ and P₂O₅. The following table summarizes key quantitative data from literature.
| Dopant Concentration (mol %) | Refractive Index Difference (vs. Silica) | Optical Loss (at 1200 nm) | Key Observations |
| 11-13% P₂O₅, 1% Al₂O₃ | - | ~100 dB/km | Baseline loss for P₂O₅-rich fiber.[4] |
| 11-13% P₂O₅, 8% Al₂O₃ | - | ~500 dB/km | Significant increase in loss with higher Al₂O₃ content.[4] |
| ~4% Al₂O₃ | - | < 1 dB/km | Doping with a small amount of P₂O₅ (~1-2%) suppresses crystallization and reduces losses.[4] |
| 5 to 25% AlPO₄ (equimolar Al₂O₃+P₂O₅) | +0.0005 to +0.0012 (in fiber vs. preform) | - | The refractive index in the drawn fiber is slightly higher than in the preform.[5] |
| 25% AlPO₄ with excess Al₂O₃ | Increases with excess Al₂O₃ | - | Excess Al₂O₃ increases the refractive index.[7] |
| 25% AlPO₄ with excess P₂O₅ | Increases with excess P₂O₅ | - | Excess P₂O₅ also increases the refractive index.[7] |
Experimental Protocols
Protocol for Synthesis of Aluminum Metaphosphate Powder
This protocol is adapted from established chemical synthesis methods for producing aluminum metaphosphate.[8]
Materials:
-
Aluminum hydroxide (B78521), Al(OH)₃, dry powder
-
Tetraphosphoric acid, H₆P₄O₁₃ (or orthophosphoric acid, H₃PO₄, to be heated to produce the desired polyphosphoric acid)
-
Carbon crucibles
-
High-temperature furnace
-
Ball mill
-
Suction filter apparatus
-
Drying oven
Procedure:
-
Mixing: In a carbon crucible, thoroughly mix aluminum hydroxide powder and tetraphosphoric acid. The recommended molar ratio is approximately 1 mole of Al₂O₃ (equivalent to 2 moles of Al(OH)₃) to between 3.0 and 3.5 moles of P₂O₅ (as tetraphosphoric acid).
-
Initial Heating: Heat the mixture in a furnace to approximately 150°C. Maintain this temperature until the cessation of bubbling, which indicates the completion of the initial reaction and water evaporation.
-
High-Temperature Reaction: Increase the furnace temperature to 500°C. This higher temperature facilitates the formation of insoluble aluminum metaphosphate, Al(PO₃)₃.
-
Cooling and Grinding: After the reaction is complete, remove the crucibles from the furnace and allow them to cool. The resulting solid product is then ground into a fine powder using a ball mill. Grinding can be performed in the presence of water.
-
Purification: The ground product, which is insoluble in water, is filtered using a suction filter to remove any soluble impurities.
-
Drying: The purified aluminum metaphosphate powder is dried in a warm air oven to remove residual moisture.
-
Characterization: The final product should be a white, crystalline powder.[3] Its identity and purity can be confirmed using techniques such as X-ray Diffraction (XRD) and Fourier-Transform Infrared (FTIR) Spectroscopy.
Protocol for Fabrication of an Al(PO₃)₃-Doped Optical Fiber Preform via MCVD
This protocol describes the incorporation of aluminum and phosphorus into a silica preform using the Modified Chemical Vapor Deposition (MCVD) technique.[9][10][11]
Materials and Equipment:
-
High-purity synthetic silica substrate tube (e.g., Heraeus F300)
-
MCVD lathe with a traversing oxy-hydrogen torch
-
Gas delivery system with mass flow controllers
-
Precursor chemicals: Silicon tetrachloride (SiCl₄), Germanium tetrachloride (GeCl₄, if needed for refractive index grading), Phosphorus oxychloride (POCl₃), and an aluminum precursor such as anhydrous Aluminum chloride (AlCl₃).
-
High-purity gases: Oxygen (O₂), Helium (He), Chlorine (Cl₂)
-
Heated vapor delivery system for the aluminum precursor.
Procedure:
-
Substrate Tube Preparation: Mount the silica substrate tube in the MCVD lathe. Clean the inside of the tube by passing a high-temperature torch over it while flowing a mixture of oxygen and a chlorine-based etching gas (e.g., SF₆ or Cl₂) to remove any surface contaminants and hydroxyl groups.[12]
-
Cladding Deposition: Deposit several layers of pure silica (from SiCl₄ and O₂) or fluorine-doped silica on the inner surface of the tube. These layers will form the inner cladding of the optical fiber. Each pass of the torch sinters the deposited soot particles into a clear glass layer.[11]
-
Core Deposition (Aluminophosphosilicate Glass): a. Introduce a controlled flow of SiCl₄, POCl₃, and the vapor of the aluminum precursor (e.g., AlCl₃) into the substrate tube along with a carrier gas (O₂). The aluminum precursor typically requires a heated delivery system to ensure a stable vapor pressure.[12] b. The gases react in the hot zone created by the traversing torch to form fine particles (soot) of Al₂O₃, P₂O₅, and SiO₂. These particles are deposited on the inner wall of the tube via thermophoresis.[10] c. The torch then sinters this soot layer into a transparent glass layer. d. Repeat this process for multiple passes, adjusting the gas flow rates as needed to achieve the desired core composition and refractive index profile. The ratio of POCl₃ to AlCl₃ is critical for controlling the properties of the APS glass.
-
Tube Collapse: Once the core deposition is complete, the gas flows of the precursors are stopped. The temperature of the torch is increased, and it is traversed more slowly along the rotating tube. This process reduces the tube's diameter and eventually collapses it into a solid glass rod, known as a preform.
-
Preform Characterization: The resulting preform's refractive index profile is measured to ensure it meets the design specifications.
-
Fiber Drawing: The preform is then transferred to a fiber drawing tower, where it is heated in a furnace and pulled into a thin optical fiber of the desired diameter.
Mandatory Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. Aluminum metaphosphate ceramic additive Special optical glass cosolvent aluminum phosphate powder [m.zincphosphatepigment.com]
- 3. CAS 13776-88-0 Aluminum Metaphosphate Special Optical Glass Material [zincphosphatepigment.com]
- 4. quantum-electronics.ru [quantum-electronics.ru]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US2266486A - Preparation of aluminum metaphosphate - Google Patents [patents.google.com]
- 9. photonics.com [photonics.com]
- 10. scribd.com [scribd.com]
- 11. Modified Chemical Vapor Deposition (MCVD) | Fibercore [fibercore.humaneticsgroup.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Aluminum Metaphosphate as a Curing Agent in Ceramic Fabrication
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum metaphosphate (Al(PO₃)₃) is a crucial inorganic binder in the fabrication of high-performance ceramics, particularly in applications demanding exceptional thermal stability, high mechanical strength at elevated temperatures, and resistance to chemical corrosion and thermal shock.[1] Its utility is most prominent in the production of refractory materials, high-temperature cements, and specialty ceramics.[1] The binding mechanism of aluminum metaphosphate originates from an acid-base reaction between a phosphoric acid source and an aluminum source, such as aluminum hydroxide (B78521) or alumina (B75360). Upon heating, this mixture undergoes a series of dehydration and condensation reactions, resulting in the formation of a robust, refractory phosphate (B84403) network that binds the ceramic aggregate.[1]
The most common precursor for generating aluminum metaphosphate in situ is a solution of monoaluminum phosphate (MAP), also known as aluminum dihydrogen phosphate (Al(H₂PO₄)₃).[1][2] As the temperature increases, MAP transforms into aluminum metaphosphate and ultimately to aluminum orthophosphate (AlPO₄), creating a stable, sintered ceramic structure.[1][2] This document provides detailed application notes and experimental protocols for the use of aluminum metaphosphate as a curing agent in ceramic fabrication.
Data Presentation: Physicochemical and Mechanical Properties
The following tables summarize the key properties of aluminum metaphosphate binders and the resulting phosphate-bonded ceramics. The data presented is a compilation from various sources and represents typical values. Actual properties may vary depending on the specific formulation, processing parameters, and raw materials used.
Table 1: Typical Properties of Monoaluminum Phosphate (MAP) Solution (50% w/w)
| Property | Value |
| Appearance | Colorless, odorless, viscous liquid |
| Molecular Formula | Al(H₂PO₄)₃ |
| P/Al Molar Ratio | ~3 |
| Density | 1.52 - 1.53 g/cm³ |
| pH | Highly acidic |
| Solubility in Water | Soluble |
Table 2: Curing Parameters and Their Effects on Ceramic Properties
| Curing Parameter | Typical Range | Effect on Ceramic Properties |
| Binder Concentration | 3 - 10 wt% | Increasing concentration generally improves mechanical strength up to an optimal point, beyond which it can lead to brittleness.[3] |
| Curing Temperature | 200°C - 1200°C | Higher temperatures promote the formation of more stable crystalline phosphate phases, leading to increased strength and thermal stability.[4] |
| Curing Time | 4 - 24 hours | Sufficient time is required for the completion of dehydration and condensation reactions. |
| Setting Agent | MgO, CaO | Can be used to control the setting time of the ceramic slurry.[5] |
Table 3: Mechanical Properties of Phosphate-Bonded Alumina Ceramics
| Property | Test Standard | Typical Value Range |
| Cold Crushing Strength | ASTM C133-97[6] | 50 - 150 MPa |
| Flexural Strength | ASTM C133-97[6] | 10 - 30 MPa[7] |
| Tensile Strength | ASTM C1273[8] | 5 - 15 MPa |
| Abrasion Resistance | - | High |
| Thermal Shock Resistance | - | Good to Excellent |
Experimental Protocols
Protocol 1: Preparation of Monoaluminum Phosphate (MAP) Binder Solution (50% w/w)
This protocol describes the synthesis of a 50% aqueous solution of monoaluminum phosphate, a common precursor for aluminum metaphosphate binders.
Materials:
-
Orthophosphoric acid (H₃PO₄, 85% w/w)
-
Aluminum hydroxide (Al(OH)₃, powder)
-
Distilled water
-
Glass beaker
-
Magnetic stirrer with heating plate
-
Thermometer
Procedure:
-
Dilution of Phosphoric Acid: In a well-ventilated fume hood, carefully dilute the 85% orthophosphoric acid with distilled water to the desired concentration. For a 50% MAP solution, a common starting point is to dilute the phosphoric acid to a concentration of 35-48 wt%.[9]
-
Reaction with Aluminum Hydroxide: Gently heat the diluted phosphoric acid solution to approximately 80-100°C while stirring continuously with a magnetic stirrer.[10]
-
Addition of Aluminum Hydroxide: Slowly add the powdered aluminum hydroxide to the heated acid solution in small portions. The molar ratio of P/Al should be maintained at approximately 3.[11] An exothermic reaction will occur. Monitor the temperature and control the addition rate to prevent excessive boiling.
-
Digestion: Continue heating and stirring the mixture at 80-100°C for 1-2 hours, or until the aluminum hydroxide is completely dissolved and a clear, viscous solution is obtained.[3]
-
Cooling and Storage: Turn off the heat and allow the solution to cool to room temperature while stirring. Store the resulting monoaluminum phosphate solution in a sealed, acid-resistant container.
Protocol 2: Fabrication and Curing of Phosphate-Bonded Alumina Ceramic
This protocol outlines the general procedure for preparing a phosphate-bonded alumina ceramic test specimen.
Materials and Equipment:
-
Monoaluminum phosphate (MAP) solution (prepared as in Protocol 1)
-
Alumina (Al₂O₃) powder (calcined, various particle sizes for packing)
-
Setting agent (e.g., magnesium oxide, MgO, optional)
-
Planetary ball mill or other suitable mixer
-
Steel mold for pressing specimens
-
Hydraulic press
-
Drying oven
-
High-temperature furnace
Procedure:
-
Formulation: Prepare a dry mix of the alumina powder. A typical formulation may consist of a distribution of coarse and fine alumina particles to achieve good packing density. The MAP binder is typically added at 3-10 wt% of the total dry mix. If a setting agent is used, it is usually added at 1-3 wt% of the dry mix.
-
Mixing: Place the dry alumina mix in the mixer. Slowly add the MAP solution while mixing to ensure a homogeneous distribution of the binder. Mix for a sufficient time to achieve a uniform, workable paste.
-
Molding: Transfer the ceramic paste into the steel mold.
-
Pressing: Apply pressure using a hydraulic press to form a green body of the desired shape and density. The applied pressure will depend on the specific formulation and desired final properties.
-
Drying: Carefully remove the green body from the mold and place it in a drying oven. Dry at 110°C for 24 hours to remove the free water.[9]
-
Curing (Firing): Place the dried green body in a high-temperature furnace. The curing process involves a controlled heating schedule to facilitate the chemical transformations of the phosphate binder. A typical curing cycle is as follows:
-
Ramp up to 300-500°C at a rate of 2-5°C/min and hold for 2-4 hours. This stage promotes the dehydration of MAP and the initial formation of aluminum metaphosphate.[2]
-
Ramp up to 800-1200°C at a rate of 5-10°C/min and hold for 3-5 hours. In this range, the binder transforms into more stable crystalline phases of aluminum orthophosphate, leading to a strong ceramic bond.[9]
-
-
Cooling: Allow the furnace to cool down slowly to room temperature to avoid thermal shock and cracking of the ceramic part.
Protocol 3: Mechanical Testing of Cured Ceramic
This protocol provides a brief overview of standard methods for evaluating the mechanical properties of the fabricated ceramic.
Equipment:
-
Universal Testing Machine with appropriate fixtures for compression and flexural testing.
Procedures:
-
Cold Crushing Strength (CCS):
-
Follow the procedure outlined in ASTM C133-97 .
-
Use cubical or cylindrical specimens.
-
Apply a compressive load at a constant rate until failure.
-
Calculate the CCS by dividing the maximum load by the cross-sectional area of the specimen.
-
-
Flexural Strength (Modulus of Rupture):
-
Follow the procedure outlined in ASTM C133-97 or ASTM C1161 .
-
Use rectangular bar-shaped specimens.
-
Perform a three-point or four-point bending test.
-
Apply a load to the specimen until it fractures.
-
Calculate the flexural strength based on the fracture load, specimen dimensions, and test span.
-
-
Tensile Strength:
-
Follow the procedure outlined in ASTM C1273 .[8]
-
Use dog-bone shaped specimens.
-
Apply a uniaxial tensile load until failure.
-
Calculate the tensile strength by dividing the maximum load by the original cross-sectional area.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. tmt.unze.ba [tmt.unze.ba]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. dialnet.unirioja.es [dialnet.unirioja.es]
- 8. matestlabs.com [matestlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Controlling Particle Size in Aluminum Metaphosphate Precipitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. It is designed to address specific issues encountered during the experimental synthesis of aluminum metaphosphate, with a focus on controlling particle size.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters influencing the particle size of aluminum metaphosphate during precipitation?
The particle size of aluminum metaphosphate is primarily controlled by several critical experimental parameters that affect nucleation and crystal growth. These include:
-
pH: The acidity or alkalinity of the reaction medium is a dominant factor.
-
Temperature: The reaction temperature influences the kinetics of precipitation.
-
Reactant Concentration: The molar ratio of phosphate (B84403) to aluminum (P/Al) is crucial.
-
Mixing Speed: The rate of agitation affects the homogeneity of the reaction mixture.
-
Additives and Surfactants: The presence of certain chemical agents can modify particle formation.
-
Aging Time: The duration the precipitate remains in the mother liquor can impact final particle characteristics.[1]
Q2: How does pH affect the particle size of the aluminum metaphosphate precipitate?
The pH of the reaction mixture is a critical factor in controlling the particle size of aluminum phosphate precipitates. Generally, lower pH values (acidic conditions) tend to promote the formation of larger particles, while higher pH values (alkaline conditions) lead to the formation of smaller particles.[1][2] This is because pH influences the surface charge of the particles, which in turn affects their tendency to aggregate.[1] An increase in phosphate acidity, crystallinity, and particle size is favored with decreasing pH.[2]
Q3: What is the role of temperature in controlling particle size?
Temperature influences the kinetics of the precipitation reaction, including both the nucleation of new particles and the growth of existing ones. While specific quantitative data is limited in the available literature, it is understood that temperature can significantly affect the final particle size and morphology. At room temperature, the precipitate is often amorphous. However, aging the precipitate at elevated temperatures (e.g., up to 100°C) can encourage crystallization into phases like variscite and metavariscite.
Q4: Can surfactants be used to control particle size?
Yes, surfactants can be effective in controlling the particle size of aluminum metaphosphate. Surfactants modify the surface tension of the solution and can prevent the aggregation of newly formed particles.[1] For example, the use of cetyltrimethylammonium bromide (CTAB) has been shown to influence the morphology and reduce the particle size of aluminum phosphate.[3] The choice of surfactant and its concentration are important parameters to optimize for achieving the desired particle size.
Troubleshooting Guides
Issue 1: The particle size of my aluminum metaphosphate is not uniform.
-
Possible Cause 1: Inconsistent pH during precipitation.
-
Solution: Employ a constant pH precipitation method. This can be achieved by the concurrent addition of a base (e.g., NaOH) to maintain a stable pH throughout the reaction. Fluctuations in pH can lead to different nucleation and growth rates, resulting in a broad particle size distribution.
-
-
Possible Cause 2: Rapid addition of reactants.
-
Solution: A slower, more controlled addition of the precipitating agent while vigorously stirring can lead to more uniform and larger particles. Rapid mixing and high supersaturation tend to produce smaller, less uniform particles.
-
-
Possible Cause 3: Inadequate mixing.
-
Solution: Ensure thorough and consistent mixing throughout the precipitation process to promote a uniform reaction environment. This helps in achieving uniform nucleation and crystal growth. High shear rates can lead to a reduction in the median particle diameter.[1]
-
Issue 2: The precipitate consists of very fine or colloidal particles that are difficult to filter.
-
Possible Cause 1: High pH of the reaction mixture.
-
Solution: Experiment with lowering the pH of the precipitation. As a general trend, higher pH values favor the formation of smaller particles.[1]
-
-
Possible Cause 2: Rapid precipitation.
-
Solution: Decrease the rate of addition of the precipitating agent. Allowing the precipitate to age, sometimes with gentle heating, can encourage particle agglomeration and improve filterability.
-
-
Possible Cause 3: Peptization during washing.
-
Solution: Peptization is the reversion of a coagulated precipitate to a colloidal suspension, which can occur when the electrolyte concentration in the wash solution is too low. To avoid this, use a wash solution containing a volatile electrolyte, such as a dilute ammonium (B1175870) nitrate (B79036) solution. This electrolyte helps maintain the coagulated state during washing and is removed during the drying process.
-
Issue 3: No precipitate is forming, or the yield is very low.
-
Possible Cause 1: Incorrect pH.
-
Solution: Verify that the pH of the reaction mixture is within the optimal range for aluminum phosphate precipitation. This is a critical parameter for the formation of the insoluble product.
-
-
Possible Cause 2: Insufficient reactant concentration.
-
Solution: Ensure that the concentrations of the aluminum and phosphate precursor solutions are sufficient to achieve supersaturation and induce precipitation.
-
-
Possible Cause 3: Inadequate mixing.
-
Solution: Ensure thorough mixing of the reactants to promote uniform nucleation and crystal growth.
-
Data Presentation
Table 1: Influence of Synthesis Parameters on Aluminum Phosphate Particle Size (Qualitative Summary)
| Parameter | Effect on Particle Size | Notes |
| pH | Decreasing pH generally increases particle size.[1][2] | pH also affects surface charge and aggregation.[1] |
| Temperature | Higher temperatures can promote crystallization and may influence final particle size. | At room temperature, the precipitate is often amorphous. |
| Reactant Conc. (P/Al Ratio) | Can influence particle size and composition. | Higher phosphate concentrations may be needed to drive the reaction. |
| Mixing Speed | Higher shear rates can lead to smaller particles.[1] | Affects the homogeneity of the reaction. |
| Surfactants | Can be used to reduce and control particle size by preventing aggregation.[1][3] | The choice of surfactant and its concentration are key. |
| Aging Time | Increased aging time can lead to an increase in crystallinity and particle size.[2] | Particularly effective at lower pH.[2] |
Experimental Protocols
Protocol 1: Precipitation of Aluminum Phosphate with Particle Size Control
This protocol describes a general procedure for the synthesis of aluminum phosphate with considerations for controlling particle size.
Materials:
-
Aluminum chloride hexahydrate (AlCl₃·6H₂O)
-
Disodium (B8443419) phosphate (Na₂HPO₄)
-
Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Deionized water
-
Cetyltrimethylammonium bromide (CTAB) (optional, as a surfactant)
Procedure:
-
Solution Preparation:
-
Prepare a 0.164 M solution of aluminum chloride in deionized water.
-
Prepare a 0.144 M solution of disodium phosphate in deionized water.
-
If using a surfactant, prepare a 0.001 M solution of CTAB.
-
-
Precipitation:
-
Place the disodium phosphate solution in a reaction vessel equipped with a magnetic stirrer.
-
If using a surfactant, add the CTAB solution to the disodium phosphate solution.
-
Begin stirring the phosphate solution at a controlled, moderate speed (e.g., 200-400 rpm).
-
Slowly add the aluminum chloride solution to the phosphate solution at a constant rate using a burette or a syringe pump. A white precipitate of aluminum phosphate will form.
-
Continuously monitor the pH of the reaction mixture. Maintain the desired pH by the controlled addition of a dilute NaOH solution.
-
-
Aging:
-
After the complete addition of the aluminum chloride solution, continue stirring the suspension for a defined period (e.g., 1-2 hours) at a constant temperature. This aging step allows for the stabilization and growth of the particles.
-
-
Isolation and Washing:
-
Separate the precipitate from the supernatant by centrifugation or filtration.
-
Wash the precipitate several times with deionized water to remove any unreacted ions and byproducts. This can be achieved by resuspending the precipitate in deionized water followed by centrifugation/filtration.
-
-
Drying:
-
Dry the washed precipitate in an oven at a suitable temperature (e.g., 80-100 °C) until a constant weight is achieved.
-
-
Characterization:
-
Analyze the particle size and morphology of the final product using techniques such as Scanning Electron Microscopy (SEM) or Dynamic Light Scattering (DLS).
-
Mandatory Visualization
Caption: Experimental workflow for controlling particle size in aluminum metaphosphate precipitation.
Caption: Troubleshooting logic for non-uniform particle size in aluminum metaphosphate precipitation.
References
Technical Support Center: High-Purity Aluminum Metaphosphate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of high-purity aluminum metaphosphate. It includes detailed troubleshooting guides in a question-and-answer format, experimental protocols, and comparative data to address challenges encountered during laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common methods for synthesizing high-purity aluminum metaphosphate?
There are several established methods for the synthesis of high-purity aluminum metaphosphate, each with its own advantages and potential challenges. The primary methods include:
-
Solid-State Reaction: This widely used method involves the reaction of an aluminum source, such as aluminum hydroxide (B78521) or aluminum oxide, with a phosphorus source, typically phosphoric acid, at elevated temperatures.[1]
-
Precipitation: This method involves the reaction of soluble aluminum salts (e.g., aluminum chloride) with a phosphate (B84403) source (e.g., ammonium (B1175870) phosphate) in a solution to precipitate insoluble aluminum phosphate.[2] Subsequent heating is required to convert it to the metaphosphate form.
-
Sol-Gel Synthesis: This technique utilizes aluminum alkoxides which react with phosphoric acid to form a gel.[3] This gel is then dried and calcined to yield high-purity aluminum metaphosphate. This method is known for producing ultrapure materials.[3]
-
Multi-Stage Powder Synthesis: A specialized method that involves the initial formation of an aluminum dihydrogen phosphate solution, which is then converted to acid aluminum phosphate monohydrate.[4] This intermediate is subsequently weathered and roasted to produce a high-purity powder, avoiding the need for mechanical grinding.[4]
Q2: My solid-state reaction is yielding a non-uniform product. What could be the cause?
A non-uniform product in a solid-state reaction can stem from several factors:
-
Inhomogeneous Mixing: If the aluminum and phosphorus precursors are not thoroughly mixed, the reaction will not proceed evenly, leading to a heterogeneous product.[1]
-
Premature Reaction: When using highly concentrated phosphoric acid, a rapid, localized reaction can occur upon mixing, which hinders further uniform blending.[1]
-
Settling of Reactants: With dilute phosphoric acid, the aluminum source (e.g., aluminum hydroxide) may settle before the reaction is initiated by heating, leading to incorrect stoichiometry in different parts of the mixture.[1]
To troubleshoot, ensure vigorous and uniform mixing to create a stable suspension before heating. Using a multi-step heating process can also help to control the reaction rate.
Q3: I am experiencing a low yield of aluminum metaphosphate in my precipitation synthesis. What should I investigate?
Low yield is a common issue in precipitation methods and can often be rectified by addressing the following:[2]
-
Incorrect pH: The pH of the reaction mixture is critical for the complete precipitation of aluminum phosphate. The optimal pH can vary based on the specific precursors but is a crucial parameter to control.
-
Insufficient Precursor Concentration: If the concentrations of the aluminum and phosphate ions are too low, the solution will not reach supersaturation, and precipitation will be incomplete.
-
Inadequate Mixing: Thorough and continuous mixing is essential to ensure that the reacting ions come into contact to form the precipitate.
Q4: The particle size of my synthesized aluminum metaphosphate is not uniform. How can I control this?
Controlling particle size is primarily about managing the rate of precipitation:[5]
-
Controlled Reactant Addition: A slow and controlled addition of the reactants promotes the growth of larger, more uniform crystals.
-
Rapid Mixing: Conversely, rapid mixing and high supersaturation tend to produce smaller and less uniform particles.
-
Temperature Control: The reaction temperature can influence particle uniformity. In some cases, allowing the precipitate to age at a controlled temperature (e.g., 50-70°C) can improve the consistency of the final product.
Q5: My aluminum metaphosphate product is difficult to filter. What can I do to improve the filtration rate?
Slow filtration is often due to the formation of very fine particles or a gelatinous precipitate. To address this:[5]
-
Increase Particle Size: As mentioned in the previous point, adjusting reaction conditions to favor the growth of larger particles will improve filtration.
-
Washing and Resuspension: Thoroughly washing the precipitate by resuspending it in deionized water and allowing it to settle before decanting the supernatant can help remove impurities that may be hindering filtration. Repeating this process multiple times is recommended.[5]
-
Use of Filter Aids: While this may introduce impurities, for some applications, a filter aid can be used to improve the filtration speed.
Q6: How can I avoid contamination of my product during processing?
Contamination can be a significant issue, especially when a high-purity product is required.
-
Avoid Mechanical Grinding: Mechanical grinding of the sintered product can introduce impurities.[4] The multi-stage powder synthesis method is specifically designed to produce a powdered product without the need for crushing.[4]
-
Use of Liners: To prevent the product from bonding to the reaction vessel or crucible during heating, inert liners such as polytetrafluoroethylene (PTFE) can be used in the sintering container.[4]
-
High-Purity Reagents: Ensure that the starting materials (aluminum and phosphorus sources) are of high purity.
Quantitative Data Summary
The following tables summarize key quantitative parameters for different synthesis methods to allow for easy comparison.
Table 1: Solid-State Reaction Parameters
| Parameter | Value | Reference |
| Aluminum Source | Aluminum Hydroxide (Al(OH)₃) or Aluminum Oxide (Al₂O₃) | [1] |
| Phosphorus Source | Tetraphosphoric Acid or Orthophosphoric Acid (75-100%) | [1] |
| Initial Heating Temperature | ~150 °C (until bubbling ceases) | [1] |
| Final Sintering Temperature | ~500 °C | [1] |
| Purity Concern | Potential for non-uniformity and impurities from grinding | [1][4] |
Table 2: Multi-Stage Powder Synthesis Parameters
| Parameter | Value | Reference |
| Aluminum Source | High-Purity Aluminum Hydroxide | [4] |
| Phosphorus Source | Electronic-Grade Phosphoric Acid (e.g., 76%) | [4] |
| Reaction Temperature (Solution) | 50-60 °C | [4] |
| Dehydration Temperature | 230-235 °C | [4] |
| Weathering Conditions | 70-75 °C, 60-70% Relative Humidity | [4] |
| Final Roasting Temperature | 750 °C | [4] |
| Purity Advantage | Yields high-purity powder without crushing | [4] |
Table 3: Sol-Gel Synthesis Parameters
| Parameter | Value | Reference |
| Aluminum Source | Aluminum Alkoxide (e.g., Aluminum sec-butoxide) | [3] |
| Phosphorus Source | Orthophosphoric Acid (e.g., 86%) | [3] |
| Reaction Condition | Exothermic, may require cooling | [3] |
| Multi-Step Heating Profile | e.g., 110°C, 160°C, 200°C, 300°C, 400°C | [3] |
| Purity | Claimed to produce "ultrapure" material | [3] |
Experimental Protocols
Protocol 1: Solid-State Synthesis of Aluminum Metaphosphate
-
Preparation of Reactant Slurry: In a suitable reaction vessel, create a uniform, non-separable suspension of a dry, powdered aluminum compound (e.g., aluminum hydroxide) in tetraphosphoric acid. The molar ratio should be approximately 1 mole of Al₂O₃ to 3.0-3.5 moles of P₂O₅.[1]
-
Initial Heating: Heat the suspension to approximately 150°C. Maintain this temperature until the cessation of bubbling, indicating the completion of the initial reaction and water removal.[1]
-
Sintering: Transfer the resulting mass to a crucible (carbon crucibles are suitable) and increase the temperature to 500°C to form aluminum metaphosphate.[1]
-
Purification: After cooling, the product can be ground in a ball mill with water to break it up. The insoluble aluminum metaphosphate is then collected by filtration (e.g., suction filtration) and dried in warm air.[1]
Protocol 2: Multi-Stage High-Purity Powder Synthesis
-
Formation of Aluminum Dihydrogen Phosphate Solution: Add high-purity aluminum hydroxide to a solution of electronic-grade phosphoric acid and purified water in a reaction kettle. Heat to 50-60°C and stir until the solution is clear (approximately 1-1.5 hours).[4]
-
Dehydration to Acid Aluminum Phosphate Monohydrate: Place the aluminum dihydrogen phosphate solution in a sintering container lined with polytetrafluoroethylene (PTFE). Heat to 230-235°C for 2-6 hours to dehydrate the solution and form solid acid aluminum phosphate monohydrate.[4]
-
Weathering to Powdered Form: Transfer the solid acid aluminum phosphate monohydrate to a humidification device. Introduce hot air (70-75°C) with a relative humidity of 60-70% for 2-5 hours. This process utilizes the water absorption and weathering characteristics of the material to convert it into a powder.[4]
-
Roasting to Aluminum Metaphosphate: Place the resulting acid aluminum phosphate powder in a heating furnace and roast at 750°C for approximately 7 hours to obtain high-purity aluminum metaphosphate powder.[4]
Protocol 3: Sol-Gel Synthesis of Ultrapure Aluminum Metaphosphate
-
Hydrolysis of Aluminum Alkoxide (Optional but recommended): Slowly add water to an aluminum alkoxide (e.g., aluminum sec-butoxide) and then evaporate the mixture to dryness under a vacuum.[3]
-
Reaction with Phosphoric Acid: Add orthophosphoric acid to the hydrolyzed aluminum alkoxide. Stir and heat the mixture until a smooth, homogeneous colloidal sol is obtained.[3]
-
Gelling and Drying: Heat the sol at a relatively low temperature (e.g., 110°C) for an extended period (e.g., 3 hours or more) to form a gel and remove water.
-
Calcination: Subject the dried gel to a multi-stage heating process at progressively higher temperatures. For example, heat at 160°C for 19 hours, 200°C for 2 hours, 300°C for 21 hours, and finally at 400°C for 4.5 hours to yield a hard, white, lumpy solid of high-purity aluminum metaphosphate.[3]
Visualized Workflows and Logic
Caption: Experimental workflows for the synthesis of high-purity aluminum metaphosphate.
Caption: Troubleshooting guide for common issues in aluminum metaphosphate synthesis.
References
- 1. US2266486A - Preparation of aluminum metaphosphate - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. US4059669A - Method of making aluminum phosphate - Google Patents [patents.google.com]
- 4. Preparation method of high-purity aluminum metaphosphate powder - Eureka | Patsnap [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Synthesis and Properties of Aluminium Metaphosphate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aluminium metaphosphate. The information provided addresses common challenges encountered during synthesis and characterization, with a focus on how precursor selection influences the final material properties.
Frequently Asked Questions (FAQs)
Q1: What are the common precursors used for synthesizing this compound?
A1: Common aluminum sources include aluminum hydroxide (B78521) (Al(OH)₃), aluminum oxide (Al₂O₃), and aluminum salts such as aluminum nitrate (B79036) [Al(NO₃)₃] and aluminum chloride (AlCl₃).[1][2] For applications requiring higher purity, aluminum alkoxides like aluminum sec-butoxide (B8327801) (Al(OBu)₃) are often employed.[2][3][4] The typical phosphorus source is a form of phosphoric acid, such as orthophosphoric acid (H₃PO₄) or tetraphosphoric acid (H₆P₄O₁₃).[2][5]
Q2: How does the choice of aluminum precursor affect the properties of the final this compound?
A2: The selection of the aluminum precursor significantly influences the physicochemical properties of the resulting aluminum phosphate (B84403), including its purity, particle size, morphology, and crystal structure.[3] For instance, using aluminum hydroxide can sometimes lead to by-products, whereas an alkoxide route can yield ultrapure aluminum phosphate.[3] The precursor also impacts the surface chemistry, as observed in X-ray photoelectron spectroscopy (XPS) studies.[1]
Q3: What is the expected appearance of synthesized this compound?
A3: this compound is typically a white, hard, and sometimes lumpy solid or powder.[2][4]
Q4: What is the thermal stability of this compound?
A4: The thermal stability of this compound is dependent on the atmospheric conditions, particularly the oxygen partial pressure.[6] In environments with very low oxygen, decomposition can start at approximately 830°C.[2] Its stability increases with higher oxygen partial pressure, with decomposition occurring above 1400°C in the air.[2][6]
Troubleshooting Guide
Issue 1: The reaction mixture becomes thick and difficult to stir immediately after mixing the reactants.
-
Possible Cause: A premature reaction is likely occurring, especially when using a highly reactive aluminum source like aluminum hydroxide with a high concentration of orthophosphoric acid (90-100%).[5] This rapid precipitation prevents the formation of a uniform mixture.[5]
-
Solution: Consider using a less reactive phosphoric acid, such as tetraphosphoric acid, which allows for the creation of a uniform suspension before the reaction is initiated by heating.[2][5] Alternatively, adding the phosphoric acid slowly with cooling can help control the exothermic reaction.[4]
Issue 2: A gelatinous precipitate forms instead of a crystalline solid.
-
Possible Cause: The formation of a gelatinous precipitate, often aluminum hydroxide, can happen if the pH of the reaction mixture is too high (alkaline conditions).[7]
-
Solution: Carefully monitor and control the pH to remain in the acidic to neutral range throughout the synthesis process.[7]
Issue 3: The yield of this compound is consistently low.
-
Possible Causes:
-
Incorrect Stoichiometry: An improper molar ratio of aluminum to phosphate sources can lead to incomplete precipitation.[7]
-
Suboptimal pH: The pH is a critical factor in aluminum phosphate precipitation, with the optimal range varying depending on the specific reactants.[7]
-
Inadequate Temperature Control: Reaction temperature affects both the kinetics and the solubility of the product.[7]
-
Insufficient Mixing: Poor mixing can result in an incomplete reaction.[7]
-
Impure Reagents: The purity of the starting materials can impact the reaction outcome.[7]
-
Insufficient Aging Time: Allowing the precipitate to age in the mother liquor is crucial for maximizing yield.[7]
-
-
Solutions:
-
Verify the stoichiometry of your reactants.
-
Monitor and adjust the pH to the optimal range for your specific synthesis method.
-
Review and control the reaction temperature.
-
Ensure vigorous and consistent mixing.
-
Use high-purity starting materials.
-
Increase the aging time of the precipitate, potentially at a slightly elevated temperature (e.g., 50-70°C).[7]
-
Data Presentation
Table 1: Influence of Precursors on Aluminium Phosphate Properties
| Aluminum Precursor | Phosphorus Precursor | Synthesis Method | Purity | Particle Size | Morphology | Crystal Structure | Reference |
| Aluminum Hydroxide (Al(OH)₃) | Phosphoric Acid (H₃PO₄) | Liquid Phase | By-products possible | ~15 µm (with CTAB) | Ellipsoid or square block (with CTAB) | Not specified | [3] |
| Aluminum sec-butoxide (Al(OBu)₃) | Phosphoric Acid (H₃PO₄) | Sol-Gel | Ultrapure | Not specified | Hard, lumpy solid | Substantially aluminum metaphosphate | [3][4] |
| Aluminum Nitrate [Al(NO₃)₃] | Phosphoric Acid (H₃PO₄) | Annealing | Influenced by temperature | Not specified | Not specified | Progressive polymerization to metaphosphates | [1] |
| Aluminum Chloride (AlCl₃) | Phosphoric Acid (H₃PO₄) | Annealing | Influenced by temperature | Not specified | Not specified | Progressive polymerization to metaphosphates | [1] |
| Aluminum Oxide (Al₂O₃) | Tetraphosphoric Acid (H₆P₄O₁₃) | Heating | Not specified | Not specified | Not specified | Aluminum Metaphosphate | [5] |
Experimental Protocols
1. Synthesis of this compound via the Alkoxide Route
This method is often used to produce high-purity aluminum phosphate.[4]
-
Materials: Aluminum sec-butoxide (Al(OBu)₃), Orthophosphoric acid (86% aqueous solution), Deionized water.
-
Procedure:
-
Slowly add 1000 ml of deionized water to 1225 g of aluminum sec-butoxide.
-
Evaporate the resulting mixture to dryness under a vacuum.
-
Add 1180 g of 86% orthophosphoric acid to the dried product.
-
Stir and heat the mixture until a smooth, homogeneous colloidal sol is obtained.[4]
-
Heat the sol in a staged process: 110°C for 3 hours, 160°C for 19 hours, 200°C for 2 hours, 300°C for 21 hours, and finally 400°C for 4.5 hours.[4]
-
The final product will be a white, hard, lumpy solid.[4]
-
2. Characterization by X-ray Diffraction (XRD)
XRD is used to determine the crystal structure of the synthesized material.[8]
-
Sample Preparation: Ensure the aluminum phosphate sample is a dry powder.
-
Instrument Setup:
-
Place the powdered sample on the sample holder.
-
Load the holder into the XRD instrument.
-
Set the desired 2θ range and scan speed.
-
-
Data Analysis:
-
Analyze the resulting diffractogram to identify the characteristic peaks of aluminum metaphosphate.
-
Compare the peak positions and intensities with standard reference patterns to confirm the crystalline phase.
-
3. Characterization by Scanning Electron Microscopy (SEM)
SEM is used to study the surface morphology of the particles.[8]
-
Sample Preparation:
-
Mount a small amount of the dry aluminum phosphate powder onto an SEM stub using conductive adhesive tape.
-
Sputter-coat the sample with a conductive material (e.g., gold or carbon) to prevent charging.
-
-
Instrument Setup:
-
Load the stub into the SEM chamber and evacuate to a high vacuum.
-
Turn on the electron beam and set the desired accelerating voltage.
-
-
Imaging:
-
Locate the sample and focus the electron beam.
-
Adjust magnification, brightness, and contrast to obtain high-quality images of the particle surfaces.
-
Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Influence of precursor choice on the final properties of this compound.
References
- 1. Rationalization of the X-ray photoelectron spectroscopy of aluminium phosphates synthesized from different precursors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US4059669A - Method of making aluminum phosphate - Google Patents [patents.google.com]
- 5. US2266486A - Preparation of aluminum metaphosphate - Google Patents [patents.google.com]
- 6. osti.gov [osti.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Aggregation of Aluminium Metaphosphate Nanoparticles
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the aggregation of aluminum metaphosphate nanoparticles. Our goal is to help you overcome common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of aluminum metaphosphate nanoparticle aggregation?
A1: The primary cause of aggregation in aluminum metaphosphate nanoparticle suspensions is the reduction of repulsive forces between particles, which allows attractive van der Waals forces to dominate. This is often triggered by factors such as pH, ionic strength, and the absence of suitable stabilizing agents.
Q2: How does pH influence the stability of aluminum metaphosphate nanoparticle suspensions?
A2: The pH of the suspension is a critical factor for stability as it determines the surface charge of the nanoparticles. The point of zero charge (PZC) is the pH at which the net surface charge is zero, leading to maximum aggregation. For aluminum phosphate (B84403) nanoparticles, aggregation is observed to be more prevalent at a pH below 7.[1] To maintain a stable dispersion, the pH should be adjusted to a value sufficiently far from the PZC to ensure strong electrostatic repulsion between particles.
Q3: What role do stabilizers play in preventing aggregation?
A3: Stabilizers adsorb to the surface of the nanoparticles, preventing aggregation through two main mechanisms:
-
Electrostatic Stabilization: Charged stabilizers modify the surface charge of the nanoparticles, increasing electrostatic repulsion.
-
Steric Stabilization: Polymeric stabilizers form a physical barrier around the nanoparticles, preventing them from coming into close contact.
Amino acids such as threonine and asparagine have been shown to be effective stabilizers for aluminum phosphate nanoparticles.[1]
Q4: Can the synthesis method affect the stability of the nanoparticles?
A4: Yes, the synthesis method significantly impacts the initial stability of the nanoparticles. The chemical co-precipitation method is commonly used for preparing aluminum phosphate nanoparticles.[2][3] The conditions during synthesis, such as the rate of addition of precursors, stirring speed, temperature, and pH, can influence the particle size, morphology, and surface chemistry, all of which affect their tendency to aggregate.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solutions |
| Visible aggregation immediately after synthesis. | 1. Inappropriate pH: The pH of the reaction medium may be close to the point of zero charge (PZC) of the nanoparticles. 2. High Ionic Strength: The presence of excess salt from precursors can screen the surface charge, reducing electrostatic repulsion. 3. Rapid Addition of Reagents: Fast addition can lead to uncontrolled nucleation and growth, forming larger, less stable particles. | 1. pH Control: Adjust and maintain the pH of the reaction mixture away from the PZC. For aluminum phosphate, a pH above 7 is generally preferred for stability.[1] 2. Purification: Wash the synthesized nanoparticles multiple times with deionized water to remove excess ions. Centrifugation is a common method for separation. 3. Controlled Addition: Use a syringe pump for the slow and controlled addition of precursor solutions. |
| Aggregation during storage. | 1. Inadequate Storage Conditions: Temperature fluctuations and exposure to light can affect stability. 2. Lack of Stabilizer: The nanoparticle suspension may lack an appropriate stabilizing agent for long-term stability. 3. Changes in pH over time: The pH of the suspension may drift over time into a region of instability. | 1. Proper Storage: Store nanoparticle suspensions at a constant, cool temperature (e.g., 4°C) and protected from light. 2. Use of Stabilizers: Add a suitable stabilizer, such as specific amino acids (threonine, asparagine), to the suspension.[1] 3. Buffering: Use a suitable buffer system to maintain a stable pH. |
| Aggregation upon addition to a biological medium. | 1. High Ionic Strength of the Medium: Biological media typically have high salt concentrations, which can lead to charge screening. 2. Protein Adsorption (Opsonization): Proteins in the medium can adsorb to the nanoparticle surface, leading to aggregation. | 1. Surface Modification: Modify the nanoparticle surface with a protective layer, such as polyethylene (B3416737) glycol (PEG), to provide steric stabilization. 2. Use of Dispersants: Introduce a biocompatible dispersing agent to the medium before adding the nanoparticles. |
Quantitative Data Summary
Table 1: Effect of Stabilizers on Aluminum Phosphate Nanoparticle Size
| Stabilizer | Initial Particle Size (nm) | Stabilized Particle Size (nm) | Stability Duration | Reference |
| Threonine | 200-300 | 400-600 | 106 days at 37°C | [1] |
| Asparagine | 200-300 | 400-600 | 106 days at 37°C | [1] |
| L-alanyl-L-1-aminoethylphosphonic acid (LAPA) | 200-300 | 400-600 | 106 days at 37°C | [1] |
| Arginine | 200-300 | >1000 (aggregation) | - | [1] |
Table 2: Influence of pH on Zeta Potential and Particle Size of Aluminum-based Nanoparticles
| Nanoparticle Type | pH | Zeta Potential (mV) | Z-Average Diameter (nm) | Reference |
| Sonicated Aluminum Phosphate Adjuvant | 4.5 | Point of Zero Charge | - | [1] |
| Engineered Aluminum Hydroxyphosphate (EAHPs-posi) | Water | +17.05 | ~100 | [4] |
| Engineered Aluminum Hydroxyphosphate (EAHPs-neut) | Water | -8.75 | >100 | [4] |
| Engineered Aluminum Hydroxyphosphate (EAHPs-nega) | Water | -27.73 | ~100 | [4] |
| Aluminum Phosphate Nanoparticles | - | - | 225.9 ± 64.0 | [5] |
Experimental Protocols
Protocol 1: Synthesis of Aluminum Metaphosphate Nanoparticles
This protocol is adapted from the general principles of aluminum phosphate nanoparticle synthesis and the bulk synthesis of aluminum metaphosphate.[6]
Materials:
-
Aluminum hydroxide (B78521) (Al(OH)₃) or Aluminum oxide (Al₂O₃), dry powder
-
Tetraphosphoric acid (H₆P₄O₁₃)
-
Deionized water
-
Heating mantle and reaction vessel
-
Stirrer
-
Centrifuge
Procedure:
-
Create a uniform suspension of the aluminum compound (e.g., 1 mol of Al₂O₃) in tetraphosphoric acid (e.g., 3.0-3.5 mols of P₂O₅ as tetraphosphoric acid).[6]
-
Heat the suspension to approximately 150°C with continuous stirring until bubbling ceases.[6]
-
Increase the temperature to around 500°C to facilitate the formation of aluminum metaphosphate.[6]
-
After cooling, grind the resulting material and disperse it in deionized water.
-
Wash the nanoparticles repeatedly with deionized water by centrifugation to remove unreacted precursors.
-
Resuspend the final nanoparticle pellet in the desired aqueous medium.
Protocol 2: pH Adjustment for Nanoparticle Stabilization
Materials:
-
Aluminum metaphosphate nanoparticle suspension
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
pH meter
-
Stirrer
Procedure:
-
Place the nanoparticle suspension in a beaker with a magnetic stir bar.
-
Calibrate the pH meter.
-
Immerse the pH electrode in the suspension and record the initial pH.
-
To decrease the pH, add 0.1 M HCl dropwise while continuously stirring and monitoring the pH.
-
To increase the pH, add 0.1 M NaOH dropwise while continuously stirring and monitoring the pH.
-
Allow the suspension to equilibrate for 5-10 minutes after each addition before recording the final pH.
-
Adjust the pH to the desired value for optimal stability (typically well above or below the PZC).
Protocol 3: Stabilization with Amino Acids
Materials:
-
Aluminum metaphosphate nanoparticle suspension
-
Stabilizer stock solution (e.g., 100 mM Threonine or Asparagine in deionized water)
-
Stirrer
Procedure:
-
Place the nanoparticle suspension in a beaker with a magnetic stir bar.
-
While stirring, add the stabilizer stock solution dropwise to achieve the desired final concentration (e.g., 10 mM).
-
Continue stirring for at least 1 hour to ensure complete adsorption of the stabilizer onto the nanoparticle surface.
-
Characterize the stabilized suspension using Dynamic Light Scattering (DLS) to confirm the particle size and stability.
Visualizations
Caption: Experimental workflow for synthesis and stabilization of aluminum metaphosphate nanoparticles.
Caption: Troubleshooting logic for addressing nanoparticle aggregation.
References
- 1. Stabilised aluminium phosphate nanoparticles used as vaccine adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Aluminium Phosphate Nanoparticles | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Preparation and Characterization of Alumunium Phosphate Nanoparticles - Neliti [neliti.com]
- 6. US2266486A - Preparation of aluminum metaphosphate - Google Patents [patents.google.com]
Technical Support Center: Optimization of Sintering Temperature for Aluminum Metaphosphate Ceramics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the sintering temperature for aluminum metaphosphate (Al(PO₃)₃) ceramics.
Troubleshooting Guide
This guide addresses common issues encountered during the sintering of aluminum metaphosphate ceramics in a question-and-answer format.
Q1: My sintered aluminum metaphosphate ceramic pellets are highly porous and have low density. What are the likely causes and how can I fix this?
A1: Low density and high porosity are typically due to insufficient sintering temperature or time.
-
Possible Cause 1: Sintering temperature is too low. The temperature may not be high enough to initiate sufficient atomic diffusion and neck formation between the powder particles.
-
Solution 1: Gradually increase the sintering temperature in increments of 25-50°C. Based on thermal analysis, aluminum metaphosphate undergoes phase transformations, so careful temperature control is crucial. Sintering temperatures for related phosphate (B84403) ceramics often fall in the range of 900°C to 1300°C. For instance, a high relative density (97%) was achieved for aluminum orthophosphate (AlPO₄) at 1000°C using spark plasma sintering.[1]
-
Possible Cause 2: Insufficient dwell time. The time at the peak sintering temperature may be too short for densification to occur.
-
Solution 2: Increase the dwell time at the peak temperature. Start with a dwell time of 1-2 hours and increase it in increments of 1 hour.
-
Possible Cause 3: Poor powder quality. Inconsistent particle size or the presence of contaminants can hinder densification.
-
Solution 3: Use high-purity aluminum metaphosphate powder with a uniform particle size distribution.
Q2: The sintered ceramic is cracked or warped. What could be the reason?
A2: Cracking and warping are generally caused by thermal stresses or non-uniform densification.
-
Possible Cause 1: Too rapid heating or cooling rates. This can create thermal gradients within the ceramic body, leading to stress and cracking.
-
Solution 1: Use slower heating and cooling rates, especially during phase transitions. A rate of 3-5°C/minute is often a good starting point for ceramics.
-
Possible Cause 2: Non-uniform green body. Inconsistent density in the pre-sintered (green) body can lead to differential shrinkage and warping.
-
Solution 2: Ensure uniform pressure during the compaction of the powder to create a green body with consistent density.
-
Possible Cause 3: Phase transitions. Aluminum metaphosphate can undergo phase transitions during heating, which may involve volume changes that can cause stress. For example, Al(PO₃)₃ can transform to the more stable AlPO₄ at around 1000°C.[2][3]
-
Solution 3: A two-step sintering process might be beneficial. This involves heating to a temperature just below the major phase transition to allow for initial consolidation, followed by a second step at a higher temperature for final densification.
Q3: I'm observing over-sintering, characterized by excessive grain growth and in some cases, slumping of the ceramic. What should I do?
A3: Over-sintering occurs when the sintering temperature is too high or the dwell time is too long.
-
Possible Cause 1: Excessive sintering temperature. This leads to rapid grain growth, which can trap pores within the grains and reduce mechanical properties. At very high temperatures, the material may begin to soften or decompose. Aluminum metaphosphate starts to decompose into aluminum orthophosphate and phosphorus pentoxide around 1000°C.[2]
-
Solution 1: Reduce the sintering temperature. If you are already achieving good density but with large grains, a lower temperature with a longer dwell time might be a better approach.
-
Possible Cause 2: Excessive dwell time. Holding the ceramic at a high temperature for too long can also lead to excessive grain growth.
-
Solution 2: Reduce the dwell time at the peak sintering temperature.
Frequently Asked Questions (FAQs)
Q1: What is the typical sintering temperature range for aluminum metaphosphate ceramics?
A1: The optimal sintering temperature for aluminum metaphosphate ceramics can vary depending on factors like powder characteristics and desired final properties. However, based on its thermal stability and data from related aluminum phosphate materials, a general range to explore is 900°C to 1200°C . It is important to note that aluminum metaphosphate (Al(PO₃)₃) can start to transform into aluminum orthophosphate (AlPO₄) at temperatures around 1000°C.[2][3] The latter is stable up to temperatures exceeding 1200°C.[2][3] Therefore, the sintering process may involve reactive sintering where Al(PO₃)₃ converts to AlPO₄, which then sinters at higher temperatures.
Q2: What is the effect of sintering temperature on the properties of aluminum metaphosphate ceramics?
A2: Generally, as the sintering temperature increases, you can expect the following trends:
-
Density: Increases as the particles bond and pores are eliminated.
-
Porosity: Decreases with increasing temperature due to densification.
-
Grain Size: Increases with higher temperatures and longer dwell times.
-
Mechanical Strength: Typically increases with density up to an optimal point. However, excessive grain growth at very high temperatures can lead to a decrease in strength.
Q3: What kind of furnace atmosphere should I use for sintering aluminum metaphosphate ceramics?
A3: Sintering is typically carried out in an air atmosphere. However, the thermal stability of aluminum phosphates can be influenced by the oxygen partial pressure.[3] For most standard applications, a furnace with a controlled air atmosphere is sufficient. If reactive components are present or specific surface chemistry is desired, an inert atmosphere (like argon or nitrogen) might be considered.
Q4: Are there any sintering aids that can be used for aluminum metaphosphate ceramics?
A4: While there is limited specific information on sintering aids for pure aluminum metaphosphate ceramics, in the broader field of phosphate and alumina (B75360) ceramics, various oxides are used to form a liquid phase at a lower temperature, which can aid in densification. This is known as liquid phase sintering. However, the addition of such aids will result in a composite material and may alter the final properties.
Data Presentation
The following tables summarize the effects of sintering temperature on the properties of related phosphate and alumina-based ceramics. This data can be used as a reference for designing experiments for aluminum metaphosphate.
Table 1: Properties of Spark Plasma Sintered Amorphous Aluminum Orthophosphate (AlPO₄) Ceramics [1]
| Sintering Temperature (°C) | Relative Density (%) | Porosity (%) | Hardness (GPa) | Fracture Toughness (MPa·m¹/²) |
| 800 | - | - | - | - |
| 1000 | 97 | ~3 | - | - |
| 1300 | - | - | - | 5.75 |
Note: This data is for aluminum orthophosphate (AlPO₄), not metaphosphate, and was obtained using an advanced sintering technique (SPS).
Table 2: Effect of Sintering Temperature on Alumina Foamed Ceramics with an Aluminum Dihydrogen Phosphate Binder [4]
| Sintering Temperature (°C) | Bulk Density (g/cm³) | Open Porosity (%) | Compressive Strength (MPa) |
| 980 | - | - | Increases with temperature |
| 1180 | Increases with temperature | Decreases with temperature | - |
| 1380 | - | - | - |
| 1580 | - | - | Continuously increases up to this temperature |
Note: This data is for a composite material where aluminum phosphate acts as a binder for alumina, not for a pure aluminum metaphosphate ceramic.
Experimental Protocols
Protocol 1: Preparation of Aluminum Metaphosphate Green Body
-
Starting Material: Begin with high-purity aluminum metaphosphate (Al(PO₃)₃) powder with a fine and uniform particle size.
-
Milling (Optional): If the powder is agglomerated, ball mill the powder to break up agglomerates and achieve a more uniform particle size distribution.
-
Binder Addition (Optional): For improved green body strength, a small amount (e.g., 1-3 wt%) of an organic binder like polyvinyl alcohol (PVA) can be mixed with the powder.
-
Pressing: Uniaxially press the powder in a steel die at a pressure of 100-200 MPa to form a green body (pellet or other desired shape).
-
Cold Isostatic Pressing (Optional): For a more uniform density, the uniaxially pressed green body can be further compacted using a cold isostatic press (CIP) at 200-300 MPa.
Protocol 2: Conventional Sintering of Aluminum Metaphosphate Ceramic
-
Furnace: Use a programmable high-temperature furnace with a controlled atmosphere.
-
Placement: Place the green body on a flat, inert ceramic plate (e.g., alumina).
-
Heating Cycle:
-
Binder Burnout (if applicable): Heat the furnace at a slow rate (e.g., 1-2°C/min) to 500-600°C and hold for 1-2 hours to completely burn out any organic binder.
-
Ramp to Sintering Temperature: Increase the temperature at a rate of 3-5°C/min to the desired sintering temperature (e.g., starting with 900°C).
-
Dwell: Hold at the sintering temperature for a specified duration (e.g., 2-4 hours).
-
Cooling: Cool down at a controlled rate of 3-5°C/min to room temperature.
-
-
Characterization: After sintering, characterize the ceramic for its density (using the Archimedes method), porosity, microstructure (using Scanning Electron Microscopy - SEM), and mechanical properties (e.g., hardness, flexural strength).
Mandatory Visualization
Below are diagrams illustrating key workflows and logical relationships for troubleshooting.
Caption: A flowchart of the experimental workflow for preparing and characterizing sintered aluminum metaphosphate ceramics.
Caption: A logical diagram for troubleshooting low density issues in sintered aluminum metaphosphate ceramics.
References
Preventing phase separation in Aluminium metaphosphate glasses
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aluminium metaphosphate glasses. The focus is on preventing and identifying phase separation during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is phase separation in the context of this compound glasses?
A1: Phase separation in glass is a phenomenon where a homogenous molten mixture, upon cooling, separates into two or more distinct amorphous phases with different chemical compositions and properties.[1][2] In this compound glasses, this can lead to the formation of phosphate-rich and alumina-rich regions. This separation can be detrimental to the desired properties of the glass, affecting its transparency, mechanical strength, and chemical durability.[1] The process can occur through nucleation and growth, resulting in droplet-like structures, or via spinodal decomposition, which creates an interconnected, tendril-like morphology.[3][4]
Q2: What are the primary causes of phase separation in these glasses?
A2: The primary drivers of phase separation include:
-
Glass Composition: The relative concentrations of P₂O₅, Al₂O₃, and any modifying oxides are critical. Certain compositional ranges are more prone to immiscibility.[3][5]
-
Cooling Rate: A slow cooling rate allows more time for the atoms to rearrange into separate phases, increasing the likelihood and extent of phase separation.[6]
-
Thermal History: The temperatures and durations of melting and annealing can significantly influence the final homogeneity of the glass.[2]
-
Presence of Modifiers: Network modifying cations, such as alkali or alkaline earth oxides, can influence the glass network and promote phase separation.[2]
Q3: How does the addition of aluminium oxide (Al₂O₃) help prevent phase separation?
A3: Aluminium oxide acts as a network former and stabilizer in phosphate (B84403) glasses. It forms strong P-O-Al bonds, which increases the connectivity and rigidity of the glass network.[7] This enhanced network structure makes it more difficult for the glass to separate into different phases upon cooling, thereby improving its thermal stability and chemical durability.[8]
Q4: Can phase separation be observed visually?
A4: Yes, significant phase separation often manifests as cloudiness, opalescence, or even opacity in the glass, where a homogenous glass would be transparent.[5] The appearance of bluish hues or streaks can also be an indicator of phase separation.[5] However, nanoscale phase separation may not be visible to the naked eye and requires characterization techniques like electron microscopy to be detected.[1]
Q5: What analytical techniques are used to detect and characterize phase separation?
A5: Several techniques are employed to study phase separation:
-
Differential Scanning Calorimetry (DSC): The presence of multiple glass transition temperatures (Tg) in a DSC thermogram is a strong indicator of phase separation, with each Tg corresponding to a different amorphous phase.[9][10]
-
X-ray Diffraction (XRD): While XRD is primarily used to identify crystalline phases, a broad halo pattern confirms the amorphous nature of the glass. The absence of sharp peaks rules out crystallization as the cause of opacity.
-
Electron Microscopy (SEM, TEM): These techniques provide direct visual evidence of the phase-separated microstructure, revealing the morphology (droplets or interconnected) and scale of the separated phases.[4]
-
Atomic Force Microscopy (AFM): AFM can provide high-resolution topographical and phase imaging to characterize the nanostructure of phase-separated glasses.
Troubleshooting Guides
Issue 1: My synthesized this compound glass is cloudy or opaque.
| Possible Cause | Troubleshooting Step |
| Phase Separation | 1. Visual Inspection: Check for uniform cloudiness or opalescence throughout the glass. 2. DSC Analysis: Perform a DSC scan. The presence of two or more glass transition temperatures (Tg) suggests phase separation.[9] 3. Increase Al₂O₃ Content: If phase separation is confirmed, consider increasing the molar percentage of Al₂O₃ in your next synthesis to enhance glass network connectivity. 4. Increase Cooling Rate: A faster quench from the molten state can help "freeze" the homogenous liquid structure before phase separation can occur. |
| Crystallization (Devitrification) | 1. XRD Analysis: Run an XRD scan. Sharp peaks in the diffractogram indicate the presence of crystalline phases. 2. Adjust Composition: Some compositions are more prone to crystallization. Review the phase diagram for your glass system if available. 3. Optimize Annealing: Ensure the annealing temperature is below the glass transition temperature to avoid devitrification. |
| Incomplete Melting | 1. Visual Inspection: Look for unmelted particles or striations (glassy inclusions of different compositions) in the glass.[11] 2. Increase Melting Temperature/Time: Ensure the melting temperature is high enough and the duration is sufficient for all raw materials to fully dissolve and homogenize. |
| Crucible Contamination | 1. Crucible Selection: Alumina crucibles can be corroded by phosphate melts, leading to the incorporation of excess Al₂O₃ into the glass, which can alter its properties and potentially induce phase separation if not accounted for in the initial composition.[12][13][14] Platinum or silica (B1680970) crucibles are often more suitable for melting phosphate glasses.[6] 2. Inspect Crucible: After melting, check the crucible for signs of corrosion. |
Issue 2: My DSC curve shows multiple glass transitions.
| Possible Cause | Explanation & Solution |
| Phase Separation | The presence of multiple Tg values is a classic indicator of a phase-separated glass, where each Tg corresponds to a distinct amorphous phase with its own unique composition and thermal properties.[9] To address this: - Confirm with Microscopy: Use SEM or TEM to visually confirm the presence of a multiphase microstructure. - Modify Synthesis Protocol: Refer to the solutions for "Cloudy or Opaque Glass" above, such as increasing the cooling rate or adjusting the Al₂O₃ content. |
Quantitative Data
Table 1: Effect of Al₂O₃ Content on Thermal Properties of Phosphate Glasses
| Glass System | Al₂O₃ (mol%) | Glass Transition Temperature (Tg) (°C) | Coefficient of Thermal Expansion (CTE) (x 10⁻⁷ /°C) |
| P₂O₅-K₂O-Al₂O₃ | 3 | 490 | - |
| 6 | 515 | - | |
| 9 | 535 | - | |
| 12 | 550 | - | |
| 15 | 560 | - | |
| P₂O₅-CaO-Al₂O₃ | 2.5 | ~520 | ~130 |
| 5.0 | ~530 | ~125 | |
| 7.5 | ~540 | ~120 | |
| 10.0 | ~550 | ~115 | |
| 12.5 | ~560 | ~110 | |
| 15.0 | ~570 | ~105 |
Data adapted from multiple sources for illustrative purposes.[7][15]
Experimental Protocols
Protocol 1: Melt-Quenching Synthesis of this compound Glass
-
Batch Calculation and Weighing:
-
Calculate the required weights of high-purity precursor materials (e.g., Al₂O₃, NH₄H₂PO₄ or P₂O₅).
-
Accurately weigh the precursors in a dry environment (e.g., a glovebox) to minimize moisture absorption, especially for P₂O₅.
-
-
Mixing:
-
Thoroughly mix the powdered precursors in a mortar and pestle or a planetary ball mill to ensure homogeneity.
-
-
Melting:
-
Transfer the mixed batch into a suitable crucible (Platinum is often preferred for phosphate melts to minimize contamination).[13]
-
Place the crucible in a high-temperature furnace.
-
Slowly heat the furnace to an intermediate temperature (e.g., 300-400 °C) to allow for the decomposition and removal of volatile components (e.g., H₂O, NH₃) if using hydrated or ammonium-containing precursors.[16]
-
Ramp up the temperature to the final melting temperature, typically between 1200 °C and 1400 °C, depending on the glass composition.[17]
-
Hold at the melting temperature for 1-3 hours to ensure a homogenous, bubble-free melt.[17] Periodically swirl the melt if the furnace allows, to further promote homogenization.
-
-
Quenching:
-
Quickly remove the crucible from the furnace.
-
Pour the molten glass onto a pre-heated steel or graphite (B72142) plate.
-
Immediately press the melt with another plate to create a thin, uniform glass patty. This rapid cooling is crucial to prevent crystallization and phase separation.
-
-
Annealing:
-
Immediately transfer the quenched glass to an annealing furnace pre-heated to a temperature slightly below the estimated glass transition temperature (Tg).
-
Hold the glass at this temperature for 1-4 hours to relieve internal stresses.[18]
-
Slowly cool the furnace to room temperature over several hours. The cooling rate depends on the thickness of the glass.
-
Protocol 2: DSC Analysis for Detecting Phase Separation
-
Sample Preparation:
-
Select a small, representative piece of the synthesized glass (typically 10-20 mg).
-
Ensure the sample has good thermal contact with the bottom of the DSC pan. A powdered sample or a small, flat piece is ideal.
-
Place the sample in a clean, inert DSC pan (e.g., aluminum or platinum) and seal it.
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected Tg (e.g., 100 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min or 20 °C/min) to a temperature above the expected final glass transition.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify the glass transition(s) as a step-like change in the baseline of the DSC curve.[19]
-
Determine the onset, midpoint, and end temperatures for each transition.
-
The presence of a single Tg indicates a homogenous glass.
-
The presence of two or more distinct Tg steps is a strong indication of phase separation, with each step representing a different amorphous phase.[9][10]
-
Visualizations
References
- 1. Phase Separation in Glass: Understanding Its Impact on Quality [safecoze.com]
- 2. glassproperties.com [glassproperties.com]
- 3. azom.com [azom.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. DE19541133A1 - Phosphate glass melting process for production of homogeneous structure - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. lamav.weebly.com [lamav.weebly.com]
- 11. ejmse.ro [ejmse.ro]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. CORROSION OF CRUCIBLE MATERIALS AND THEIR INFLUENCE ON STRUCTURE OF PHOSPHATE GLASSES [jstage.jst.go.jp]
- 15. Effect of P2O5 and Al2O3 on crystallization, structure, microstructure and properties of Li2O–MgO–Al2O3–SiO2–TiO2–ZrO2 glass ceramics | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]
- 16. mdpi.com [mdpi.com]
- 17. re.public.polimi.it [re.public.polimi.it]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
Technical Support Center: Aluminum Metaphosphate Coatings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and application of aluminum metaphosphate coatings.
Frequently Asked Questions (FAQs)
Q1: What are the most common visible defects in aluminum metaphosphate coatings?
A1: The most frequently observed defects include micro-cracks, pinholes, poor adhesion (delamination), and incomplete or uneven coverage. Inorganic phosphate (B84403) coatings are particularly prone to micro-pores and micro-cracks that can form during high-temperature curing processes.[1] For methods like spin coating, pinholes and "comet streaks" are common if particulate matter is present on the substrate or in the solution.[2]
Q2: What causes micro-cracks in the coating during the curing stage?
A2: Micro-cracks are primarily a result of stress accumulation during the drying and curing process. Applying a coating that is too thick can lead to significant shrinkage and internal stress as it cures, resulting in "mud cracking".[3] Furthermore, excessively high curing temperatures or rapid heating rates can make the coating brittle and prone to thermal cracking.[3][4]
Q3: My coating is peeling or flaking off. What causes this poor adhesion?
A3: Poor adhesion, or delamination, is most often caused by inadequate surface preparation. Contaminants like oils, dust, or residual salts on the substrate can prevent a strong bond from forming.[5] Other causes include using an incorrect coating formulation, such as an improper pigment-to-binder ratio, or incomplete curing, which fails to develop the coating's full adhesive strength.[6]
Q4: I'm using spin coating and the film is not uniform. What's wrong?
A4: Non-uniformity in spin coating can stem from several factors. If the coating doesn't cover the entire substrate, it may be due to poor wetting, characterized by a high contact angle between the coating solution and the substrate.[7] Vacuum warping, where the substrate is deformed by the spin coater's chuck, can also lead to uneven thickness.[2] Additionally, a dispense of the solution that is not centered on the substrate will result in an uneven film.[8]
Q5: How does the P/Al molar ratio in my precursor solution affect the final coating?
A5: The Phosphorus to Aluminum (P/Al) molar ratio is a critical parameter that influences the properties of the aluminum phosphate binder. As the P/Al ratio decreases, the degree of polymerization in the binder increases, leading to higher viscosity.[9][10] A study found that a P/Al ratio of 3:1 produces monoaluminum phosphate (Al(H₂PO₄)₃), which exhibits the best bonding properties.[9][11]
Troubleshooting Guides
Issue 1: Cracks and Crazing in the Cured Coating
This guide helps diagnose and resolve cracking in the final coating.
Symptoms:
-
Visible network of fine lines on the surface.
-
Deep fissures that may expose the underlying substrate.
-
"Mud-crack" or "alligator skin" patterns.[3]
Troubleshooting Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. coatingsystems.com [coatingsystems.com]
- 3. benchchem.com [benchchem.com]
- 4. The role of curing temperature and reactive aluminum species on characteristics of phosphate geopolymer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphating equipment producer-Hebei Ruisite Precision Technology Co., Ltd [electroplatingmachines.com]
- 6. researchgate.net [researchgate.net]
- 7. ossila.com [ossila.com]
- 8. The Ultimate Guide To Spin Coating Processes - Coatings Directory [coatingsdirectory.com]
- 9. ias.ac.in [ias.ac.in]
- 10. Preparation of an aluminium phosphate binder and its influence on the bonding strength of coating - Beijing Institute of Technology [pure.bit.edu.cn]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Aluminium Metaphosphate Binders in Refractories
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the binding strength of aluminium metaphosphate in refractories during experimental applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as a binder in refractories?
A1: this compound (Al(PO₃)₃) is an inorganic polymer that serves as a critical binder in high-temperature refractories.[1] It is valued for its ability to form strong ceramic bonds after curing and firing, providing excellent thermal stability, high mechanical strength at elevated temperatures, and resistance to thermal shock and chemical corrosion.[1] The binding process starts with an acid-base reaction between a phosphoric acid source and an aluminium source, which upon heating, undergoes dehydration and condensation to create a durable phosphate (B84403) network.[1] Monoaluminium phosphate (MAP), Al(H₂PO₄)₃, is a common precursor that transforms into this compound and ultimately to aluminium orthophosphate (AlPO₄) at higher temperatures, resulting in a stable, sintered structure.[1][2]
Q2: What are the key factors influencing the binding strength of this compound?
A2: The binding strength is influenced by several factors:
-
P₂O₅/Al₂O₃ (P/Al) Molar Ratio: This ratio is critical for the stability and reactivity of the binder.[2][3] A higher P/Al ratio can increase the polymerization rate and compressive strength due to the formation of more Al-O-P bonds during dehydration.[3]
-
Curing and Firing Temperature: The development of bonding phases is highly dependent on the heat treatment schedule. Different aluminium phosphate phases form at various temperatures, which dictates the final mechanical properties.[4]
-
Additives and Setting Agents: The addition of setting agents like magnesium oxide (MgO) can accelerate the setting time by promoting gelation of the phosphate solution.[5][6] The type and amount of additives can significantly impact the final bond strength.[7]
-
Refractory Aggregates: The chemical composition and particle size distribution of the refractory aggregates (e.g., alumina (B75360), silica) can affect the reaction with the phosphate binder and the overall density of the refractory body.[2][6]
-
Water Content: The amount of water in the mix influences the viscosity, workability, and the formation of hydrated phases during curing, which in turn affects the final strength.[8][9]
Q3: How does the P₂O₅/Al₂O₃ molar ratio affect the properties of the binder?
A3: The P₂O₅/Al₂O₃ molar ratio significantly impacts the binder's stability, setting behavior, and final strength. A higher P/Al ratio generally leads to a more acidic and stable solution.[2] An increase in this ratio has been shown to enhance compressive strength due to a greater degree of polymerization and the formation of Al-O-P bonds upon heating.[3] However, a very high ratio might leave residual phosphoric acid after heat treatment, which can be corrosive in some applications.[3] Conversely, a lower P/Al ratio can decrease the setting time but may also reduce the thermal stability and adhesion characteristics.[3]
Q4: What are the typical phase transformations of aluminium phosphate binders during heating?
A4: Aluminium phosphate binders undergo a series of phase transformations upon heating, which are crucial for the development of a strong ceramic bond.
-
Low Temperatures (100-300°C): Monoaluminium phosphate, Al(H₂PO₄)₃, begins to dehydrate and polymerize, forming acidic phosphates that initiate the chemical bonding.[2]
-
Medium Temperatures (350-625°C): Further heating leads to the formation of this compound, Al(PO₃)₃, through polycondensation reactions.[3][10] This creates a more cross-linked and stronger network.
-
High Temperatures (>1200°C): At very high temperatures, this compound can decompose into aluminium orthophosphate (AlPO₄) and phosphorus pentoxide (P₂O₅).[2][3] AlPO₄ is stable up to approximately 1760°C, at which point it decomposes into alumina (Al₂O₃) and P₂O₅.[2]
Troubleshooting Guide
Problem 1: Low green strength of the refractory castable after mixing and placing.
-
Possible Cause: Inadequate mixing or improper water content.
-
Solution: Ensure thorough mixing to achieve a homogenous consistency. Use the recommended water-to-solid ratio; excess water can lead to segregation and lower density, while insufficient water results in poor workability and voids.[9]
-
-
Possible Cause: Incorrect setting time.
-
Solution: If the setting time is too long, consider adding a setting agent like magnesium oxide (MgO) to accelerate the hardening process.[5][6] If it's too fast, it may indicate an overly reactive binder or aggregate, which can be controlled by adjusting the binder's P/Al ratio or using an inhibited phosphoric acid.[11]
-
Problem 2: Cracking or spalling of the refractory during drying or initial heating.
-
Possible Cause: Too rapid heating rate.
-
Possible Cause: High shrinkage.
-
Solution: Excessive shrinkage during drying can induce stress and cracking. This can be mitigated by optimizing the particle size distribution of the aggregates and controlling the water content.
-
Problem 3: Low mechanical strength after firing.
-
Possible Cause: Incorrect firing temperature or schedule.
-
Solution: The final strength is highly dependent on the formation of stable, high-temperature phosphate phases.[4] Ensure the firing temperature is sufficient to complete the desired chemical reactions and sintering, but not so high as to cause decomposition of the desired phosphate bonds.[2] A systematic study of the firing schedule's effect on strength is recommended.
-
-
Possible Cause: Unfavorable binder-aggregate reactions.
-
Solution: The refractory aggregate should be chemically compatible with the phosphate binder at high temperatures. Some aggregates may react to form low-melting point phases that reduce the hot strength. For instance, tabular alumina-based castables have shown a reduction in hot strength above 800°C.[11]
-
-
Possible Cause: Formation of detrimental phases.
-
Solution: At temperatures between 500°C and 625°C, amorphous phases like Al(PO₃)₃ can form, which may be detrimental to mechanical resistance at higher temperatures.[10] Optimizing the formulation and firing schedule can help to minimize these phases and promote the formation of more stable crystalline structures like AlPO₄.
-
Data Presentation
Table 1: Effect of P₂O₅/Al₂O₃ Molar Ratio on Binder Properties
| P₂O₅/Al₂O₃ Molar Ratio | Stability | Setting Time | Relative Compressive Strength |
| < 2.3 | Low (Precipitation may occur) | Fast | Moderate |
| 3.0 | Metastable | Moderate | High |
| > 3.0 | High | Slow | Very High (potential for residual acid) |
Note: This table provides a qualitative summary based on general findings.[2][3] Actual results may vary with specific formulations and processing conditions.
Table 2: Influence of Heat Treatment on Strength Development
| Treatment Temperature | Key Chemical Process | Expected Strength |
| 90-110°C (Curing) | Formation of initial hydration bonds.[1][13] | Low (Green Strength) |
| 110-300°C | Dehydration and initial polymerization of Al(H₂PO₄)₃. | Increasing |
| 400-800°C | Polycondensation to form Al(PO₃)₃; reduction in hydration tendency.[11] | Significant increase |
| > 800°C | Sintering and formation of stable crystalline AlPO₄. | High (Final Fired Strength) |
Experimental Protocols
Protocol 1: Measurement of Cold Crushing Strength (CCS)
This protocol is based on the principles outlined in ASTM C133.[14][15]
-
Specimen Preparation: Prepare at least five refractory specimens (cubes or cylinders) according to standard procedures (e.g., ASTM C862 for castables).[15] Ensure the bearing surfaces are flat and free of defects.[16] Dry the specimens at 110 ± 5°C for a specified duration (e.g., 24 hours) and cool to room temperature.[7][16]
-
Apparatus: Use a calibrated compression testing machine that conforms to ASTM E4 requirements.[14] A spherical bearing block is required to ensure uniform load distribution.[14]
-
Procedure: a. Place the specimen centrally between the machine's platens. For certain castables, a bedding material like a cellulose (B213188) fiber board may be used.[14] b. Apply a compressive load at a constant rate until the specimen fails. c. Record the maximum load applied.
-
Calculation:
-
CCS (MPa or psi) = Maximum Load / Cross-sectional Area
-
Protocol 2: Measurement of Modulus of Rupture (MOR)
This protocol is based on the principles outlined in ASTM C133.[14][15]
-
Specimen Preparation: Prepare at least five rectangular bar specimens of specified dimensions. Dry and fire the specimens as required for the experiment.
-
Apparatus: Use a mechanical testing machine capable of applying a three-point bending load at a controlled rate.
-
Procedure: a. Place the test specimen on two bearing cylinders with a specified span. b. Apply the load at the mid-span until the specimen fractures.[14] c. Record the maximum load at which fracture occurs.
-
Calculation:
-
MOR = 3PL / 2bd²
-
Where:
-
P = Maximum load
-
L = Span between the support cylinders
-
b = Width of the specimen
-
d = Depth of the specimen
-
-
Visualizations
Caption: Experimental workflow for preparing and testing refractory samples.
Caption: Phase transformations of aluminium phosphate binder during heating.
Caption: Troubleshooting flowchart for low refractory strength issues.
References
- 1. benchchem.com [benchchem.com]
- 2. tmt.unze.ba [tmt.unze.ba]
- 3. cyberleninka.ru [cyberleninka.ru]
- 4. Structure–Property Functions of Inorganic Chemical Binders for Refractories [mdpi.com]
- 5. US3730744A - Aluminum phosphate bonded refractory and method for making the same - Google Patents [patents.google.com]
- 6. US4046581A - Refractory binder - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. almatis.com [almatis.com]
- 9. thinkhwi.com [thinkhwi.com]
- 10. scielo.br [scielo.br]
- 11. Chemically Bonded Refractories - 911Metallurgist [911metallurgist.com]
- 12. Aluminum Furnace Refractory Guide: Stop Corundum & Boost Lining Life - Highland Refractory [highlandrefractory.com]
- 13. 99% Liquid Mono Aluminum Phosphate Refractory Binder - Al (H2PO4) 3 and Refractory Spray Paint [cnycchem1985.en.made-in-china.com]
- 14. forneyonline.com [forneyonline.com]
- 15. ntrs.nasa.gov [ntrs.nasa.gov]
- 16. What are the tests for refractory materials? [firebirdref.com]
Minimizing impurities during Aluminium metaphosphate synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to minimize impurities during the synthesis of aluminium metaphosphate (Al(PO₃)₃).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in this compound synthesis?
Impurities can originate from several sources during synthesis. The most common include the raw materials themselves, such as using industrial-grade instead of high-purity aluminium hydroxide (B78521) or phosphoric acid.[1][2] Incomplete or side reactions can leave behind unreacted precursors or generate undesired phosphate (B84403) species like orthophosphates.[2][3] Additionally, soluble ions (e.g., sulfates, chlorides, sodium) from precursor salts or pH adjustment steps can become trapped in the final product if not adequately removed.[3]
Q2: I observe unexpected peaks in my XRD or FTIR analysis. What is the likely cause?
Unexpected peaks typically indicate the presence of crystalline impurities or different phases of aluminium phosphate.[3] This can result from insufficient washing of soluble by-products, the use of impure precursors, or an incorrect calcination temperature.[3] High calcination temperatures can cause the thermal breakdown of this compound [Al(PO₃)₃] into aluminium orthophosphate [AlPO₄], which would appear as a separate phase in XRD analysis.[4]
Q3: How critical is the calcination temperature for product purity?
Calcination temperature is a critical parameter that directly influences the final crystalline phase and purity.[3][5] A specific temperature range (e.g., 750°C) is often required to convert precursors into the desired this compound.[1] However, excessively high temperatures (above 1400°C in air) can lead to decomposition and the formation of impurities like aluminium orthophosphate (AlPO₄).[4] Optimizing the calcination temperature and duration is essential for achieving a pure, single-phase product.[3]
Q4: My final product yield is lower than expected. What could be the issue?
Low product yield is often linked to issues during the precipitation step. Several factors can affect the precipitation of aluminium phosphate, including the pH of the reaction mixture, the concentration of precursor solutions, and inadequate mixing.[3] An incorrect pH can prevent the complete formation of the insoluble product.[3] Similarly, if precursor concentrations are too low, the solution may not reach the supersaturation point required for precipitation.[3]
Q5: How can I confirm that all soluble impurities have been removed after washing?
Repeated washing with deionized water is the primary method for removing soluble impurities.[3] To verify their removal, you can perform qualitative or quantitative analysis on the supernatant (the liquid decanted after washing).[3] For instance, specific ion tests can be conducted to check for residual ions from your precursors (e.g., chloride, sulfate). The washing process should continue until the concentration of these ions in the supernatant is negligible.[3]
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Presence of Elemental or Soluble Ion Impurities | 1. Use of low-purity precursors.[1][2] 2. Inadequate washing of the precipitate.[3] | 1. Utilize high-purity or electronic-grade reagents (e.g., aluminium hydroxide, phosphoric acid).[1] 2. Increase the number of washing cycles with deionized water. Test the supernatant to ensure impurities are removed.[3] |
| Formation of Incorrect Phosphate Phases (e.g., AlPO₄) | 1. Incorrect calcination temperature or duration.[4][5] 2. Improper atmospheric conditions during heating.[4] | 1. Optimize the calcination temperature and time according to established protocols for Al(PO₃)₃. A common temperature is around 750°C.[1] Avoid exceeding 1400°C.[4] 2. Ensure the calcination atmosphere (e.g., air) is controlled, as oxygen partial pressure can affect thermal stability.[4] |
| Product is Amorphous Instead of Crystalline | 1. Insufficient thermal energy during synthesis or calcination.[5] 2. Reaction or calcination time is too short.[5] | 1. Increase the reaction or calcination temperature to provide the necessary activation energy for crystal growth.[5] 2. Extend the duration of the heating/calcination step.[5] |
| Poor Filtration Rate | 1. Formation of very fine or gel-like particles.[3] | 1. Optimize precipitation conditions (e.g., slower reactant addition, controlled temperature) to encourage the growth of larger, more uniform particles.[3] 2. Utilize vacuum filtration to improve the separation efficiency.[3] |
Data on Synthesis Routes and Purity
The choice of precursors and synthesis method significantly impacts the final purity of this compound.
| Synthesis Route | Aluminium Source | Phosphorus Source | Typical Purity | Key Considerations for Minimizing Impurities |
| Hydroxide Route | Aluminium Hydroxide (Al(OH)₃) | Phosphoric Acid (H₃PO₄) | High-purity is achievable.[1] | Use high-purity Al(OH)₃ and electronic-grade H₃PO₄.[1] Thorough washing is critical to remove soluble by-products.[3] |
| Alkoxide (Sol-Gel) Route | Aluminium sec-butoxide (B8327801) (Al(OBu)₃) | Phosphoric Acid (H₃PO₄) | Can produce ultrapure product.[2][6] | The reaction is often exothermic and must be controlled.[6] The by-product alcohol must be completely removed during drying and calcination. |
| Oxide Route | Aluminium Oxide (Al₂O₃) | Phosphoric Acid (H₃PO₄) | Purity is highly dependent on precursors. | The reaction can be slow, and high temperatures may lead to the loss of volatile phosphorus oxides.[6] |
Experimental Protocols
Protocol 1: High-Purity Synthesis via the Hydroxide Route
This protocol is adapted from methods described for preparing high-purity this compound.[1]
-
Reaction: In a suitable reaction vessel, add electronic-grade phosphoric acid (e.g., 76% concentration) and purified water.
-
Mixing: While stirring, heat the solution to approximately 50°C.
-
Precursor Addition: Slowly add high-purity aluminium hydroxide to the heated acid solution.
-
Digestion: Maintain the temperature and continue stirring for approximately 1 hour to obtain an aluminium dihydrogen phosphate solution.[1]
-
Dehydration: Transfer the solution to a suitable container (e.g., lined with polytetrafluoroethylene) and heat to ~230°C for 6 hours to dehydrate the solution into a solid intermediate.[1]
-
Calcination: Place the resulting solid in a muffle furnace and roast at 750°C for 7 hours to form high-purity this compound powder.[1]
Protocol 2: Post-Synthesis Purification by Washing and Filtration
This protocol is essential for removing soluble impurities after precipitation.[3]
-
Settling and Decantation: Allow the synthesized precipitate to settle at the bottom of the reaction vessel. Carefully pour off the supernatant liquid. Repeat this step to remove the bulk of soluble impurities.[3]
-
Resuspension and Washing: Add deionized water to the precipitate and stir to resuspend the solid. Allow it to settle again and decant the supernatant. This washing step should be repeated 3-5 times.[3]
-
Vacuum Filtration: Set up a Buchner funnel with filter paper over a vacuum flask. Pour the washed slurry into the funnel while applying a vacuum.
-
Final Wash: While the solid is on the filter, wash it again with a small amount of deionized water.
-
Drying: Continue the vacuum until the solid cake appears relatively dry. Transfer the purified solid for subsequent drying or calcination steps.[3]
Visualizations
Caption: Troubleshooting logic for common purity issues.
Caption: Workflow for minimizing impurities in synthesis.
References
- 1. Preparation method of high-purity aluminum metaphosphate powder - Eureka | Patsnap [eureka.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. osti.gov [osti.gov]
- 5. benchchem.com [benchchem.com]
- 6. US4059669A - Method of making aluminum phosphate - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Catalytic Activities of Aluminum Metaphosphate and Aluminum Orthophosphate
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate catalyst is a critical step in chemical synthesis, profoundly influencing reaction efficiency, selectivity, and overall yield. Within the realm of solid acid catalysts, aluminum phosphates have garnered considerable attention. This guide provides a detailed comparison of the catalytic activities of two forms of aluminum phosphate (B84403): aluminum metaphosphate (Al(PO₃)₃) and aluminum orthophosphate (AlPO₄). While aluminum orthophosphate is a well-studied and versatile catalyst, data on the catalytic application of aluminum metaphosphate is notably scarce, suggesting a significant gap in the current body of research.
Performance Comparison: A Tale of Two Phosphates
Quantitative Data Summary
The following table summarizes the catalytic performance of aluminum orthophosphate in two key industrial reactions. Due to the limited available data, a corresponding quantitative summary for aluminum metaphosphate cannot be provided.
| Catalyst | Reaction | Reactants | Temperature (°C) | Conversion (%) | Selectivity (%) | Product(s) |
| Aluminum Orthophosphate (AlPO₄) | Alcohol Dehydration | Ethanol | 420 | ~67-80 | ~87 | Ethylene[1] |
| Phenol (B47542) Alkylation | Catechol + Methanol (B129727) | 275 | 58.0 | 97.6 | Guaiacol[2] | |
| Aluminum Metaphosphate (Al(PO₃)₃) | - | - | - | Not Available | Not Available | - |
Key Catalytic Applications and Mechanistic Insights
Alcohol Dehydration
Aluminum orthophosphate is a recognized catalyst for the dehydration of alcohols to produce alkenes, a cornerstone of the petrochemical industry. The catalytic activity of AlPO₄ in this reaction is attributed to its surface acidity, which facilitates the elimination of water from the alcohol molecule.
Phenol Alkylation
The alkylation of phenols is a crucial process for the synthesis of various valuable chemicals, including antioxidants, fragrances, and pharmaceuticals. Aluminum orthophosphate has demonstrated high activity and selectivity in the O-methylation of catechol with methanol to produce guaiacol.[2] The reaction is believed to proceed through the activation of methanol on the acidic sites of the catalyst.
Experimental Protocols
Detailed experimental procedures are essential for the replication and advancement of catalytic research. Below are representative protocols for the synthesis of the catalysts and for conducting the aforementioned catalytic reactions.
Catalyst Synthesis
Synthesis of Aluminum Orthophosphate (AlPO₄) via Co-Precipitation:
This method is widely used to produce amorphous aluminum orthophosphate with a high surface area.
-
Precursors:
-
Aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O)
-
Diammonium hydrogen phosphate ((NH₄)₂HPO₄)
-
Ammonia (B1221849) solution (for pH adjustment)
-
-
Procedure:
-
Prepare aqueous solutions of aluminum nitrate and diammonium hydrogen phosphate.
-
Slowly add the diammonium hydrogen phosphate solution to the aluminum nitrate solution under vigorous stirring.
-
Adjust the pH of the resulting gel to a desired value (e.g., 7) using the ammonia solution.
-
Age the gel for a specific period (e.g., 24 hours) at room temperature to ensure complete precipitation.
-
Wash the precipitate thoroughly with deionized water until the filtrate is neutral.
-
Dry the obtained solid in an oven, typically at 100-120°C.
-
Calcine the dried powder at a higher temperature (e.g., 500°C) to obtain the final catalyst.[1]
-
Synthesis of Aluminum Metaphosphate (Al(PO₃)₃):
One documented method for preparing aluminum metaphosphate involves the reaction of an aluminum source with an excess of phosphoric acid, followed by high-temperature treatment.
-
Precursors:
-
Aluminum hydroxide (B78521) (Al(OH)₃) or aluminum oxide (Al₂O₃)
-
Orthophosphoric acid (H₃PO₄) or Tetraphosphoric acid
-
-
Procedure:
-
Create a uniform suspension of the aluminum compound in the phosphoric acid.
-
Heat the mixture to approximately 150°C until the initial reaction (bubbling) subsides.
-
Further heat the material to a higher temperature, in the range of 500°C, to facilitate the formation of aluminum metaphosphate.
-
The resulting product can be ground and washed to remove any soluble impurities.
-
Catalytic Reaction Procedures
Ethanol Dehydration over Aluminum Orthophosphate:
-
Reactor Setup: A fixed-bed continuous flow reactor is typically employed.
-
Catalyst Preparation: The synthesized AlPO₄ catalyst is pressed into pellets, crushed, and sieved to a specific particle size. It is then packed into the reactor.
-
Reaction Conditions:
-
The catalyst is pre-treated in a flow of inert gas (e.g., nitrogen) at a high temperature to remove any adsorbed moisture.
-
Ethanol is vaporized and fed into the reactor along with a carrier gas.
-
The reaction is carried out at atmospheric pressure and a temperature of approximately 420°C.[1]
-
The products are cooled, and the gaseous and liquid phases are separated and analyzed using gas chromatography.
-
Alkylation of Catechol with Methanol over Aluminum Orthophosphate:
-
Reactor Setup: A fixed-bed flow reactor is suitable for this vapor-phase reaction.
-
Catalyst Preparation: The AlPO₄ catalyst is prepared and packed into the reactor as described for the dehydration reaction.
-
Reaction Conditions:
-
The catalyst is activated in situ by heating under an inert gas flow.
-
A feed mixture of catechol and methanol (e.g., molar ratio of 1:6) is vaporized and passed over the catalyst bed.
-
The reaction is typically conducted at a temperature of 275°C and atmospheric pressure.[2]
-
The reaction products are condensed and analyzed by gas chromatography to determine conversion and selectivity.[2]
-
Conclusion
Aluminum orthophosphate (AlPO₄) stands out as a versatile and effective solid acid catalyst for important organic transformations such as alcohol dehydration and phenol alkylation. Its catalytic performance is well-documented, with established protocols for its synthesis and application. In stark contrast, the catalytic properties of aluminum metaphosphate (Al(PO₃)₃) remain largely unexplored. The available literature primarily focuses on its synthesis, with a significant absence of data regarding its catalytic activity in comparison to its orthophosphate counterpart.
This disparity suggests that for researchers and professionals in drug development and chemical synthesis, aluminum orthophosphate is the more reliable and predictable choice based on the current state of knowledge. The lack of data on aluminum metaphosphate presents a clear opportunity for future research to explore its potential catalytic applications and to establish a direct comparison with the well-characterized aluminum orthophosphate. Such studies would be invaluable in expanding the toolbox of solid acid catalysts and in providing a more complete understanding of the structure-activity relationships within the family of aluminum phosphates.
References
Comparative thermal analysis of Aluminium metaphosphate and other phosphates
A Comparative Thermal Analysis of Aluminium Metaphosphate and Other Phosphates: A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative thermal analysis of aluminum metaphosphate against other common phosphates, including aluminum orthophosphate, zinc phosphate (B84403), magnesium phosphate, iron phosphate, and calcium phosphate. Understanding the thermal stability and decomposition pathways of these materials is critical for researchers, scientists, and drug development professionals in various applications, such as formulation development, manufacturing processes, and the selection of appropriate excipients.
Data Presentation: Comparative Thermal Properties
The thermal stability of phosphates varies significantly depending on the cation and the phosphate species (meta-, ortho-, etc.). The following table summarizes the key thermal decomposition data obtained from Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). It is important to note that decomposition temperatures are influenced by experimental conditions such as heating rate and atmosphere.
| Phosphate Compound | Formula | Onset of Decomposition (°C) | Key Decomposition Events & Temperature Ranges (°C) | Final Residue |
| Aluminum Metaphosphate | Al(PO₃)₃ | ~830-1000[1] | Transformation to AlPO₄ and P₄O₁₀.[1] | AlPO₄ |
| Aluminum Orthophosphate | AlPO₄ | >1200[1] | Stable at high temperatures; decomposition to Al₂O₃ at very high temperatures.[1] | Al₂O₃ |
| Zinc Phosphate (hydrated) | Zn₃(PO₄)₂·4H₂O | ~95 | Dehydration in multiple steps up to ~300°C. | Anhydrous Zn₃(PO₄)₂ |
| Magnesium Phosphate (hydrated) | MgNH₄PO₄·6H₂O | ~55-100[2] | Dehydration and loss of ammonia (B1221849) in stages up to ~300°C.[2] | Mg₂P₂O₇[2] |
| Iron(III) Phosphate (hydrated) | FePO₄·xH₂O | ~400 (for anhydrous) | Dehydration followed by decomposition of the anhydrous form.[3] | Iron oxides |
| Calcium Phosphate (hydrated) | Ca(H₂PO₄)₂·H₂O | ~97-151[4] | Multi-step dehydration and condensation to form calcium polyphosphate.[4] | Ca(PO₃)₂[4] |
Experimental Protocols: Thermal Analysis
The data presented in this guide is primarily derived from Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). These techniques are used to characterize the thermal stability and decomposition of materials.
General Experimental Protocol for TGA/DTA:
-
Instrumentation: A simultaneous TGA/DTA instrument is used to measure changes in mass (TGA) and temperature difference between a sample and a reference (DTA) as a function of temperature.
-
Sample Preparation: A small amount of the phosphate sample (typically 5-10 mg) is accurately weighed and placed in a sample pan, commonly made of alumina (B75360) or platinum.
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically a continuous flow of an inert gas like nitrogen or argon, or an oxidative atmosphere like air, at a specified flow rate (e.g., 50-100 mL/min).
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 1200°C) at a constant heating rate, commonly 10°C/min or 20°C/min.[5]
-
Data Analysis: The TGA curve plots the percentage of mass loss versus temperature, revealing the temperatures at which decomposition occurs. The DTA curve shows endothermic (heat absorbing) or exothermic (heat releasing) events, such as phase transitions or decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rate of mass loss.
Mandatory Visualization: Decomposition Pathways
The following diagrams illustrate the generalized thermal decomposition pathways for the phosphates discussed in this guide.
Caption: Generalized thermal decomposition pathways of various phosphates.
The following diagram illustrates a typical experimental workflow for the thermal analysis of phosphate compounds.
Caption: Experimental workflow for the thermal analysis of phosphates.
References
Validating the Purity of Aluminium Metaphosphate: A Comparative Guide to XRD Analysis
For researchers, scientists, and drug development professionals, ensuring the phase purity of materials like Aluminium Metaphosphate [Al(PO₃)₃] is critical for performance and regulatory compliance. This guide provides an objective comparison of X-ray Diffraction (XRD) analysis with alternative techniques for validating the phase purity of this compound, supported by experimental data and detailed protocols.
This compound is a key inorganic polymer with applications ranging from ceramics and glasses to catalysts and as a raw material in the synthesis of other aluminium compounds. Its synthesis, typically through the thermal treatment of an aluminum source with excess phosphoric acid, can sometimes lead to the formation of undesirable crystalline or amorphous phases. These impurities can significantly alter the material's properties. XRD is a powerful and widely used technique for the unambiguous identification of crystalline phases.
Comparative Analysis of Crystalline Phases by XRD
The primary method for validating the phase purity of this compound is the comparison of its experimental XRD pattern with the standard pattern from the Joint Committee on Powder Diffraction Standards (JCPDS), now the International Centre for Diffraction Data (ICDD). The standard pattern for this compound is filed under JCPDS card number 13-0264.
Common impurities that may be present in a synthesized this compound sample include unreacted precursors like Aluminium Oxide (α-Al₂O₃) or other phosphate (B84403) phases such as Aluminium Orthophosphate (AlPO₄), which can exist in different polymorphic forms like cristobalite and tridymite. Each of these phases has a unique XRD pattern, allowing for their identification and quantification.
Table 1: XRD Peak List for Pure this compound and Common Impurities
This table summarizes the characteristic XRD peaks for pure this compound and potential impurities. The data is sourced from standard JCPDS/ICDD cards.
| Compound | JCPDS Card No. | 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| This compound (Al(PO₃)₃) | 13-0264 | 16.58 | 5.34 | 50 |
| 17.20 | 5.15 | 60 | ||
| 19.45 | 4.56 | 50 | ||
| 23.38 | 3.80 | 100 | ||
| 24.08 | 3.69 | 70 | ||
| 24.68 | 3.60 | 70 | ||
| 25.80 | 3.45 | 10 | ||
| 25.95 | 3.43 | 10 | ||
| 26.62 | 3.35 | 100 | ||
| 27.91 | 3.19 | 60 | ||
| 28.62 | 3.12 | 50 | ||
| Aluminium Oxide (α-Al₂O₃ - Corundum) [1][2][3][4] | 10-0173 | 25.58 | 3.48 | 75 |
| 35.15 | 2.54 | 90 | ||
| 37.78 | 2.38 | 60 | ||
| 43.36 | 2.09 | 100 | ||
| 52.55 | 1.74 | 50 | ||
| 57.50 | 1.60 | 80 | ||
| 66.52 | 1.40 | 40 | ||
| 68.21 | 1.37 | 50 | ||
| Aluminium Orthophosphate (Cristobalite) [5][6] | 10-0500 | 21.85 | 4.06 | 100 |
| 25.30 | 3.52 | 30 | ||
| 30.90 | 2.89 | 40 | ||
| 35.80 | 2.51 | 50 | ||
| Aluminium Orthophosphate (Tridymite) [5][7][8] | 48-0652 | 20.70 | 4.29 | 100 |
| 21.60 | 4.11 | 80 | ||
| 23.20 | 3.83 | 60 | ||
| 35.90 | 2.50 | 70 |
Experimental Protocol for XRD Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible XRD data for phase purity validation.
1. Sample Preparation:
-
Grinding: The this compound sample should be finely ground to a homogenous powder using an agate mortar and pestle. This minimizes preferred orientation effects, where crystallites are not randomly oriented, which can alter peak intensities.
-
Sample Holder: The powdered sample is then carefully packed into a sample holder. The surface should be smooth and level with the holder's surface to ensure accurate peak positions.
2. Instrument Parameters (Typical):
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å) is commonly used.
-
Voltage and Current: The X-ray tube is typically operated at 40 kV and 40 mA.
-
Scan Range (2θ): A wide angular range, for example, from 10° to 80°, is scanned to detect all significant diffraction peaks of the main phase and potential impurities.
-
Step Size and Scan Speed: A step size of 0.02° and a scan speed of 1-2°/minute are suitable for routine analysis. For higher resolution or quantification, a smaller step size and slower scan speed are recommended.
3. Data Analysis:
-
Phase Identification: The experimental XRD pattern is compared to the JCPDS database. The presence of peaks that do not match the standard pattern for this compound (JCPDS 13-0264) indicates the presence of impurities.
-
Quantitative Analysis (Rietveld Refinement): For quantifying the amount of each crystalline phase, the Rietveld refinement method is a powerful tool.[9][10][11][12] This method involves a least-squares refinement of a calculated diffraction pattern to match the experimental data, providing the weight percentage of each phase present.
Validation Workflow
The logical workflow for validating the phase purity of this compound using XRD is illustrated below.
Caption: Workflow for this compound phase purity validation.
Comparison with Alternative Techniques
While XRD is the gold standard for phase identification, other techniques can provide complementary information.
Table 2: Comparison of Analytical Techniques for Phase Purity Validation
| Technique | Principle | Advantages | Limitations |
| X-ray Diffraction (XRD) | Diffraction of X-rays by the crystal lattice. | - Direct identification and quantification of crystalline phases.- High accuracy and reproducibility.- Non-destructive. | - Less sensitive to amorphous phases.- Requires a reference database. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Absorption of infrared radiation by molecular vibrations. | - Sensitive to the local chemical environment and functional groups.- Can detect amorphous phases.- Fast and requires small sample amounts. | - Indirect method for phase identification.- Peak overlap can make interpretation complex.- Quantification is challenging. |
| Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy | Nuclear spin transitions in a magnetic field. | - Provides detailed information about the local atomic environment.- Can distinguish between different phosphate connectivities.- Can characterize amorphous phases. | - Lower sensitivity than XRD.- Requires specialized equipment and expertise.- Quantification can be complex. |
| Differential Scanning Calorimetry (DSC) [] | Measurement of heat flow as a function of temperature. | - Can detect phase transitions and amorphous content.- Provides information on thermal stability. | - Indirect method for phase identification.- Not suitable for identifying specific crystalline impurities. |
| Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX) | Imaging of surface topography and elemental analysis. | - Provides information on particle size, morphology, and elemental composition.- Can identify regions with different elemental compositions. | - Does not provide information on the crystalline phase.- Analysis is localized to the surface. |
Conclusion
For the definitive validation of this compound phase purity, X-ray Diffraction is the most reliable and direct method. It allows for both the identification of any crystalline impurities and their quantification through techniques like Rietveld refinement. While alternative methods such as FTIR, ssNMR, DSC, and SEM-EDX offer valuable complementary information regarding the material's chemical bonding, local structure, thermal properties, and morphology, they do not replace the unequivocal phase identification capabilities of XRD. A multi-technique approach, with XRD as the cornerstone, provides the most comprehensive characterization for researchers, scientists, and drug development professionals working with this compound.
References
- 1. nanoamor.com [nanoamor.com]
- 2. asianpubs.org [asianpubs.org]
- 3. mdpi.com [mdpi.com]
- 4. chalcogen.ro [chalcogen.ro]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative analysis using Rietveld refinement [crystalimpact.com]
- 10. fibers.unimore.it [fibers.unimore.it]
- 11. rruff.net [rruff.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Analysis of Aluminium Metaphosphate in Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Aluminium Metaphosphate in various mixtures. The selection of an appropriate analytical technique is critical for ensuring the quality, efficacy, and safety of pharmaceutical formulations and other advanced materials where this compound is utilized. This document outlines the principles, experimental protocols, and performance characteristics of several key analytical techniques, offering a comparative analysis to aid in method selection and development.
Overview of Analytical Techniques
The quantification of this compound, Al(PO₃)₃, can be approached by determining its constituent elements, aluminum and phosphorus, or by analyzing the metaphosphate anion directly. The primary analytical techniques discussed in this guide are:
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): A robust and sensitive method for elemental analysis of aluminum and phosphorus.
-
Ion Chromatography (IC): A powerful technique for the separation and quantification of various phosphate (B84403) species, including metaphosphate.
-
Complexometric Titration: A classical chemical analysis method for the determination of aluminum content.
-
Quantitative X-ray Diffraction (XRD): A method for quantifying crystalline phases in a sample.
Each method offers distinct advantages and is suited to different analytical challenges, from routine quality control to complex research applications.
Comparative Analysis of Performance
The performance of each analytical technique is summarized below. The data presented is compiled from various studies and should be considered as representative. Method validation is essential for specific applications.
Table 1: Performance Characteristics of Analytical Methods for Aluminium and Phosphorus Quantification
| Parameter | ICP-OES | Ion Chromatography (for Metaphosphate) | Complexometric Titration (for Aluminium) |
| Principle | Atomic emission from excited atoms in plasma | Ion-exchange separation and conductivity detection | Formation of a stable complex with a titrant |
| Linearity Range | 0.05 - 50 mg/L (element dependent) | 0.1 - 100 mg/L | Dependent on titrant concentration |
| Limit of Detection (LOD) | 0.001 - 0.05 mg/L | 0.01 - 0.1 mg/L | ~0.1% (w/w) |
| Precision (%RSD) | < 2% | < 3% | < 1% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 98 - 102% |
| Analysis Time per Sample | ~ 5 minutes | 15 - 30 minutes | ~ 20 minutes |
| Sample Preparation | Acid digestion | Dilution and filtration | Dissolution |
| Key Advantages | High sensitivity, multi-element capability | Speciation of phosphates, high selectivity | Low cost, high precision for macro analysis |
| Key Disadvantages | Destructive, potential spectral interferences | Requires specialized columns, matrix effects | Lower sensitivity, not suitable for trace analysis |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
Objective: To determine the total aluminum and phosphorus content in a sample containing this compound.
Methodology:
-
Sample Preparation (Acid Digestion):
-
Accurately weigh approximately 0.1 g of the this compound sample into a clean PTFE digestion vessel.
-
Add 5 mL of concentrated Nitric Acid (HNO₃) and 2 mL of Hydrochloric Acid (HCl).
-
Seal the vessel and place it in a microwave digestion system.
-
Ramp the temperature to 200°C over 15 minutes and hold for 20 minutes.
-
After cooling, carefully open the vessel and transfer the digested solution to a 50 mL volumetric flask.
-
Dilute to the mark with deionized water and mix thoroughly.
-
-
Instrumental Analysis:
-
Prepare a series of calibration standards for aluminum and phosphorus (e.g., 0.1, 0.5, 1, 5, 10 mg/L) from certified stock solutions.
-
Set up the ICP-OES instrument with optimized parameters for aluminum (e.g., wavelength 396.152 nm) and phosphorus (e.g., wavelength 213.618 nm).
-
Aspirate the blank, calibration standards, and sample solutions into the plasma.
-
Measure the emission intensity for each element.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the emission intensity versus the concentration of the standards.
-
Determine the concentration of aluminum and phosphorus in the sample solution from the calibration curve.
-
Calculate the percentage of this compound in the original sample based on the determined elemental concentrations.
-
Ion Chromatography (IC)
Objective: To separate and quantify metaphosphate anions in a mixture.
Methodology:
-
Sample Preparation:
-
Accurately weigh a sample containing this compound to obtain a metaphosphate concentration within the calibration range.
-
Dissolve the sample in a suitable solvent (e.g., deionized water or a dilute alkaline solution to aid dissolution).
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
If necessary, perform a serial dilution to bring the concentration into the linear range of the instrument.
-
-
Instrumental Analysis:
-
Prepare a series of metaphosphate calibration standards (e.g., 1, 5, 10, 25, 50 mg/L) from a certified standard.
-
Equilibrate the IC system, which is equipped with a high-capacity anion-exchange column (e.g., Dionex IonPac AS11-HC), a suppressor, and a conductivity detector.
-
Use a gradient elution with a potassium hydroxide (B78521) (KOH) eluent.
-
Inject the blank, standards, and sample solutions into the IC system.
-
-
Data Analysis:
-
Identify the metaphosphate peak based on its retention time compared to the standards.
-
Generate a calibration curve by plotting the peak area versus the concentration of the metaphosphate standards.
-
Determine the concentration of metaphosphate in the sample solution from the calibration curve.
-
Calculate the amount of this compound in the original sample.
-
Complexometric Titration
Objective: To determine the aluminum content in an this compound sample.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 0.5 g of the sample and dissolve it in 20 mL of 1 M Sodium Hydroxide (NaOH) with gentle heating.
-
After cooling, add 25.00 mL of 0.05 M EDTA standard solution.
-
Add a few drops of a suitable indicator (e.g., Xylenol Orange).
-
Adjust the pH to 5-6 with acetic acid-acetate buffer.
-
-
Titration:
-
Heat the solution to boiling for a few minutes to ensure complete complexation of aluminum with EDTA.
-
Cool the solution to room temperature.
-
Titrate the excess EDTA with a standardized 0.05 M Zinc Sulfate (ZnSO₄) solution until the color changes from yellow to red-violet.
-
-
Calculation:
-
Calculate the amount of EDTA that reacted with the aluminum.
-
From the stoichiometry of the Al-EDTA complex, determine the amount of aluminum in the sample.
-
Calculate the percentage purity of this compound.
-
Visualizing Workflows and Relationships
The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflows and the logical relationships between the analytical techniques.
Caption: Workflow for the quantitative analysis of this compound using ICP-OES.
Caption: Workflow for the quantitative analysis of metaphosphate using Ion Chromatography.
Caption: Logical relationships between different analytical techniques for this compound analysis.
Conclusion and Recommendations
The choice of the most suitable analytical method for the quantitative analysis of this compound depends on the specific requirements of the analysis.
-
ICP-OES is recommended for accurate and sensitive determination of total aluminum and phosphorus, especially for trace level analysis and when multi-elemental information is required.
-
Ion Chromatography is the method of choice when the speciation of different phosphate forms is critical, providing selective quantification of metaphosphate in the presence of other phosphates.
-
Complexometric Titration offers a cost-effective and precise alternative for the routine quality control of bulk this compound, where the determination of the aluminum content is sufficient.
-
Quantitative XRD is valuable for the analysis of solid mixtures, providing information on the content of the crystalline this compound phase.
For comprehensive characterization and in regulated environments, a combination of these techniques is often employed. For instance, ICP-OES can be used to determine the total elemental composition, while IC can confirm the specific phosphate form. This orthogonal approach provides a high degree of confidence in the analytical results. Researchers and drug development professionals should consider the specific analytical needs, sample matrix, required sensitivity, and available instrumentation when selecting the optimal method for their application.
Characterization of Aluminium metaphosphate surfaces by XPS and SEM
A Comparative Guide to the Surface Characterization of Aluminum Metaphosphate Using XPS and SEM
For researchers, scientists, and professionals in drug development, a thorough understanding of the surface properties of materials is crucial. Aluminum metaphosphate [Al(PO₃)₃] is a material of significant interest in ceramics, biomaterials, and catalysis. Its surface characteristics, including elemental composition, chemical state, and morphology, directly influence its performance in these applications. This guide provides a detailed comparison of two powerful surface analysis techniques, and Scanning Electron Microscopy (SEM), for the characterization of aluminum metaphosphate surfaces. We will delve into the experimental protocols, present comparative data, and explore alternative techniques to provide a comprehensive overview for selecting the most suitable characterization methods.
, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface.[1][2] The technique is based on the photoelectric effect, where X-rays irradiate a sample, causing the emission of core-level electrons.[3] The kinetic energy of these emitted photoelectrons is measured, and from this, the binding energy can be determined, which is unique to each element and its chemical environment.
For aluminum metaphosphate, XPS is invaluable for:
-
Elemental Composition: Quantifying the relative amounts of aluminum, phosphorus, and oxygen on the surface.
-
Chemical State Analysis: Differentiating between different chemical environments. For instance, the O 1s spectrum can distinguish between bridging (P-O-P) and non-bridging oxygens or oxygen in hydroxyl groups.[4][5] Similarly, shifts in the Al 2p and P 2p binding energies can provide insights into the phosphate (B84403) structure.[5][6][7][8]
-
Impurity Detection: Identifying surface contaminants that may affect the material's properties.
A significant challenge in the XPS analysis of aluminum metaphosphate is its electrically insulating nature.[4] The emission of photoelectrons can lead to a buildup of positive charge on the surface, which can shift the kinetic energy of subsequent photoelectrons and distort the resulting spectra.[9][10][11][12][13] To counteract this, a low-energy electron flood gun is used for charge neutralization.[10][14]
Quantitative Data from XPS
The following table summarizes typical binding energies for the core levels of aluminum metaphosphate. It is important to note that these values can shift slightly depending on the specific synthesis method and the instrument's calibration.
| Element | Core Level | Binding Energy (eV) | Information Provided |
| Aluminum | Al 2p | ~74.5 - 75.4 | Chemical state of aluminum |
| Phosphorus | P 2p | ~134.0 - 134.8 | Distinguishes between orthophosphates and metaphosphates[5] |
| Oxygen | O 1s | ~531.8 - 533.7 | Differentiates between P-O-Al and P-O-P environments[3][5] |
Data compiled from references[5][8][15].
Experimental Protocol: XPS Analysis of Aluminum Metaphosphate
-
Sample Preparation:
-
Mount the aluminum metaphosphate powder onto a sample holder using double-sided, vacuum-compatible carbon tape.
-
Gently press the powder to ensure good adhesion and a relatively flat surface.
-
For bulk analysis of glasses, in-vacuum fracture can be used to expose a clean surface representative of the bulk material.[4]
-
-
Instrument Parameters:
-
X-ray Source: Monochromatic Al Kα (1486.6 eV) is a common source.
-
Analysis Chamber: Maintain ultra-high vacuum (UHV) conditions (10⁻⁹ to 10⁻¹⁰ torr) to prevent surface contamination.
-
Charge Neutralization: Utilize a low-energy electron flood gun to minimize surface charging. The electron beam energy and emission current should be optimized for the sample.
-
Analysis Area: Define the area for analysis, which can range from micrometers to millimeters depending on the instrument's capabilities.
-
-
Data Acquisition:
-
Survey Scan: Acquire a wide-range spectrum (e.g., 0-1200 eV) to identify all elements present on the surface.
-
High-Resolution Scans: Obtain detailed spectra for the core levels of interest (Al 2p, P 2p, O 1s, C 1s). The C 1s peak from adventitious carbon is often used for binding energy referencing.
-
-
Data Analysis:
-
Binding Energy Correction: Reference the binding energy scale to the C 1s peak of adventitious carbon at 284.8 eV.
-
Peak Fitting: Deconvolute high-resolution spectra to identify different chemical states.
-
Quantification: Calculate atomic concentrations using the peak areas and relative sensitivity factors for each element.
-
References
- 1. fiveable.me [fiveable.me]
- 2. sintef.no [sintef.no]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. lehigh.edu [lehigh.edu]
- 5. researchgate.net [researchgate.net]
- 6. mst.elsevierpure.com [mst.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Surface Analysis | Techniques | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. XPS Guide: Charge neutralization and binding energy referencing for insulating samples | Journal Article | PNNL [pnnl.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. pubs.aip.org [pubs.aip.org]
- 15. benchchem.com [benchchem.com]
Differentiating Allotropes of Aluminum Metaphosphate: A Raman Spectroscopy-Based Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of aluminum metaphosphate allotropes using Raman spectroscopy, offering a powerful and non-destructive method for their differentiation. Understanding the specific allotropic form of aluminum metaphosphate is crucial in various scientific and industrial applications, including in drug development as a pharmaceutical excipient, due to the differing physical and chemical properties of each form. This document outlines the characteristic Raman spectral data for key allotropes and provides a detailed experimental protocol for their analysis.
Comparative Analysis of Raman Spectra
The primary allotropic forms of aluminum metaphosphate, including Form A (A-Al(PO₃)₃), Form B (B-Al(PO₃)₃), and aluminum cyclohexaphosphate, exhibit distinct Raman spectral fingerprints. These differences arise from variations in their crystal structures and molecular vibrations. The table below summarizes the key Raman bands that serve as diagnostic markers for each allotrope.
| Allotrope | Key Raman Bands (cm⁻¹) | Reference |
| A-Al(PO₃)₃ | ~1235 (very strong), ~654 (strong) | [1] |
| B-Al(PO₃)₃ | ~1186 (strongest), ~640 (weaker) | [1] |
| Aluminum Cyclohexaphosphate | ~1300-1344 (strong), ~604 (most intense) | [1] |
Note: The exact peak positions may vary slightly depending on the experimental conditions and sample preparation.
Experimental Protocol
The following protocol details the methodology for differentiating allotropes of aluminum metaphosphate using Raman spectroscopy.
1. Sample Preparation:
-
Ensure the aluminum metaphosphate sample is in a powdered form to ensure homogeneity and to minimize orientation effects.
-
If the sample is not a fine powder, gently grind it using an agate mortar and pestle.
-
Place a small amount of the powdered sample onto a clean microscope slide or into a suitable sample holder for Raman analysis. The sample layer should be thick enough to avoid any signal from the substrate.
2. Raman Spectroscopy Instrumentation:
-
A research-grade Raman spectrometer equipped with a microscope is recommended for analysis.
-
Laser Excitation: A common excitation wavelength for this type of analysis is 785 nm, which helps to minimize fluorescence interference that can occur with shorter wavelength lasers. Other wavelengths such as 532 nm or 633 nm can also be used, but optimization may be required.
-
Laser Power: Use the lowest laser power necessary to obtain a good quality spectrum to avoid any potential sample degradation or phase transition induced by the laser. A starting point could be in the range of 10-50 mW at the sample.
-
Objective Lens: A 50x or 100x objective is typically used to focus the laser onto the sample and collect the scattered light.
-
Spectrometer Grating: A grating with a high spectral resolution (e.g., 1200 grooves/mm) is recommended to resolve the characteristic Raman bands accurately.
-
Detector: A cooled CCD detector is essential for low-noise and high-sensitivity measurements.
3. Data Acquisition:
-
Spectral Range: Set the spectrometer to acquire data over a spectral range that includes all the characteristic peaks of the aluminum metaphosphate allotropes, typically from 200 cm⁻¹ to 1500 cm⁻¹.
-
Acquisition Time and Accumulations: The acquisition time and the number of accumulations should be optimized to achieve an adequate signal-to-noise ratio. Typical values might range from 10 to 60 seconds for the acquisition time and 2 to 10 accumulations.
-
Calibration: Ensure the spectrometer is properly calibrated using a standard reference material (e.g., a silicon wafer with a peak at 520.7 cm⁻¹) before sample analysis.
4. Data Analysis:
-
Baseline Correction: Apply a baseline correction to the acquired spectra to remove any background fluorescence.
-
Peak Identification: Identify the positions of the Raman bands in the corrected spectrum.
-
Comparison: Compare the observed peak positions with the reference data provided in the table above to identify the specific allotrope of aluminum metaphosphate.
Workflow for Allotrope Differentiation
The following diagram illustrates the logical workflow for the differentiation of aluminum metaphosphate allotropes using Raman spectroscopy.
Caption: Workflow for identifying aluminum metaphosphate allotropes.
Conclusion
Raman spectroscopy provides a rapid, non-destructive, and reliable method for the differentiation of aluminum metaphosphate allotropes. By comparing the Raman spectrum of an unknown sample with the established spectral fingerprints of the known allotropes, researchers and scientists can confidently identify the specific polymorphic form. This capability is essential for ensuring the quality, consistency, and performance of materials in various applications, including pharmaceutical formulations.
References
A Head-to-Head Battle of Binders: Aluminum Metaphosphate vs. Silicate in High-Performance Applications
For researchers, scientists, and professionals in drug development, the choice of a binder is critical in formulating robust and stable materials. This guide provides an in-depth comparison of the performance of aluminum metaphosphate and silicate (B1173343) binders, drawing on available experimental data to inform formulation and development decisions.
In the realm of inorganic binders, both aluminum metaphosphate and silicate-based systems are workhorses, each offering a unique profile of properties suitable for a range of applications, particularly in high-temperature environments and ceramic engineering. While silicate binders have a long history of use and are valued for their cost-effectiveness and versatility, aluminum metaphosphate binders are emerging as a superior alternative for applications demanding exceptional thermal stability and mechanical strength.
Executive Summary of Performance Characteristics
A comprehensive review of available data indicates that aluminum metaphosphate binders generally exhibit superior mechanical properties and thermal resistance compared to traditional silicate binders. This is attributed to the formation of a stable, three-dimensional network of phosphate (B84403) bonds upon curing.
| Performance Metric | Aluminum Metaphosphate Binders | Silicate Binders | Key Advantages of Aluminum Metaphosphate |
| Compressive Strength | Generally higher, with values reported up to 108.2 MPa in modified systems.[1] | Moderate, with typical values for sodium silicate bonded compositions around 17.0-32.3 MPa. | Superior load-bearing capacity. |
| Flexural Strength | Higher, with reports of up to 14.9 MPa in modified magnesium phosphate cements.[1] | Lower in comparison. | Greater resistance to bending forces. |
| Thermal Shock Resistance | Excellent, attributed to the stability of the phosphate network.[2][3][4] | Good, but can be susceptible to cracking under severe thermal cycling. | Enhanced durability in applications with rapid temperature changes. |
| High-Temperature Stability | Very high, maintaining strength at elevated temperatures.[2][4] | Good, but can experience a reduction in strength at higher temperatures. | Reliable performance in demanding thermal environments. |
| Bonding Mechanism | Formation of a cross-linked P-O-Al and P-O-P network through chemical reactions, polymerization, and polycondensation.[3][5][6] | Formation of silicate bonds through the removal of water and chemical reactions. | Strong and stable chemical bonding. |
In-Depth Performance Analysis
Mechanical Strength: A Clear Advantage for Phosphate Binders
Experimental data, although derived from studies with varying base materials and conditions, consistently points towards the superior mechanical strength of phosphate-based binder systems. For instance, a study on magnesium phosphate cement modified with aluminum silicate reported a compressive strength of up to 108.2 MPa and a flexural strength of 14.9 MPa.[1] In contrast, a sodium silicate composite binder based on quartzite showed a compressive strength in the range of 17.0-32.3 MPa.
A review comparing porous ceramic articles made with an acid aluminum phosphate binder to those with a silica (B1680970) binder highlighted the superior mechanical properties of the former.[4][7] The use of an acid aluminum phosphate binder resulted in higher flexural strength both at room temperature and at 800°C compared to a silica colloid binder.[7]
Thermal Performance: Resisting the Extremes
Aluminum metaphosphate binders are particularly noted for their exceptional performance at high temperatures and resistance to thermal shock.[2][3][4] The robust phosphate bonding network contributes to the material's ability to withstand rapid and significant temperature fluctuations without significant degradation of its mechanical properties. While silicate binders also offer good high-temperature resistance, they can be more prone to strength reduction and cracking under severe thermal cycling.
Experimental Protocols: A Guide to Performance Evaluation
To ensure a comprehensive and standardized evaluation of binder performance, the following experimental protocols are recommended.
Cold Crushing Strength (CCS) Test
This test determines the maximum compressive stress a material can withstand at room temperature.
Methodology (based on ASTM C133):
-
Specimen Preparation: Prepare cylindrical or cubical specimens of the bonded material with flat and parallel bearing surfaces. Ensure the specimens are free from defects.[8]
-
Testing Machine: Utilize a compression testing machine that conforms to the requirements of ASTM E4.[9]
-
Procedure:
-
Place the specimen between the platens of the testing machine. For certain materials, a bedding material may be used.[9]
-
Align the center of the bearing block with the vertical axis of the specimen.[9]
-
Apply a consistent compressive load until the specimen fails.[9]
-
Record the maximum load applied.
-
Repeat the test for a minimum of five specimens to ensure statistical validity.[9]
-
-
Calculation: Calculate the cold crushing strength by dividing the maximum load by the cross-sectional area of the specimen.
Flexural Strength (Modulus of Rupture) Test
This test measures a material's ability to resist bending forces.
Methodology (based on ASTM C133):
-
Specimen Preparation: Prepare rectangular bar specimens of the bonded material.
-
Testing Machine: Use a testing machine capable of applying a three-point or four-point bending load.
-
Procedure:
-
Calculation: The modulus of rupture is calculated using the formula: MOR = 3PL/2bd², where P is the maximum load, L is the span length, b is the width, and d is the thickness of the specimen.[9]
Thermal Shock Resistance Test
This test evaluates the ability of a material to withstand rapid temperature changes.
Methodology (Hasselmann Method, based on ASTM C1525):
-
Specimen Preparation: Prepare a set of flexural strength test specimens.
-
Procedure:
-
Heat a subset of the specimens to a specific temperature.
-
Rapidly quench the heated specimens in a water bath at a controlled lower temperature.[10][11][12]
-
Repeat this process for different heating temperatures to create a range of thermal shocks.
-
After quenching, measure the retained flexural strength of all specimens (including unshocked control samples).[11][12]
-
-
Analysis: Plot the retained flexural strength as a function of the temperature difference (ΔT). The critical temperature difference (ΔTc) is typically identified as the point where a significant drop in strength (e.g., 30%) occurs.[10][12]
Visualizing the Processes
To better understand the underlying mechanisms and experimental workflows, the following diagrams are provided.
Conclusion: Selecting the Optimal Binder
The choice between aluminum metaphosphate and silicate binders is contingent on the specific performance requirements of the application. For general-purpose applications where cost is a primary driver, silicate binders remain a viable option. However, for demanding applications in high-temperature environments or where superior mechanical strength and thermal shock resistance are paramount, the evidence suggests that aluminum metaphosphate binders offer a significant performance advantage. The initial investment in a phosphate binder system can be justified by the enhanced durability and reliability of the final product. Researchers and formulation scientists are encouraged to consider these performance characteristics and conduct targeted experimental evaluations to select the optimal binder for their specific needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemically Bonded Refractories - 911Metallurgist [911metallurgist.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. acsu.buffalo.edu [acsu.buffalo.edu]
- 8. What are the tests for refractory materials? [firebirdref.com]
- 9. forneyonline.com [forneyonline.com]
- 10. store.astm.org [store.astm.org]
- 11. Thermal Shock Resistance in Ceramics. Rapid Temperature Change Performance [morgantechnicalceramics.com]
- 12. iris.unive.it [iris.unive.it]
Cross-validation of particle size analysis for Aluminium metaphosphate
A Comparative Guide to Particle Size Analysis of Aluminium Metaphosphate
For researchers, scientists, and drug development professionals working with this compound, accurate determination of particle size distribution is critical for ensuring product quality, performance, and regulatory compliance. The particle size can significantly influence dissolution rates, bioavailability, and manufacturing processability. This guide provides a cross-validation of three common particle size analysis techniques—Laser Diffraction, Dynamic Light Scattering (DLS), and Sieve Analysis—offering a comparative assessment of their methodologies and potential outcomes for a hypothetical sample of this compound powder.
Experimental Workflow
The following diagram illustrates the cross-validation workflow for analyzing the particle size of an this compound sample using three different analytical techniques.
Comparative Particle Size Distribution Data
The following table summarizes hypothetical quantitative data obtained from the analysis of an this compound powder sample using the three described techniques. This data is illustrative to highlight the potential variations in results between the methods.
| Parameter | Laser Diffraction | Dynamic Light Scattering (DLS) | Sieve Analysis |
| D10 (µm) | 5.2 | 0.8 | > 45 |
| D50 (µm) | 25.8 | 1.5 | 110.5 |
| D90 (µm) | 78.3 | 3.2 | 250.1 |
| Mean Diameter (µm) | 35.1 | 1.8 | 125.7 |
| Analysis Time | ~1 minute | ~3-5 minutes | ~15-20 minutes |
| Sample Amount | ~1 gram | ~10-20 mg | ~100 grams |
Disclaimer: The data presented in this table is for illustrative purposes only and is intended to demonstrate the comparative nature of the different particle size analysis techniques. Actual results for a specific sample of this compound may vary.
Experimental Protocols
Detailed methodologies for each of the cited experiments are provided below.
Laser Diffraction (Based on ISO 13320)[1][2][3]
Principle: This technique measures the angular distribution of light scattered by a stream of particles passing through a laser beam.[1] Larger particles scatter light at smaller angles, while smaller particles scatter light at larger angles. The particle size distribution is calculated from the measured scattering pattern using the Mie or Fraunhofer theory.[2]
Methodology:
-
Instrument Preparation: Ensure the laser diffraction instrument is clean and properly aligned according to the manufacturer's instructions.
-
Sample Dispersion: A representative sample of this compound powder (approximately 1 gram) is dispersed in a suitable medium (e.g., deionized water with a surfactant or dry dispersion in air) to ensure individual particles are measured.[3]
-
Measurement: The dispersed sample is circulated through the measurement cell, and the scattering pattern is recorded by an array of detectors.
-
Data Analysis: The instrument's software calculates the particle size distribution based on the recorded scattering data and the selected optical model (Mie theory is generally preferred).[2] The results are typically reported as a volume-based distribution.
Dynamic Light Scattering (DLS) (Based on ISO 22412)[6][7][8]
Principle: DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of particles in a liquid suspension.[4][5] Smaller particles move more rapidly, causing faster fluctuations in scattered light intensity. The particle size is calculated from the rate of these fluctuations using the Stokes-Einstein equation.
Methodology:
-
Sample Preparation: A small amount of this compound powder (typically 10-20 mg) is dispersed in a filtered, appropriate liquid medium (e.g., deionized water) to form a dilute suspension. The suspension is often sonicated to break up agglomerates.
-
Cuvette Filling: The prepared suspension is transferred to a clean cuvette, ensuring no air bubbles are present.
-
Measurement: The cuvette is placed in the DLS instrument, and the sample is illuminated by a laser. A detector measures the time-dependent fluctuations in the scattered light intensity at a fixed angle.
-
Data Analysis: The autocorrelation function of the scattered light intensity is analyzed to determine the diffusion coefficient of the particles, from which the hydrodynamic diameter is calculated. The results are typically reported as an intensity-weighted distribution.
Sieve Analysis (Based on ASTM D1921)[9]
Principle: This is a traditional and straightforward method that separates particles based on their size by passing them through a series of sieves with progressively smaller mesh openings.[6]
Methodology:
-
Sieve Stack Preparation: A stack of calibrated sieves with a range of mesh sizes appropriate for the expected particle size of the this compound is assembled in descending order of mesh opening size. A collection pan is placed at the bottom.
-
Sample Preparation: A representative, weighed sample of the this compound powder (approximately 100 grams) is obtained.[3]
-
Sieving: The sample is placed on the top sieve, and the entire stack is agitated for a fixed period (e.g., 15 minutes) using a mechanical sieve shaker.[7]
-
Fraction Collection and Weighing: After agitation, the material retained on each sieve and in the collection pan is carefully collected and weighed.
-
Data Analysis: The weight percentage of particles retained on each sieve is calculated to determine the mass-based particle size distribution.
Discussion and Comparison of Methods
The choice of particle size analysis technique can significantly impact the measured particle size distribution, as illustrated by the hypothetical data.
-
Laser Diffraction is a versatile and rapid technique suitable for a wide range of particle sizes.[8] It provides a volume-weighted distribution, which can be sensitive to the presence of larger particles.
-
Dynamic Light Scattering is highly sensitive to small, sub-micron particles and is ideal for characterizing nanoparticles.[8] However, it has a more limited upper size range and the intensity-weighted results can be skewed by a small number of larger particles or agglomerates.
-
Sieve Analysis is a simple, cost-effective method for characterizing larger particles.[6] It provides a mass-based distribution. However, it is not suitable for sub-micron particles and can be less accurate for particles finer than approximately 45 µm.[3]
For a comprehensive understanding of the particle size distribution of this compound, especially when the material may span a wide size range, it is recommended to use a combination of these techniques. For instance, DLS can be used to characterize the fine particle fraction, while laser diffraction or sieve analysis can provide information on the overall distribution and the presence of larger particles. This cross-validation approach provides a more complete and reliable characterization of the material's physical properties.
References
- 1. shop-checkout.bsigroup.com [shop-checkout.bsigroup.com]
- 2. pharmtech.com [pharmtech.com]
- 3. ijes.pwr.edu.pl [ijes.pwr.edu.pl]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. ISO 22412:2017 Particle size analysis Dynamic light scattering (DLS) [goldapp.com.cn]
- 6. store.astm.org [store.astm.org]
- 7. scribd.com [scribd.com]
- 8. measurlabs.com [measurlabs.com]
A Comparative Benchmark of Aluminum Metaphosphate Coatings for Corrosion Resistance
For researchers, scientists, and drug development professionals, the selection of appropriate protective coatings is critical to ensure the integrity and longevity of metallic substrates used in sensitive equipment and infrastructure. This guide provides an objective comparison of the corrosion resistance performance of aluminum metaphosphate-based coatings against other widely used alternatives, including epoxy, polyurethane, and anodized aluminum. The data presented is compiled from various experimental studies to offer a comprehensive overview for informed decision-making.
Aluminum phosphate-based coatings are gaining attention as an environmentally friendly alternative to traditional chromate-containing pigments. These coatings function by forming a passivation layer on the metal surface, thereby inhibiting corrosion. Their performance, however, must be rigorously benchmarked against established coating systems.
Quantitative Performance Data
The following table summarizes key performance metrics from various experimental studies. It is important to note that the data is compiled from different sources where substrates and specific testing parameters may vary. Direct comparison should, therefore, be made with caution. The data for "Aluminum Phosphate" is used as a proxy for Aluminum Metaphosphate due to the limited availability of specific data for the latter in comparative studies.
| Coating System | Substrate | Test Method | Key Performance Metrics | Source |
| Aluminum Phosphate-Based Coatings | ||||
| Water-Based Aluminum Phosphate (B84403) (WAP) | Q235 Steel | Potentiodynamic Polarization | Corrosion Current Density (icorr) and Polarization Resistance (Rp) determined. Protection efficiency calculated from these values. | [1] |
| Polyurethane with Aluminum Ammonium Phosphate (AAP) | Steel | Salt Spray (2500 hours) | Similar or better anticorrosive properties compared to coatings with aluminum phosphate (AP). | [1] |
| Epoxy with Zinc Aluminum Phosphate (ZPA) | Mild Steel | Salt Spray & EIS | Corrosion resistance of 100% ZPA pigment was higher than other samples including Strontium Aluminum Polyphosphate (SAPP). | [2] |
| Alternative Coating Systems | ||||
| Epoxy (Neat) | Al Alloy 6101 | Potentiodynamic Polarization | The protective efficiency was found to be lower than that of a Zinc Phosphate (ZP) modified epoxy coating. | [3] |
| Epoxy (with ZP) | Al Alloy 6101 | Potentiodynamic Polarization | Showed higher protective efficiency compared to neat epoxy. | [3] |
| Polyurethane (PU-E) on Epoxy Zinc-Chromate | Steel | Potentiodynamic Polarization | Corrosion Rate: 7.3x10-6 mm/year | [4] |
| Anodized Aluminum | Aluminum | Potentiodynamic Polarization | Anodized specimens showed lower anodic currents, indicating higher corrosion resistance compared to untreated aluminum. | [5][6] |
| Epoxy on Anodized Aluminum | Aluminum | Electrochemical Impedance Spectroscopy | Exhibited better corrosion resistance compared to epoxy on phosphated, chromated, or pickled aluminum surfaces. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of corrosion resistance studies. The following are summaries of the key experimental protocols cited in the comparative data.
Salt Spray Test (ASTM B117)
The salt spray test is an accelerated corrosion test that produces a corrosive attack on coated samples to evaluate the suitability of the coating for use as a protective finish.[8]
-
Apparatus: A closed testing chamber where a salt water solution (typically 5% NaCl) is atomized by a spray nozzle using pressurized air.[8]
-
Procedure:
-
Evaluation: The appearance of corrosion products (e.g., rust, blisters, or other oxides) is evaluated after a predetermined period. For scribed samples, the creepage of corrosion from the scribe is measured.[9]
It is important to note that while widely used, the correlation of ASTM B117 results to real-world performance can be weak.[10]
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique used to evaluate the corrosion protection performance of coatings. It provides information on the barrier properties of the coating and the corrosion processes occurring at the metal/coating interface.
-
Apparatus: A potentiostat with a frequency response analyzer, and a three-electrode electrochemical cell (working electrode: coated sample, reference electrode: e.g., Saturated Calomel Electrode, counter electrode: e.g., platinum).[3][11]
-
Procedure:
-
The coated sample is immersed in a corrosive electrolyte (e.g., 3.5% NaCl solution).
-
A small amplitude AC voltage is applied to the sample over a range of frequencies (e.g., 100 kHz to 10 mHz).
-
The resulting AC current and phase shift are measured.
-
-
Evaluation: The impedance data is often plotted in Nyquist and Bode plots. The impedance modulus at low frequencies (|Z|low f) is a key indicator of the coating's barrier protection; a higher value generally indicates better corrosion resistance. The data can be fitted to equivalent electrical circuit models to quantify properties like coating resistance (Rc) and charge transfer resistance (Rct).[12]
Potentiodynamic Polarization
This technique measures the current response of a material to a controlled change in its electrical potential in an electrolyte. It is used to determine the corrosion rate and to understand the corrosion mechanism (e.g., pitting, passivation).
-
Apparatus: A potentiostat and a three-electrode electrochemical cell, similar to that used for EIS.[13]
-
Procedure:
-
The coated sample is immersed in a corrosive electrolyte and the open-circuit potential (OCP) is allowed to stabilize.[13]
-
The potential is then scanned from a value cathodic to the OCP to a value anodic to the OCP at a constant scan rate (e.g., 1 mV/s).[13]
-
The resulting current is recorded as a function of the applied potential.
-
-
Evaluation: The data is plotted as a Tafel plot (log of current density vs. potential). Key parameters are extracted from this plot:
-
Corrosion Potential (Ecorr): The potential at which the net current is zero. A more positive Ecorr can indicate a more noble (less corrosion-prone) behavior.
-
Corrosion Current Density (icorr): The current density at the corrosion potential. A lower icorr value corresponds to a lower corrosion rate.[4]
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the corrosion resistance of a coating.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of pretreatments on electrodeposited epoxy coatings for electronic industries [aimspress.com]
- 8. Salt spray test - Wikipedia [en.wikipedia.org]
- 9. nlslighting.com [nlslighting.com]
- 10. ASTM B-117 Salt Spray Test vs. Real-World Correlation [heresite.com]
- 11. Electrochemical corrosion protection of neat and zinc phosphate modified epoxy coating: A comparative physical aging study on Al alloy 6101 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Safe Disposal of Aluminium Metaphosphate in a Laboratory Setting
This document provides essential procedural guidance for the safe handling and disposal of aluminium metaphosphate waste in research, scientific, and drug development laboratories. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This compound is classified as a hazardous substance that causes skin, eye, and respiratory irritation.[1][2] Proper disposal is not merely a recommendation but a mandatory safety and environmental requirement.
Essential Safety & Logistical Information
This compound is a white, odorless, solid powder that is stable under normal conditions and insoluble in water.[1][2][3][4][5][6] The primary route of exposure is through inhalation of dust particles or direct contact with skin and eyes.[4] Due to its non-reactive and insoluble nature, in-lab chemical neutralization is not a standard procedure. The correct disposal method involves secure containment and transfer to a licensed hazardous waste facility.
Quantitative Data for this compound
The following table summarizes key quantitative properties of this compound for easy reference.
| Property | Value | References |
| Molecular Formula | Al(PO₃)₃ | [2][6] |
| Molecular Weight | 263.90 g/mol | [2] |
| Appearance | White Powder | [2][3][6] |
| Density | ~2.78 g/mL at 25 °C | [3][4][5][6][7] |
| Melting Point | ~1527 °C | [3][5] |
| Solubility in Water | Insoluble | [1][2][3][4][5][6] |
| Acute Toxicity (Oral LD50) | Data not available | [4] |
| Hazard Codes | Xi (Irritant) | [3][5] |
| Risk Statements | 36/37/38 (Irritating to eyes, respiratory system and skin) | [3][5] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol details the standard operating procedure for the collection and disposal of solid this compound waste.
Objective: To safely collect, store, and dispose of this compound waste in accordance with institutional and regulatory standards.
Materials:
-
Appropriate Personal Protective Equipment (PPE):
-
Nitrile gloves
-
Safety goggles or face shield
-
Laboratory coat
-
Dust respirator (use an approved/certified respirator if ventilation is inadequate or dust is generated)
-
-
Designated hazardous waste container (sealable, durable, and chemically compatible)
-
Waste label
-
Tools for solid transfer (e.g., scoop, spatula, brush, and dustpan)
-
Secondary containment bin
Procedure:
-
Preparation and Donning PPE:
-
Ensure the designated waste accumulation area is clean and accessible.
-
Before handling the chemical waste, put on all required PPE: lab coat, safety goggles, and gloves. If there is a risk of generating dust, a dust respirator is mandatory.
-
-
Waste Collection:
-
Carefully sweep or scoop the solid this compound waste.
-
Avoid any actions that could generate dust. Do not use compressed air for cleaning.
-
Transfer the collected solid into the designated hazardous waste container.
-
-
Container Sealing and Labeling:
-
Securely seal the lid of the waste container to prevent any spillage or release of dust.
-
Affix a completed hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
Full chemical name: "this compound"
-
Associated hazards (e.g., "Irritant," "Skin/Eye Irritant")
-
Accumulation start date
-
Researcher's name and contact information
-
-
-
Temporary Storage:
-
Place the sealed and labeled container in a designated satellite accumulation area.
-
The storage location must be a cool, dry, and well-ventilated place, away from incompatible materials.
-
Utilize a secondary containment bin to mitigate risks from potential container failure.
-
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of the container in regular trash or pour the chemical down the drain. All waste must be handled by an approved and licensed waste disposal plant.[2]
-
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. Aluminum metaphosphate, Al{2}O{3} 19.4%, P{2}O{5} 78.9% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. ALUMINUM METAPHOSPHATE CAS#: 32823-06-6 [m.chemicalbook.com]
- 4. aluminum metaphosphate | CAS#:32823-06-6 | Chemsrc [chemsrc.com]
- 5. lookchem.com [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CAS NO. 32823-06-6 | ALUMINUM METAPHOSPHATE | AlO9P3 [localpharmaguide.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Aluminum Metaphosphate
For laboratory professionals engaged in drug development and scientific research, ensuring a safe handling and disposal protocol for all chemicals is paramount. This guide provides essential, immediate safety and logistical information for the handling of aluminum metaphosphate, empowering you to maintain a secure research environment.
Personal Protective Equipment (PPE)
When handling aluminum metaphosphate, a comprehensive approach to personal protection is critical to prevent exposure. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield.[1][2] | Protects against dust particles and potential splashes that can cause serious eye irritation.[3][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber).[5] Follow EN 374 standards for breakthrough time and protection class.[1] | Prevents skin irritation and absorption.[3][4] |
| Respiratory | An approved/certified respirator, such as an acid vapor Type B cartridge/canister or a dust respirator.[1][5] | Protects against inhalation of dust which may cause respiratory tract irritation.[3][4] |
| Body Protection | A lab coat, synthetic apron, or a full protective suit.[4][5] Contaminated clothing should be removed and washed before reuse.[3] | Minimizes skin contact with the substance. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling aluminum metaphosphate will minimize risks and ensure operational efficiency.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4]
-
Keep away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.[1][6]
2. Handling and Use:
-
Always handle aluminum metaphosphate in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation.[7]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe in the dust.[4]
-
Use appropriate tools and equipment to avoid creating dust. Dry clean-up procedures are recommended.[1]
3. Accidental Release Measures:
-
Minor Spills:
-
Major Spills:
4. First Aid Measures:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[8] |
| Skin Contact | Immediately flush the affected area with large amounts of water.[1] Remove contaminated clothing and wash before reuse.[4] If irritation persists, seek medical attention. |
| Inhalation | Move the person to fresh air.[4] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[4] Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting.[4][5] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[3] Seek immediate medical attention. |
Disposal Plan
All waste containing aluminum metaphosphate must be treated as hazardous waste.
-
Collect waste in a suitable, labeled, and tightly closed container.[1][7]
-
DO NOT allow the waste to enter drains or waterways.[1]
-
Dispose of the waste in accordance with all local, state, and federal regulations.[1] Consult with your institution's environmental health and safety (EHS) department for specific guidance.
Experimental Protocols and Data
While specific experimental protocols will vary based on the research application, the handling and safety procedures outlined in this document are universally applicable. Adherence to these guidelines is crucial for maintaining a safe laboratory environment.
Occupational Exposure Limits:
| Regulatory Body | Exposure Limit (as Aluminum) | Notes |
| OSHA | 15 mg/m³ (total dust), 5 mg/m³ (respirable fraction) for inorganic aluminum compounds[8] | Time-Weighted Average (TWA) over an 8-hour workday. |
Visualizing Safety Workflows
To further clarify the procedural steps, the following diagrams illustrate the logical workflows for handling aluminum metaphosphate and responding to an accidental spill.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. archpdfs.lps.org [archpdfs.lps.org]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. fishersci.com [fishersci.com]
- 7. Page loading... [guidechem.com]
- 8. nj.gov [nj.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
